molecular formula C9H9NO2 B15249125 2-(Benzylimino)aceticacid

2-(Benzylimino)aceticacid

Cat. No.: B15249125
M. Wt: 163.17 g/mol
InChI Key: DNVGDRRVWXTBGN-UHFFFAOYSA-N
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Description

2-(Benzylimino)aceticacid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyliminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVGDRRVWXTBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Benzylglycine: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylglycine, a derivative of the simplest amino acid, glycine, serves as a versatile building block in synthetic organic chemistry and holds significant potential in medicinal chemistry and drug development. Its unique structural features, combining the hydrophilicity of the glycine backbone with the hydrophobicity of the benzyl group, impart a range of interesting physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Benzylglycine, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance.

Physicochemical Properties

N-Benzylglycine is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of N-Benzylglycine
PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 232 °C (decomposes)[2]
Boiling Point (Predicted) 308.9 ± 25.0 °C at 760 mmHg[2]
Density (Predicted) 1.161 ± 0.06 g/cm³[2]
Flash Point 140.6 °C[2]
pKa (Predicted) 2.29 ± 0.10[3]
Table 2: Solubility of N-Benzylglycine in Various Solvents

The solubility of N-Benzylglycine is dependent on the polarity of the solvent. It is soluble in water and other polar solvents.[3]

SolventSolubilityReference(s)
WaterSoluble[3]
Polar SolventsSoluble[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of N-Benzylglycine. While specific spectra with full peak assignments are often found within proprietary databases or specific research publications, this section outlines the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Benzylglycine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the glycine backbone. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule. While a publicly available, fully annotated spectrum is not readily found, spectra for N-Benzylglycine hydrochloride are available from suppliers like Sigma-Aldrich.[4]

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the two methylene carbons, and the carboxylic acid carbon. The chemical shifts are indicative of the electronic environment of each carbon. As with ¹H NMR, fully interpreted spectra are not broadly available in public domains but can be obtained through analytical services or specialized databases.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of N-Benzylglycine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

  • N-H stretch: A band corresponding to the secondary amine.

  • C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.

  • C-N stretch: A band associated with the amine linkage.

  • Aromatic C-H and C=C stretches: Signals indicative of the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Benzylglycine. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (165.19). Common fragmentation pathways for related molecules involve the loss of the benzyl group (as a tropylium ion at m/z 91) and cleavage of the glycine backbone.[6][7][8][9] A detailed fragmentation analysis of N-Benzylglycine itself would require experimental data.

Synthesis of N-Benzylglycine and its Derivatives

Several synthetic routes to N-Benzylglycine and its esters have been reported. The choice of method often depends on the desired scale and available starting materials.

Synthesis of N-Benzylglycine Ethyl Ester

A common method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[10]

Synthesis_of_NBenzylglycine_Ethyl_Ester reagents Glycine Ethyl Ester Hydrochloride + Triethylamine in Ethanol reflux Heat and Reflux (1 hr) reagents->reflux filtration1 Filter reflux->filtration1 benzyl_chloride Add Benzyl Chloride (0-5 °C) filtration1->benzyl_chloride reaction React at 40 °C (4 hrs) benzyl_chloride->reaction filtration2 Filter reaction->filtration2 wash Wash with Water filtration2->wash dry Dry with Anhydrous MgSO₄ wash->dry distillation Distill under Reduced Pressure dry->distillation product N-Benzylglycine Ethyl Ester distillation->product

Workflow for the synthesis of N-Benzylglycine Ethyl Ester.

Experimental Protocol:

  • To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.[10]

  • Heat the mixture to reflux for 1 hour.[10]

  • Cool the mixture, which will result in the precipitation of a white solid.[10]

  • Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.[10]

  • Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[10]

  • Allow the reaction to proceed at 40°C for 4 hours.[10]

  • After the reaction is complete, filter the mixture and wash the filtrate with water until it is neutral.[10]

  • Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.[10]

  • The final product, N-Benzylglycine ethyl ester, is obtained by distillation under reduced pressure.[10]

Synthesis of N-Benzyl-N-benzyloxycarbonyl-glycine

This protocol describes the protection of the amino group of N-Benzylglycine.

Synthesis_of_Protected_NBenzylglycine start N-Benzylglycine Hydrochloride in 2-N NaOH reaction Stir at -5 °C while adding 4-N NaOH and Benzyl Chloroformate start->reaction stir_cold Stir in the cold (2 hrs) reaction->stir_cold stir_rt Stir at Room Temperature (0.5 hr) stir_cold->stir_rt extraction1 Extract with Ether (remove excess Benzyl Chloroformate) stir_rt->extraction1 acidify Cool aqueous layer to -5 °C and acidify with conc. HCl extraction1->acidify stir_cold2 Stir in the cold (1 hr) acidify->stir_cold2 extraction2 Extract with Diethyl Ether (4x) stir_cold2->extraction2 wash_dry Wash with Water and Dry extraction2->wash_dry evaporation Evaporate Solvent wash_dry->evaporation product N-Benzyl-N-benzyloxycarbonyl-glycine (oil) evaporation->product

Workflow for the synthesis of N-Benzyl-N-benzyloxycarbonyl-glycine.

Experimental Protocol:

  • Dissolve N-Benzylglycine hydrochloride in 2-N sodium hydroxide and cool the mixture to -5°C while stirring.[11]

  • Simultaneously add 4-N sodium hydroxide and benzyl chloroformate dropwise.[11]

  • Continue stirring in the cold for 2 hours, followed by stirring at room temperature for 30 minutes.[11]

  • Remove excess benzyl chloroformate by extraction with ether.[11]

  • Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.[11]

  • Stir the mixture in the cold for 1 hour, then bring it to room temperature.[11]

  • Extract the product four times with diethyl ether.[11]

  • Wash the combined ether extracts with water and dry over anhydrous sulfate.[11]

  • Evaporation of the solvent yields N-benzyl-N-benzyloxycarbonyl-glycine as an oil.[11]

Chemical Reactivity and Stability

N-Benzylglycine exhibits reactivity characteristic of both a secondary amine and a carboxylic acid. It can undergo esterification, amidation, and reactions at the nitrogen atom.

The stability of N-Benzylglycine and its derivatives is an important consideration for its application in pharmaceuticals. Like other amino acid derivatives, it can be susceptible to degradation under harsh conditions of temperature, pH, and light. Forced degradation studies are typically performed to understand its degradation pathways.

Biological Significance and Applications

N-Benzylglycine and its derivatives are of significant interest in medicinal chemistry and biochemical research.

  • Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1]

  • Biochemical Research: It can act as a substrate or inhibitor in enzyme studies, aiding in the understanding of enzyme mechanisms.[1]

  • Peptidomimetics: N-substituted glycine oligomers, known as peptoids, are resistant to proteolytic degradation, making them attractive candidates for drug development.[12]

While specific signaling pathways directly involving N-Benzylglycine are not extensively documented, glycine itself and its analogs are known to interact with various receptors and pathways in the central nervous system and other tissues. Glycine acts as an inhibitory neurotransmitter by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[13] Glycine and its analogs can modulate cellular processes like proliferation, differentiation, and migration.[13] The mTOR signaling pathway, crucial for cell growth and protein synthesis, can be activated by glycine.[14]

Glycine_Signaling_Overview Glycine Glycine / Glycine Analogs GlyR Glycine Receptors (GlyRs) Glycine->GlyR activates mTOR mTOR Signaling Pathway Glycine->mTOR activates Cellular_Processes Modulation of Cellular Processes (Proliferation, Migration, etc.) GlyR->Cellular_Processes Neurotransmission Inhibitory Neurotransmission GlyR->Neurotransmission Protein_Synthesis Protein Synthesis and Cell Growth mTOR->Protein_Synthesis

Overview of potential signaling pathways involving glycine and its analogs.

Safety and Handling

N-Benzylglycine is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

N-Benzylglycine is a valuable compound with a rich chemistry and promising biological applications. Its physicochemical properties, coupled with its synthetic accessibility, make it an important tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic opportunities. This guide provides a foundational understanding of N-Benzylglycine, intended to facilitate its use in further research and development endeavors.

References

Spectroscopic Profile of N-Benzylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Benzylglycine, a key intermediate in various synthetic and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for N-Benzylglycine.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Benzylglycine exhibits characteristic signals corresponding to the protons of the benzyl and glycine moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic (C₆H₅)7.20 - 7.40Multiplet-
Benzylic (CH₂)3.80 - 4.20Singlet-
Glycine (CH₂)~3.20Singlet-
Amine (NH)VariableBroad Singlet-
Carboxylic Acid (OH)VariableBroad Singlet-

Note: The chemical shifts of NH and OH protons are variable and depend on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm
Carboxylic Acid (C=O)~170-175
Aromatic (C₆H₅) - Quaternary~135-140
Aromatic (C₆H₅) - CH~127-130
Benzylic (CH₂)~50-55
Glycine (CH₂)~45-50

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic absorption bands for N-Benzylglycine.

Wave Number (cm⁻¹) Functional Group Vibration Mode Intensity
3300 - 2500O-H (Carboxylic Acid)StretchingBroad
3030C-H (Aromatic)StretchingMedium
2950 - 2850C-H (Aliphatic)StretchingMedium
~1710C=O (Carboxylic Acid)StretchingStrong
1600, 1495, 1450C=C (Aromatic)StretchingMedium-Weak
~1400O-HBendingMedium
~1200C-NStretchingMedium
740, 700C-H (Aromatic)Out-of-plane BendingStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

m/z (Mass-to-Charge Ratio) Proposed Fragment
165[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)
74[C₂H₄NO₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of N-Benzylglycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (zg).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR - Attenuated Total Reflectance):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid N-Benzylglycine powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Analysis:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of N-Benzylglycine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

MS Analysis (Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode can be used.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Fragmentation (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) and analyze the resulting product ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like N-Benzylglycine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N-Benzylglycine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Identity Compound Identification IR->Identity MS->Identity

Solubility Profile of 2-(Benzylimino)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(Benzylimino)acetic acid, also known as N-Benzylglycine. Understanding the solubility of this compound in various solvents is critical for its application in pharmaceutical research, synthesis, and formulation development. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Topic: Solubility of 2-(Benzylimino)acetic Acid

2-(Benzylimino)acetic acid (N-Benzylglycine) is a derivative of the amino acid glycine.[1] Its solubility is a key physicochemical property that influences its behavior in various chemical and biological systems. The equilibrium solubility of N-Benzylglycine has been determined in a range of neat and binary solvent systems.[2][3]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of N-Benzylglycine in eleven different pure solvents at various temperatures, as determined by a static gravimetric method.[2][3] The data consistently shows a positive correlation between temperature and solubility across all tested solvents.[2][3]

Temperature (K)MethanolEthanoln-PropanolIsopropyl Alcoholn-ButanolAcetoneAcetonitrileDichloromethaneEthyl Acetate1,4-DioxaneWater
283.150.04580.02760.02010.01650.01420.00760.00410.00290.00230.00180.0011
288.150.05420.03280.0240.01970.0170.00910.00490.00350.00280.00220.0013
293.150.06380.03870.02850.02340.02020.01080.00580.00420.00330.00260.0016
298.150.07460.04540.03360.02760.02380.01280.00690.0050.00390.00310.0019
303.150.08680.05290.03930.03240.02790.01510.00810.00590.00460.00370.0022
308.150.10040.06140.04570.03780.03260.01770.00950.00690.00540.00430.0026
313.150.11560.07090.05290.04380.03780.02060.01110.00810.00630.0050.003
318.150.13260.08160.0610.05050.04370.02390.01290.00940.00730.00580.0035
323.150.15140.09360.070.0580.05020.02760.01490.01090.00850.00670.0041

Data extracted from "Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems from 283.15 to 323.15 K".[2][3]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative data presented above was obtained using a static gravimetric method. This is a common and reliable technique for determining the solubility of a solid in a liquid.[4][5]

Principle: The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the concentration of the solute in the saturated solution, and thus its solubility, can be calculated.[4][5]

Apparatus and Materials:

  • Conical flasks or sealed glass vials

  • Thermostatic water bath or temperature-controlled shaker

  • Analytical balance

  • Evaporating dish or watch glass

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Oven

  • 2-(Benzylimino)acetic acid (solute)

  • Solvents of interest

Procedure:

  • Preparation of Saturated Solution: An excess amount of 2-(Benzylimino)acetic acid is added to a known volume of the solvent in a conical flask.

  • Equilibration: The flask is sealed and placed in a thermostatic water bath or shaker set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can be confirmed by measuring the concentration at intervals until it remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, the solution is allowed to stand to let the undissolved solid settle. A known volume of the clear supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the solution is filtered.

  • Weighing the Saturated Solution: The evaporating dish is first weighed empty (W₁). The known volume of the filtered saturated solution is then transferred to the pre-weighed evaporating dish, and the dish with the solution is weighed again (W₂).

  • Evaporation of Solvent: The solvent is evaporated from the solution by placing the evaporating dish in an oven at a temperature sufficient to remove the solvent without decomposing the solute.

  • Drying and Final Weighing: The dish containing the dry solute is cooled in a desiccator and then weighed (W₃). This process of drying, cooling, and weighing is repeated until a constant weight is obtained.

  • Calculation:

    • Mass of the solute = W₃ - W₁

    • Mass of the solvent = W₂ - W₃

    • Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or converted to mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_calculation Calculation A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Weigh known volume of saturated solution E->F G Evaporate solvent F->G H Dry solute to constant weight G->H I Weigh dried solute H->I J Calculate solubility I->J

Caption: Workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to the Stability and Storage of N-Benzylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzylglycine. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of N-Benzylglycine in their work. While specific quantitative stability data under various stress conditions are not extensively available in public literature, this document outlines established best practices for storage and provides a detailed framework for conducting stability and forced degradation studies in line with regulatory expectations.

Overview of N-Benzylglycine

N-Benzylglycine is a derivative of the amino acid glycine, featuring a benzyl group attached to the nitrogen atom. It serves as a valuable building block in organic synthesis and is utilized in the development of various pharmaceuticals. Maintaining its chemical integrity is crucial for the successful outcome of research and manufacturing processes.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of N-Benzylglycine. The following table summarizes the recommended conditions based on information from various suppliers and safety data sheets (SDS).

Table 1: Recommended Storage and Handling Conditions for N-Benzylglycine

ParameterRecommendationSource Citation(s)
Temperature Store at 0 - 8 °C.[1]
Store at 2 - 8 °C and protect from light.[2]
Atmosphere Store in a dry and well-ventilated place.[3]
Container Keep containers tightly closed.[3]
Light Exposure Protect from light.[2]
Handling Avoid dust formation. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing.[3]

Chemical Stability and Incompatibilities

N-Benzylglycine is generally stable under the recommended storage conditions[3]. However, it is important to be aware of potential incompatibilities that could lead to degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[3].

  • Hazardous Decomposition Products: When exposed to fire or extreme heat, N-Benzylglycine may decompose and emit hazardous substances, including oxides of carbon (CO, CO₂) and nitrogen (NOx)[3].

Potential Degradation Pathways

While specific degradation pathways for N-Benzylglycine under typical storage or stress conditions are not well-documented in publicly available literature, insights can be drawn from related compounds and theoretical knowledge. High-temperature gas-phase studies of N-benzylglycine ethyl ester suggest a potential thermal degradation route where the N-Benzylglycine intermediate, if formed, is unstable and may decompose into smaller molecules.

G Potential Thermal Degradation Pathway of N-Benzylglycine NBG N-Benzylglycine Heat High Temperature NBG->Heat BM Benzyl Methylamine Heat->BM CO2 Carbon Dioxide Heat->CO2

Caption: Potential high-temperature degradation of N-Benzylglycine.

Experimental Protocol: Forced Degradation Study

To thoroughly understand the stability profile of N-Benzylglycine and to develop stability-indicating analytical methods, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions, with the goal of inducing 5-20% degradation[4]. The following is a comprehensive protocol based on ICH guidelines and common industry practices.

To identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of N-Benzylglycine. The data generated will also be crucial for the development and validation of a stability-indicating analytical method.

  • N-Benzylglycine (at least one batch)

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Suitable organic co-solvents (if necessary for solubility)

  • Calibrated stability chambers (for temperature and humidity control)

  • Photostability chamber with a calibrated light source (ICH Q1B compliant)[5]

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV)

  • Mass Spectrometer (MS) for identification of degradation products

  • Volumetric flasks, pipettes, and other standard laboratory glassware

The following diagram illustrates the general workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC HPLC Analysis (Assay and Impurities) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC MS LC-MS Analysis (Impurity Identification) HPLC->MS For unknown peaks MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation MS->Pathway Sample N-Benzylglycine Sample Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photo Expose to

Caption: General workflow for conducting a forced degradation study.

The following table outlines the recommended stress conditions for the forced degradation study of N-Benzylglycine. The duration and intensity of the stress should be adjusted to achieve the target degradation of 5-20%[4].

Table 2: Proposed Conditions for Forced Degradation Study of N-Benzylglycine

Stress ConditionProposed MethodSampling Time Points
Acid Hydrolysis Dissolve in 0.1 M HCl and 1 M HCl. Store at room temperature and 60°C.0, 6h, 12h, 24h, 48h, 5 days
Base Hydrolysis Dissolve in 0.1 M NaOH and 1 M NaOH. Store at room temperature.0, 1h, 2h, 4h, 8h, 24h
Oxidative Dissolve in 3% H₂O₂. Store at room temperature, protected from light.0, 6h, 12h, 24h, 48h
Thermal Store solid sample at 80°C (dry heat).0, 1 day, 3 days, 7 days
Photolytic Expose solid sample to ICH Q1B compliant light source (≥1.2 million lux hours and ≥200 watt hours/square meter).At the end of exposure
  • Preparation: Prepare solutions of N-Benzylglycine at a known concentration (e.g., 1 mg/mL) for solution-state studies. For solid-state studies, use the neat compound.

  • Neutralization: After exposure to acidic or basic conditions, neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., reverse-phase HPLC). The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity: Assess the peak purity of the N-Benzylglycine peak in all stressed samples to ensure the analytical method is stability-indicating.

  • Identification: For significant degradation products, use techniques like LC-MS to determine their mass and aid in structure elucidation.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise manner. The following table provides a template for presenting the data.

Table 3: Template for Summarizing Forced Degradation Data for N-Benzylglycine

Stress ConditionDuration% Assay of N-Benzylglycine% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
Unstressed Control -100.00.00-
0.1 M HCl, RT 5 days
1 M HCl, 60°C 24 hours
0.1 M NaOH, RT 8 hours
3% H₂O₂, RT 48 hours
80°C, Solid 7 days
Photolytic 1.2 M lux h

Conclusion

While N-Benzylglycine is a stable compound under recommended storage conditions, a comprehensive understanding of its stability profile is critical for its application in research and drug development. This guide provides the necessary information for proper storage and handling, as well as a detailed framework for conducting forced degradation studies. The execution of such studies will provide valuable data on the intrinsic stability of N-Benzylglycine, enabling the development of robust formulations and analytical methods.

References

N-Benzylglycine: An Inquiry into its Crystalline World

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of a molecule is paramount. This guide delves into the crystal structure and potential polymorphism of N-Benzylglycine, a key building block in synthetic organic chemistry and pharmaceutical research.

While N-Benzylglycine is a commercially available compound utilized in various synthetic applications, a comprehensive review of publicly available scientific literature reveals a notable gap in the characterization of its solid-state properties. Specifically, detailed studies on its crystal structure and polymorphism appear to be limited.

Uncharted Territory: The Crystal Structure of N-Benzylglycine

At present, there is a conspicuous absence of published crystallographic data for distinct polymorphic forms of N-Benzylglycine in prominent scientific databases. While basic physical properties such as melting point are reported by various chemical suppliers, the fundamental details of its crystal packing, including unit cell dimensions and space group, remain largely undocumented in peer-reviewed literature.

This lack of information presents both a challenge and an opportunity. For researchers in crystallography and solid-state chemistry, it signifies an open avenue for investigation. The determination of the crystal structure of N-Benzylglycine would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state.

The Specter of Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability, which can have profound implications for drug efficacy and safety.

Given that even simple molecules like glycine exhibit well-documented polymorphism, it is plausible that N-Benzylglycine, with its additional benzyl group, could also crystallize in different forms under various conditions. However, without experimental evidence, the existence of N-Benzylglycine polymorphs remains a matter of speculation.

A Hypothetical Workflow for Polymorphic Screening

For researchers embarking on the study of N-Benzylglycine's solid-state properties, a systematic approach to polymorphic screening is essential. The following diagram outlines a logical experimental workflow that could be employed to identify and characterize potential polymorphs.

experimental_workflow cluster_preparation Crystal Preparation cluster_structure_solution Structure Elucidation Solvent_Crystallization Crystallization from various solvents Cooling_Rates Varying Cooling Rates Solvent_Crystallization->Cooling_Rates PXRD Powder X-ray Diffraction (PXRD) Solvent_Crystallization->PXRD Cooling_Rates->PXRD Grinding Mechanical Grinding Grinding->PXRD Sublimation Sublimation Sublimation->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Microscopy Hot-Stage Microscopy TGA->Microscopy Spectroscopy IR & Raman Spectroscopy Microscopy->Spectroscopy SCXRD Single Crystal X-ray Diffraction (SC-XRD) Spectroscopy->SCXRD Suitable Crystals N_Benzylglycine_Sample N-Benzylglycine (Commercial Source) N_Benzylglycine_Sample->Solvent_Crystallization Dissolution N_Benzylglycine_Sample->Grinding N_Benzylglycine_Sample->Sublimation

Figure 1. A generalized experimental workflow for the screening and characterization of potential N-Benzylglycine polymorphs.

The Path Forward: A Call for Investigation

The absence of detailed structural information on N-Benzylglycine in the public domain underscores the need for further research. A thorough investigation into its crystallization behavior could uncover novel polymorphic forms, leading to a deeper understanding of its solid-state chemistry. Such studies would not only be of academic interest but could also have significant practical implications for industries that utilize N-Benzylglycine in their processes.

For drug development professionals, a comprehensive understanding of the potential polymorphism of any synthetic precursor is crucial for ensuring the quality, consistency, and performance of the final product. The exploration of N-Benzylglycine's crystalline landscape is a scientific endeavor waiting to be undertaken.

Hypothetical Polymorphic Relationship

Should different polymorphs of N-Benzylglycine be discovered, their thermodynamic and kinetic relationships would be of prime interest. The following diagram illustrates a hypothetical relationship between two polymorphs, a stable form (Form I) and a metastable form (Form II).

polymorphic_relationship Form_I Form I (Stable) Solution Solution State Form_I->Solution Dissolution Form_I->Grinding_I Form_II Form II (Metastable) Form_II->Form_I Solvent-mediated transformation Form_II->Solution Dissolution Form_II->Grinding_II Solution->Form_I Slow Crystallization Solution->Form_II Rapid Crystallization Amorphous Amorphous State Amorphous->Form_II Crystallization Grinding_I->Amorphous High Energy Grinding_II->Amorphous Low Energy

Figure 2. A conceptual diagram illustrating a hypothetical relationship between two polymorphs of N-Benzylglycine and their interconversion pathways.

Commercial Suppliers and Technical Applications of N-Benzylglycine: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical applications of N-Benzylglycine, a key building block in pharmaceutical research and peptidomimetic drug development. This document details commercially available sources, quality control methodologies, and key experimental protocols for its use, with a focus on applications relevant to neurological disorders.

Commercial Availability of N-Benzylglycine

N-Benzylglycine is readily available from a variety of commercial chemical suppliers, catering to both research and bulk manufacturing needs. It is typically offered as a white to off-white crystalline powder, either as the free acid or as a hydrochloride salt. The purity of commercially available N-Benzylglycine is generally high, with most suppliers offering grades of 98% or greater.

Below is a summary of prominent commercial suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct Name(s)CAS Number(s)PurityAvailable Forms
Thermo Scientific Chemicals N-Benzylglycine, 98+%17136-36-6≥98%Free Acid
Sigma-Aldrich (Merck) N-Benzylglycine hydrochloride, 98%7689-50-198%Hydrochloride Salt
Chem-Impex International N-Benzylglycine17136-36-6≥98% (Assay)Free Acid
Tokyo Chemical Industry (TCI) N-Benzylglycine Hydrochloride7689-50-1>98.0% (HPLC)Hydrochloride Salt
Alfa Chemistry N-Benzylglycine17136-36-6-Free Acid
Hangzhou Zentra Bio-Chemical Co., Ltd. N-Benzylglycine17136-36-6Pharmacy Grade/99%Free Acid
Conier Chem&Pharma Limited N-BENZYLGLYCINE17136-36-6-Free Acid

Quality Control and Analytical Protocols

Ensuring the purity and identity of N-Benzylglycine is critical for its successful application in research and drug development. The primary analytical methods for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of N-Benzylglycine. A reverse-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Gradient: A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: A solution of N-Benzylglycine is prepared in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: The retention time of the main peak corresponding to N-Benzylglycine is used to identify the compound, and the peak area percentage is calculated to determine its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of N-Benzylglycine.

Experimental Protocol:

  • Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: A small amount of the N-Benzylglycine sample is dissolved in the deuterated solvent.

  • Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts and splitting patterns of the protons in the N-Benzylglycine molecule. Key signals include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the glycine backbone.

Application in Peptoid Synthesis

N-Benzylglycine is a fundamental building block in the synthesis of peptoids, which are N-substituted glycine oligomers. Peptoids are a class of peptidomimetics that are resistant to proteolytic degradation, making them attractive candidates for drug discovery. The "submonomer" method is a common and efficient approach for solid-phase peptoid synthesis. In this method, the side chain, in this case, the benzyl group from benzylamine, is introduced in a separate step.

Submonomer Solid-Phase Peptoid Synthesis Workflow

The synthesis involves a two-step cycle for each monomer addition.

G Resin Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Fmoc_Deprotection Acylation Acylation (e.g., Bromoacetic acid, DIC in DMF) Fmoc_Deprotection->Acylation Washing1 Wash Resin Acylation->Washing1 Displacement Nucleophilic Displacement (Benzylamine in DMF) Washing1->Displacement Washing2 Wash Resin Displacement->Washing2 Repeat Repeat Cycle for Next Monomer Washing2->Repeat Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage After final monomer Repeat->Acylation Peptoid Purified Peptoid Cleavage->Peptoid

Caption: Workflow for submonomer solid-phase peptoid synthesis.

Experimental Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Acylation: The free amine on the resin is acylated with bromoacetic acid activated by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in DMF.

  • Washing: The resin is washed again with DMF.

  • Nucleophilic Displacement: A solution of benzylamine in DMF is added to the resin. The benzylamine displaces the bromide, forming the N-benzylglycine monomer unit on the solid support.

  • Washing: The resin is washed to remove unreacted benzylamine and byproducts.

  • Repeat: Steps 2-7 are repeated with different primary amines to elongate the peptoid chain.

  • Cleavage: Once the desired sequence is synthesized, the peptoid is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptoid is then purified, usually by reverse-phase HPLC.

Relevance to Neurological Disorders and Signaling Pathways

N-Benzylglycine and its derivatives are of significant interest in the development of therapeutics for neurological disorders. This is due in part to their structural similarity to glycine, which is an important neurotransmitter. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases.

Derivatives of N-benzylglycine have been investigated as antagonists or modulators of the glycine binding site on the NMDA receptor.[1][2] By competing with glycine, these compounds can reduce the over-activation of NMDA receptors that leads to excitotoxicity and neuronal cell death.

Modulation of the NMDA Receptor Signaling Pathway

The following diagram illustrates the modulatory role of N-Benzylglycine derivatives at the NMDA receptor.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel (blocked by Mg²⁺) NMDA_Receptor->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Glutamate->NMDA_Receptor binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor binds NBG_Derivative N-Benzylglycine Derivative (Antagonist) NBG_Derivative->NMDA_Receptor blocks binding

Caption: Modulation of NMDA receptor signaling by N-Benzylglycine derivatives.

In this pathway, glutamate is the primary agonist for the NMDA receptor. However, for the receptor's ion channel to open, glycine must also be bound to its co-agonist site. N-Benzylglycine derivatives can act as competitive antagonists at this glycine site, preventing glycine from binding and thereby inhibiting the opening of the ion channel. This reduces the influx of calcium ions (Ca²⁺) into the postsynaptic neuron, which in turn dampens the downstream signaling cascades that can lead to excitotoxicity when overactivated.

Conclusion

N-Benzylglycine is a versatile and commercially accessible chemical entity with significant applications in the fields of peptide chemistry and neuropharmacology. Its utility as a key component in the synthesis of proteolytically stable peptoids and as a scaffold for the development of novel modulators of the NMDA receptor highlights its importance for researchers and drug development professionals. The availability of high-purity N-Benzylglycine from multiple suppliers, coupled with well-established analytical and synthetic protocols, facilitates its use in the discovery of new therapeutic agents for a variety of diseases, particularly those affecting the central nervous system.

References

A Comprehensive Technical Guide to 2-(Benzylimino)acetic Acid: Synonyms, Synthesis, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-(Benzylimino)acetic acid, a Schiff base derived from the condensation of benzaldehyde and glycine. This document elucidates its nomenclature, provides a detailed synthesis protocol, and explores its potential biological activities, including antimicrobial and antioxidant properties, with a discussion on relevant signaling pathways.

Nomenclature and Synonyms: Clarifying the Chemical Identity

2-(Benzylimino)acetic acid is a molecule of significant interest in organic synthesis and medicinal chemistry. Due to conventions in chemical naming, it is recognized by several alternative names and synonyms. It is crucial to distinguish it from the related but structurally different compound, 2-(benzylamino)acetic acid, which contains an amine (C-N single bond) rather than an imine (C=N double bond).

The primary and most accurate synonyms for 2-(Benzylimino)acetic acid are:

  • N-Benzylideneglycine

  • 2-(benzylideneamino)acetic acid [1]

These names unequivocally describe the characteristic imine linkage formed between the benzylidene group and the nitrogen atom of glycine.

Table 1: Chemical Identifiers for 2-(Benzylimino)acetic Acid

IdentifierValue
IUPAC Name 2-(benzylideneamino)acetic acid
Molecular Formula C₉H₉NO₂
CAS Number 103084-31-7

Synthesis of 2-(Benzylimino)acetic Acid: An Experimental Protocol

The synthesis of 2-(Benzylimino)acetic acid is typically achieved through the condensation reaction of a glycine derivative with a benzaldehyde derivative in the presence of a base. This reaction forms a Schiff base, which is the target compound.[1]

Reaction Scheme

The overall reaction can be depicted as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Glycine Glycine Schiff_Base 2-(Benzylimino)acetic acid (Schiff Base) Glycine->Schiff_Base Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Base Base (e.g., NaOH) Base->Schiff_Base G cluster_0 Potential Glycine-Mediated Signaling Glycine_Derivative 2-(Benzylimino)acetic acid GlyR Glycine Receptor (GlyR) Glycine_Derivative->GlyR Membrane_Potential Change in Membrane Potential GlyR->Membrane_Potential Ca_Influx Modulation of Ca2+ Influx Membrane_Potential->Ca_Influx Downstream Downstream Cellular Effects Ca_Influx->Downstream Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Cytokine Cytokine Production Downstream->Cytokine

References

N-Benzylglycine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-benzylglycine derivatives, offering a comprehensive resource for researchers and drug development scientists.

N-benzylglycine, a substituted form of the simplest amino acid, glycine, serves as a versatile scaffold in medicinal chemistry. Its derivatives and analogs have garnered significant interest due to their diverse biological activities and potential as therapeutic agents. This technical guide provides a thorough overview of this class of compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development.

Synthesis and Chemical Properties

N-benzylglycine and its derivatives are accessible through various synthetic routes. A common method involves the N-alkylation of glycine esters with benzyl halides, a reaction typically facilitated by a base to enhance the nucleophilicity of the amine.[1] Another approach is the reductive amination of a glycine derivative with a benzaldehyde derivative in the presence of a reducing agent.[2]

The incorporation of the benzyl group enhances the hydrophobicity and reactivity of the glycine core, making it a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals.[3] Furthermore, N-benzylglycine can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of compounds with specific stereochemistry, a critical aspect of modern drug design.[3]

Biological Activities and Therapeutic Applications

Derivatives of N-benzylglycine have demonstrated a wide array of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimicrobial Activity

A significant area of investigation for N-benzylglycine analogs is in the development of antimicrobial agents, particularly as components of peptoids (or N-substituted glycines). Peptoids are a class of peptide mimics that exhibit high biological activity and, importantly, resistance to proteolytic degradation.[4] The inclusion of N-benzylglycine-like monomers in peptoid sequences has yielded compounds with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Peptoids Containing N-substituted Glycine Monomers [5][6]

Compound/SequenceE. coli MIC (µM)B. subtilis MIC (µM)
H-(NLys-Nspe-Nspe)4-NH2 (Ampetoid 1)6.253.13
H-(NLys-Nssb-Nspe)4-NH2 (Ampetoid 2)12.56.25
H-(NLys-Nssb-Nssb)4-NH22512.5
Ac-(Nlys-Nspe-Nspe)4-NH26.256.25
H-(Nlys-Nrpe-Nrpe)4-NH25025
H-(NLys-Nspe-Nspe)3-NH212.56.25
H-(NLys-Nspe-Nspe)2-NH210050

Nspe: N-(1-phenylethyl)glycine (an analog of N-benzylglycine); Nssb: N-(sec-butyl)glycine; NLys: N-(4-aminobutyl)glycine; Nrpe: N-(1-(p-nitrophenyl)ethyl)glycine; Ac: Acetyl.

Enzyme Inhibition

N-benzylglycine derivatives have been explored as inhibitors of various enzymes. The structural similarity of the N-benzylglycine motif to phenylalanine allows these compounds to act as mimics and interact with the active sites of enzymes that process phenylalanine-containing substrates.[4] For instance, incorporating N-benzylglycine into the P1 position of a trypsin inhibitor resulted in a potent inhibitor of bovine α-chymotrypsin that was resistant to proteolysis.[4]

G-Protein Coupled Receptor (GPCR) Modulation

N-benzylglycine-containing peptides have been shown to modulate the activity of G-protein coupled receptors (GPCRs). A notable example is their use in the design of potent bradykinin B2 receptor antagonists.[7] Bradykinin is a peptide that mediates inflammatory responses, and its antagonists have therapeutic potential in treating pain and inflammation. The substitution of N-benzylglycine into a bradykinin antagonist peptide sequence led to a significant enhancement of its B2 antagonistic potency.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-benzylglycine derivatives.

Synthesis of N-Benzylglycine Ethyl Ester

A common method for the synthesis of N-benzylglycine esters involves the reaction of glycine ethyl ester hydrochloride with benzyl chloride.

Procedure:

  • To a flask, add glycine ethyl ester hydrochloride, triethylamine, and ethanol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid.

  • Filter the solid and add additional triethylamine to the filtrate.

  • Cool the mixture to 0-5°C and slowly add benzyl chloride dropwise.

  • Allow the reaction to proceed at 40°C for 4 hours.

  • After the reaction is complete, filter the mixture and wash the filtrate with water until it is neutral.

  • Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

  • Distill the remaining residue under reduced pressure to obtain the N-benzylglycine ethyl ester as a pale yellow oily liquid.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of N-benzylglycine derivatives, particularly peptoids, is typically assessed by determining the minimum inhibitory concentration (MIC) using a broth microdilution method.[4][8][9]

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin).[4]

  • Perform serial two-fold dilutions of the stock solution in a 96-well polypropylene microtiter plate.

  • Prepare an inoculum of the test bacteria (e.g., E. coli, B. subtilis) in Mueller-Hinton Broth (MHB) and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Add the bacterial suspension to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[4]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Intracellular Calcium Mobilization Assay

To assess the activity of N-benzylglycine derivatives on GPCRs that signal through calcium, an intracellular calcium mobilization assay can be employed.[10][11][12]

Procedure:

  • Culture cells expressing the target GPCR in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Prepare serial dilutions of the N-benzylglycine derivative.

  • Use a fluorescence plate reader with automated injection capabilities (e.g., FlexStation) to measure the baseline fluorescence.

  • Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation (for agonists) or potentiation. For antagonists, a pre-incubation with the compound would be followed by the addition of a known agonist to measure the inhibition of the calcium response.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-benzylglycine derivatives are a result of their interaction with various cellular targets, leading to the modulation of specific signaling pathways.

GPCR Signaling

As demonstrated with bradykinin B2 receptor antagonists, N-benzylglycine-containing compounds can modulate GPCR signaling. The bradykinin B2 receptor is coupled to Gq and Gi proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists containing N-benzylglycine would block these downstream signaling events.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NBG_Antagonist N-Benzylglycine Antagonist B2R Bradykinin B2 Receptor (GPCR) NBG_Antagonist->B2R Blocks Bradykinin Bradykinin Bradykinin->B2R Activates G_protein Gq/Gi B2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Inflammatory Response Ca_release->Cellular_Response PKC->Cellular_Response MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects NBG_Derivative N-Benzylglycine Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) NBG_Derivative->Receptor Modulates MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

References

Potential Research Applications of 2-(Benzylimino)acetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylimino)acetic acid, also known as N-Benzylideneglycine, is a Schiff base derived from the condensation of benzaldehyde and the amino acid glycine. As a member of the iminoacetic acid class of compounds, it holds potential for a variety of research applications, particularly in the fields of medicinal chemistry and drug discovery. Schiff bases derived from amino acids are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the potential research applications of 2-(Benzylimino)acetic acid, including detailed experimental protocols for its synthesis and biological evaluation, and a discussion of potential mechanisms of action. While specific quantitative data for this parent compound is limited in publicly available literature, this guide draws upon data from closely related derivatives to highlight its research potential and provide a framework for future investigations.

Introduction

Iminoacetic acids and their derivatives, particularly Schiff bases formed with amino acids, represent a versatile class of organic compounds with significant potential in medicinal chemistry. The imine or azomethine group (-C=N-) is a key pharmacophore that imparts a range of biological activities to these molecules. 2-(Benzylimino)acetic acid, the core structure discussed in this guide, serves as a foundational scaffold for the synthesis of more complex derivatives with potentially enhanced therapeutic properties. The exploration of this compound and its analogues is a promising avenue for the discovery of novel antimicrobial and anticancer agents.

Chemical Properties and Synthesis

Chemical Structure and Properties
  • IUPAC Name: 2-(Benzylimino)acetic acid

  • Synonyms: N-Benzylideneglycine, N-(Phenylmethylene)glycine

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • Appearance: Solid (form and color may vary based on purity)

  • Solubility: Soluble in many organic solvents.

Synthesis of 2-(Benzylimino)acetic Acid

The synthesis of 2-(Benzylimino)acetic acid is typically achieved through a condensation reaction between benzaldehyde and glycine.

Experimental Protocol: Synthesis of 2-(Benzylimino)acetic Acid

Materials:

  • Benzaldehyde

  • Glycine

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for precipitation)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve glycine (1 equivalent) in a minimal amount of distilled water, adjusting the pH to approximately 9 with a sodium hydroxide solution.

  • Add an equimolar amount of benzaldehyde (1 equivalent) to the glycine solution.

  • Add ethanol to the mixture until a clear solution is obtained. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The purity of the synthesized 2-(Benzylimino)acetic acid can be assessed by melting point determination and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Benzaldehyde Benzaldehyde Add_Benzaldehyde Add Benzaldehyde Benzaldehyde->Add_Benzaldehyde Glycine Glycine Dissolve Dissolve Glycine in water (pH 9) Glycine->Dissolve Dissolve->Add_Benzaldehyde Add_Solvent Add Ethanol Add_Benzaldehyde->Add_Solvent Reflux Reflux with Stirring (2-4h) Add_Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl (pH 3-4) Cool->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Characterization Characterization (FT-IR, NMR, MP) Dry->Characterization

Caption: General workflow for the synthesis of 2-(Benzylimino)acetic acid.

Potential Research Applications

Anticancer Activity

Schiff bases derived from amino acids have demonstrated promising anticancer activities against various cancer cell lines. While specific IC₅₀ values for 2-(Benzylimino)acetic acid are not widely reported, related, more complex Schiff base derivatives have shown significant cytotoxicity. The imine linkage is believed to play a crucial role in the biological activity, potentially through interaction with cellular targets.

Potential Mechanisms of Anticancer Action:

The anticancer activity of Schiff bases may involve multiple signaling pathways. Disruption of these pathways can lead to cell cycle arrest and apoptosis.

Diagram of Potential Cancer-Related Signaling Pathways:

G cluster_pathway Potential Target Signaling Pathways GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis SchiffBase 2-(Benzylimino)acetic acid (Potential Inhibitor) SchiffBase->PI3K SchiffBase->mTOR SchiffBase->DNA_Damage

Caption: Potential signaling pathways that could be targeted by 2-(Benzylimino)acetic acid.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Normal cell line (for cytotoxicity comparison, e.g., fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-(Benzylimino)acetic acid (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 2-(Benzylimino)acetic acid in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Iminoacetic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-(Benzylimino)acetic acidData not availableData not available-
Example: Related Schiff Base 1MCF-7 (Breast Cancer)15.2 ± 1.3[Hypothetical Ref. 1]
Example: Related Schiff Base 2HeLa (Cervical Cancer)22.5 ± 2.1[Hypothetical Ref. 2]
Example: Related Schiff Base 3HepG2 (Liver Cancer)18.9 ± 1.8[Hypothetical Ref. 3]

Note: The IC₅₀ values presented are hypothetical examples from related compounds to illustrate the potential activity. Further research is required to determine the specific activity of 2-(Benzylimino)acetic acid.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties. The imine group is thought to interfere with microbial cell wall synthesis or other essential cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 2-(Benzylimino)acetic acid (dissolved in a suitable solvent)

  • Standard antibiotic/antifungal (positive control)

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of 2-(Benzylimino)acetic acid.

  • In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth.

  • Prepare an inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of Antimicrobial Action Workflow:

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_result Result Compound 2-(Benzylimino)acetic acid Solution SerialDilution Serial Dilution of Compound in 96-well plate Compound->SerialDilution Inoculum Standardized Microbial Inoculum Inoculation Inoculate wells with Microorganism Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate (24-48h) Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Iminoacetic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-(Benzylimino)acetic acidData not availableData not available-
Example: Related Schiff Base 1Staphylococcus aureus32[Hypothetical Ref. 4]
Example: Related Schiff Base 2Escherichia coli64[Hypothetical Ref. 5]
Example: Related Schiff Base 3Candida albicans16[Hypothetical Ref. 6]

Note: The MIC values presented are hypothetical examples from related compounds to illustrate the potential activity. Further research is required to determine the specific activity of 2-(Benzylimino)acetic acid.

Future Directions and Conclusion

2-(Benzylimino)acetic acid represents a simple yet promising scaffold for the development of new therapeutic agents. While this guide provides a foundational understanding of its potential applications and the methodologies to explore them, significant research is still required. Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ and MIC values of 2-(Benzylimino)acetic acid against a broad panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the benzyl and acetic acid moieties to optimize biological activity and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of cancer and infectious diseases.

Theoretical Insights into the Molecular Structure of 2-(Benzylimino)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 2-(Benzylimino)acetic acid, a Schiff base derived from benzylamine and glyoxylic acid. In the absence of specific published experimental or theoretical data for this exact molecule, this document synthesizes information from computational studies on closely related compounds, such as Schiff bases of amino acids, to present a representative analysis. The methodologies and illustrative data herein serve as a robust framework for future computational investigations and for understanding the structural and electronic properties of this class of molecules.

Core Molecular Structure and Computational Approach

Theoretical studies are indispensable for elucidating the three-dimensional structure, electronic properties, and vibrational frequencies of molecules like 2-(Benzylimino)acetic acid. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for obtaining accurate molecular geometries and other physicochemical parameters.

A typical computational workflow for analyzing the molecular structure of 2-(Benzylimino)acetic acid is outlined below. This process involves initial structure generation, geometry optimization to find the most stable conformation, and subsequent calculations to determine various molecular properties.

computational_workflow cluster_input Initial Setup cluster_optimization Geometry Optimization cluster_analysis Property Calculation and Analysis start Propose Initial 3D Structure (e.g., from chemical intuition or standard bond lengths/angles) opt Perform Geometry Optimization (e.g., DFT with B3LYP functional and 6-31G* basis set) start->opt check_conv Check for Convergence (Minimum energy structure found?) opt->check_conv check_conv->opt No freq Frequency Calculation (Confirm minimum energy and obtain vibrational spectra) check_conv->freq Yes props Calculate Molecular Properties (e.g., HOMO-LUMO gap, dipole moment, electrostatic potential) freq->props analysis Analyze and Interpret Results props->analysis

Caption: Computational workflow for the theoretical study of a molecule.

Quantitative Molecular Geometry Data

The following tables present illustrative quantitative data for the optimized molecular structure of 2-(Benzylimino)acetic acid. This data is derived from computational studies on analogous Schiff bases and amino acid derivatives and should be considered representative.[1][2] Specific calculations using appropriate levels of theory are required for definitive values for the target molecule.

Table 1: Selected Bond Lengths (Å)

BondFunctional GroupRepresentative Length (Å)
C=NImine1.28 - 1.30
N-C (imine)Imine1.45 - 1.47
C-C (acid)Carboxylic Acid1.51 - 1.53
C=OCarboxylic Acid1.21 - 1.23
C-OCarboxylic Acid1.34 - 1.36
C-N (benzyl)Benzyl Group1.47 - 1.49
C-C (phenyl)Phenyl Ring1.38 - 1.40 (average)

Table 2: Selected Bond Angles (°)

AngleFunctional GroupRepresentative Angle (°)
C-N=CImine118 - 122
N=C-CImine/Acid120 - 124
N-C-C (benzyl)Benzyl Group110 - 113
O=C-OCarboxylic Acid123 - 126
C-C=OCarboxylic Acid121 - 124
C-C-O (single)Carboxylic Acid110 - 114

Table 3: Selected Dihedral Angles (°)

Dihedral AngleDescriptionRepresentative Angle (°)
C-C-N=CPlanarity of the imine-acid backbone0 or 180 (for planar)
C-N-C-C (benzyl)Orientation of the benzyl groupVaries with conformation
N=C-C=OOrientation of the carboxylic acid group~0 or ~180

Vibrational Frequency Analysis

Vibrational analysis is crucial for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra. The table below lists representative vibrational frequencies for key functional groups in 2-(Benzylimino)acetic acid, based on data from similar molecules.[2][3][4]

Table 4: Representative Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupRepresentative Frequency (cm⁻¹)
C=N StretchImine1620 - 1640
C=O StretchCarboxylic Acid1700 - 1730
O-H StretchCarboxylic Acid2500 - 3300 (broad)
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Methylene Groups2850 - 2960
N-C StretchImine/Benzyl1180 - 1250
C-O StretchCarboxylic Acid1210 - 1320

Detailed Experimental and Computational Protocols

The following section details the methodologies that would be employed in a rigorous theoretical study of 2-(Benzylimino)acetic acid.

Computational Methodology

A robust computational study would typically involve the following steps:

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed.

  • Initial Geometry: The initial 3D structure of 2-(Benzylimino)acetic acid would be built using a molecular editor. Several possible conformers, particularly around the rotatable single bonds, should be considered.

  • Geometry Optimization: The geometry of each conformer would be optimized to find the lowest energy structure. A common and reliable method is Density Functional Theory (DFT) with a hybrid functional like B3LYP.[2]

  • Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), would be chosen to provide a good balance between accuracy and computational cost.

  • Frequency Calculations: After optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Solvation Effects: To simulate a more realistic environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the effects of a solvent.

Data Analysis and Interpretation

The output from these calculations provides a wealth of information:

  • Optimized Geometry: The final Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be calculated.

  • Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy of the molecule.

  • Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular dipole moment, and the Mulliken atomic charges can be analyzed to understand the molecule's reactivity and electronic distribution.

The logical relationship between the chosen computational parameters and the expected outputs is depicted in the following diagram:

methodology_logic cluster_inputs Computational Inputs cluster_calculations Quantum Chemical Calculations cluster_outputs Calculated Properties level_of_theory Level of Theory (e.g., DFT/B3LYP) geom_opt Geometry Optimization level_of_theory->geom_opt basis_set Basis Set (e.g., 6-31G*) basis_set->geom_opt solvent_model Solvent Model (e.g., PCM) solvent_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation geom_opt->electronic_props molecular_structure Molecular Structure (Bond Lengths, Angles) geom_opt->molecular_structure vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra reactivity_descriptors Reactivity Descriptors (HOMO-LUMO, ESP) electronic_props->reactivity_descriptors

Caption: Logic diagram of computational inputs and outputs.

Conclusion

References

Methodological & Application

N-Benzylglycine in Peptide Synthesis: A Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylglycine, an N-substituted derivative of the amino acid glycine, serves as a important building block in the synthesis of peptidomimetics, a class of compounds that mimic the structure and function of natural peptides. These synthetic analogues, often referred to as peptoids, offer significant advantages over their natural counterparts, including enhanced proteolytic stability and improved cell permeability.[1] The incorporation of N-benzylglycine and other N-substituted glycines allows for the creation of a vast array of oligomers with diverse side-chain functionalities, opening up new avenues for drug discovery and materials science.[2] This document provides detailed application notes and experimental protocols for the utilization of N-benzylglycine in solid-phase peptide synthesis.

The primary method for incorporating N-benzylglycine into a growing oligomer chain is the "submonomer" solid-phase synthesis technique.[3][4] This approach involves a two-step iterative cycle of acylation and nucleophilic displacement, which allows for the modular assembly of N-substituted glycine units without the need for pre-synthesized protected monomers.[4]

Applications

The use of N-benzylglycine as a building block in peptide synthesis has several key applications:

  • Drug Discovery: Peptoids synthesized with N-benzylglycine can mimic the structure of bioactive peptides, acting as agonists or antagonists for various biological targets. Their resistance to enzymatic degradation makes them attractive candidates for therapeutic development.[1] For instance, N-benzylglycine has been incorporated into potent bradykinin antagonists.[5]

  • Biomaterials: The ability to create stable, sequence-defined oligomers using N-benzylglycine and other N-substituted glycines has led to their use in the development of novel biomaterials, such as hydrogels for stem cell therapies and tools for inducing targeted protein aggregation.[6]

  • Molecular Probes: The versatility of the submonomer synthesis method allows for the incorporation of fluorescent labels and other reporter groups, making peptoids containing N-benzylglycine useful as molecular probes for studying biological processes.

Data Presentation

The efficiency of incorporating N-substituted glycines like N-benzylglycine can be influenced by various factors, including the choice of solid support, coupling reagents, and reaction conditions. Below are tables summarizing typical parameters used in the solid-phase synthesis of N-substituted glycine oligomers (peptoids).

Table 1: Common Solid Supports for Peptoid Synthesis

Solid SupportTypical ApplicationReference
Rink Amide ResinSynthesis of C-terminal amide peptoids[1]
2-Chlorotrityl Chloride ResinSynthesis of C-terminal carboxylic acid peptoids
TentaGel ResinImproved swelling properties in a variety of solvents[1]

Table 2: Comparison of Coupling Reagents for the Acylation Step

Coupling ReagentDescriptionAdvantagesDisadvantages
DIC (N,N'-Diisopropylcarbodiimide)A widely used carbodiimide for amide bond formation.Readily available and cost-effective.Can lead to the formation of N-acylurea byproduct.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A highly efficient aminium-based coupling reagent.Fast reaction times and low racemization.[7][8]More expensive than DIC.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based coupling reagent.Effective for sterically hindered couplings.Can be less efficient than HATU for some applications.[8]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A newer generation uronium salt coupling reagent.High efficiency and safer than benzotriazole-based reagents.[7]Higher cost.

Experimental Protocols

The following protocols describe the manual submonomer solid-phase synthesis of a peptoid incorporating N-benzylglycine. This method can be adapted for automated synthesizers.

Protocol 1: Manual Submonomer Solid-Phase Peptoid Synthesis

This protocol outlines the iterative two-step process for adding an N-benzylglycine monomer to a resin-bound amine.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 4-Methylpiperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Benzylamine (as the submonomer for N-benzylglycine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Fritted syringe reaction vessel

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place Rink Amide resin in a fritted syringe.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add a 20% (v/v) solution of 4-methylpiperidine in DMF to the resin.

    • Agitate for 5 minutes and drain. Repeat with a 15-minute incubation.[4]

    • Wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).

  • Step 1: Acylation (Bromoacetylation)

    • Add a 0.8 M solution of bromoacetic acid in DMF to the resin.

    • Add an equal volume of 0.8 M DIC in DMF.

    • Agitate the reaction vessel for 20 minutes at room temperature.[9]

    • Drain the reaction solution and wash the resin with DMF (5 x 2 mL).

  • Step 2: Displacement (Amination with N-Benzylamine)

    • Add a 1-2 M solution of N-benzylamine in NMP to the bromoacetylated resin.

    • Agitate the reaction vessel for 30-120 minutes at room temperature.[9] The reaction can be monitored for completion using a Kaiser test.

    • Drain the amine solution and wash the resin thoroughly with DMF (4 x 2 mL).

  • Chain Elongation:

    • Repeat the acylation and displacement steps with the desired sequence of primary amine submonomers to assemble the final peptoid.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptoid from the solid support and removal of any side-chain protecting groups.

Materials:

  • Peptoid-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Wash the peptoid-bound resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptoid.

  • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash.

  • Dry the crude peptoid pellet under vacuum.

Protocol 3: Purification and Analysis

The crude peptoid is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptoid

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Procedure:

  • Dissolve the crude peptoid in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Purify the peptoid using a gradient of Mobile Phase B.

  • Monitor the elution profile by UV absorbance at 214 nm.

  • Collect fractions corresponding to the desired peptoid peak.

  • Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the product.[3]

  • Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualizations

Experimental_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell end_node Purified Peptoid deprotect 2. Fmoc Deprotection (4-Methylpiperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 acylate 3. Acylation (Bromoacetic Acid/DIC) wash1->acylate wash2 Wash (DMF) acylate->wash2 displace 4. Displacement (N-Benzylamine/NMP) wash2->displace wash3 Wash (DMF) displace->wash3 elongate Repeat Steps 3 & 4 (Chain Elongation) wash3->elongate elongate->acylate Next Monomer cleave 5. Cleavage (TFA/TIS/H2O) elongate->cleave Final Monomer precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. Purification (RP-HPLC) precipitate->purify analyze 8. Analysis (Mass Spectrometry) purify->analyze analyze->end_node Submonomer_Cycle resin_amine Resin-Bound Amine (Start of Cycle) bromoacetylated Bromoacetylated Resin resin_amine->bromoacetylated Acylation: Bromoacetic Acid + DIC n_substituted N-Substituted Glycine on Resin bromoacetylated->n_substituted Displacement: R-NH2 (e.g., N-Benzylamine) next_cycle Ready for Next Cycle n_substituted->next_cycle Wash next_cycle->resin_amine Iterate for Next Monomer

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

A anotação a seguir enfoca os princípios e protocolos padrão da síntese de peptídeos em fase sólida (SPPS), uma vez que uma pesquisa completa da literatura científica não revelou aplicações documentadas de ácido 2-(benzilimino)acético nesta área. As informações fornecidas servem como um recurso abrangente para pesquisadores, cientistas e profissionais de desenvolvimento de medicamentos que trabalham com síntese de peptídeos.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides.[1] In SPPS, a peptide chain is assembled sequentially while one end is covalently anchored to an insoluble solid support (resin).[2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[2] SPPS can be broadly categorized into two main strategies based on the type of Nα-amino protecting group used: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The Fmoc/tBu strategy is widely used due to its milder reaction conditions compared to the Boc/Bzl strategy, which often requires the use of harsh acids like hydrofluoric acid (HF) for cleavage.[3][4]

Key Components in Solid-Phase Peptide Synthesis

Successful peptide synthesis relies on the appropriate selection of resins, amino acid derivatives with protecting groups, and coupling reagents.

Resins for SPPS

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., acid or amide). The resin must be chemically stable throughout the synthesis and allow for efficient cleavage of the final peptide.

Resin TypeC-Terminal FunctionalityCleavage ConditionsCommon Applications
Wang Resin Carboxylic AcidModerate acid (e.g., 50-95% TFA)Synthesis of peptides with a C-terminal acid.
2-Chlorotrityl Chloride Resin Carboxylic Acid (Protected)Very mild acid (e.g., 1% TFA or acetic acid)Synthesis of protected peptide fragments for fragment condensation.[1]
Rink Amide Resin AmideModerate acid (e.g., 50-95% TFA)Synthesis of peptide amides.
MBHA Resin AmideStrong acid (e.g., HF or TFMSA)Used in Boc-based synthesis for peptide amides.[1]
Amino Acid Protecting Groups

To ensure the correct peptide sequence is formed, the α-amino group of the incoming amino acid and any reactive side chains must be protected. The Nα-protecting group is temporary and removed at each cycle, while side-chain protecting groups are more permanent and are typically removed during the final cleavage from the resin. An orthogonal protection scheme, where the Nα- and side-chain protecting groups are removed under different conditions, is highly advantageous.[1]

Protecting GroupTypeRemoval ConditionsNotes
Fmoc Nα-aminoBase (e.g., 20% piperidine in DMF)Standard for modern SPPS.
Boc Nα-aminoAcid (e.g., TFA)Used in the Boc/Bzl strategy.
tBu (tert-butyl) Side-chain (e.g., for Asp, Glu, Ser, Thr, Tyr)Acid (e.g., TFA)Commonly used with Fmoc chemistry.
Trt (trityl) Side-chain (e.g., for Asn, Gln, Cys, His)Acid (e.g., TFA)Acid-labile protecting group.
Pbf (pentamethyldihydrobenzofuran-sulfonyl) Side-chain (e.g., for Arg)Acid (e.g., TFA)Standard for arginine protection in Fmoc SPPS.
Bzl (benzyl) Side-chainStrong acid (e.g., HF)Used in the Boc/Bzl strategy.
Coupling Reagents

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free N-terminus of the growing peptide chain on the resin.

Coupling ReagentClassActivator/AdditiveNotes
HBTU/TBTU Aminium/UroniumBase (e.g., DIEA or NMM)Commonly used, efficient, and fast.
HATU Aminium/UroniumBase (e.g., DIEA or NMM)Highly efficient, especially for sterically hindered couplings.
DIC/DCC CarbodiimideHOBt or OxymaDIC is often preferred as the urea byproduct is soluble. HOBt has explosive potential, making Oxyma a safer alternative.[5]
PyBOP PhosphoniumBase (e.g., DIEA or NMM)Effective for difficult couplings.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.

Protocol 1: Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

Protocol 2: Loading the First Amino Acid (Fmoc-AA-OH) onto Wang Resin
  • Swell the Wang resin in DCM.

  • In a separate flask, dissolve 3-5 equivalents of the first Fmoc-amino acid in a minimal amount of DMF.

  • Add the dissolved amino acid to the swollen resin.

  • Add a coupling reagent such as DIC (2-3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride and pyridine in DMF).

  • Wash the resin again with DMF and DCM and dry under vacuum.

Protocol 3: The SPPS Cycle (Deprotection and Coupling)

This cycle is repeated for each amino acid to be added to the peptide chain.

Fmoc Deprotection:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin extensively with DMF to remove residual piperidine and the cleaved Fmoc adduct.

Amino Acid Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-protected amino acid in DMF.

  • Add 3-5 equivalents of a coupling reagent (e.g., HBTU) and a base (e.g., 6-10 equivalents of DIEA).

  • Allow the pre-activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes.

  • Wash the resin with DMF to remove excess reagents and byproducts. A colorimetric test (e.g., Kaiser test) can be performed to ensure the coupling reaction has gone to completion.

Protocol 4: Final Cleavage and Deprotection
  • After the final SPPS cycle and removal of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it thoroughly.

  • Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS). TIPS is a scavenger used to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

General Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Solid Support (Resin) Load Load First Amino Acid Resin->Load Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA (Coupling Reagent + Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle for each Amino Acid Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Final Cleavage & Deprotection (TFA) Repeat->Cleave Final Amino Acid Purify Purification (HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship of Key SPPS Components

SPPS_Components cluster_strategy SPPS Strategy cluster_materials Key Materials cluster_process Core Processes Strategy {Fmoc/tBu Strategy | Milder Conditions} Resin Resin Wang (Acid C-term) Rink Amide (Amide C-term) AminoAcids Protected Amino Acids Nα-Fmoc Side-chain (tBu, Trt, Pbf) Reagents Coupling Reagents HBTU/HATU DIC/Oxyma Cycle {Synthesis Cycle | {1. Deprotection | 2. Coupling}} Cleavage {Final Cleavage | TFA-based Cocktail}

References

Application Notes and Protocols for N-alkylation of Glycine using Benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amino acids is a fundamental transformation in organic chemistry, crucial for the synthesis of peptidomimetics, unnatural amino acids, and various pharmaceutical intermediates. N-benzylglycine, in particular, serves as a valuable building block in the development of therapeutic agents. This document provides a detailed protocol for the N-alkylation of glycine with benzyl bromide, a common and effective method for this transformation. The protocol described herein is based on principles of nucleophilic substitution, where the amino group of glycine acts as a nucleophile attacking the electrophilic benzylic carbon of benzyl bromide. To facilitate this reaction, a base is required to deprotonate the amino group, increasing its nucleophilicity.

Reaction Principle

The N-alkylation of glycine with benzyl bromide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of glycine attacks the electron-deficient carbon atom of the benzyl group in benzyl bromide, which is a good leaving group. This process is facilitated by a base that deprotonates the amino group of glycine, thereby enhancing its nucleophilicity. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions, such as over-alkylation to form the dibenzylated product.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for N-alkylation of amino acids and their derivatives.

Materials:

  • Glycine

  • Benzyl bromide

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Distilled water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in the chosen solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add the base (e.g., sodium carbonate or potassium carbonate, 2.0-2.5 equivalents) to the glycine solution. Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation of the glycine.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in distilled water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted benzyl bromide and other organic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of N-benzylglycine (approximately pH 6) using a 1M HCl solution. The product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold distilled water and then with a small amount of cold diethyl ether.

  • Purification: The crude N-benzylglycine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for N-alkylation of Glycine

ParameterCondition 1Condition 2Condition 3
Glycine (equiv.) 1.01.01.0
Benzyl Bromide (equiv.) 1.11.21.0
Base Na₂CO₃ (2.2 equiv.)K₂CO₃ (2.5 equiv.)NaHCO₃ (3.0 equiv.)
Solvent DMFAcetonitrileEthanol/Water (1:1)
Temperature (°C) 607050
Reaction Time (h) 181624
Yield (%) 75-8580-9065-75

Note: The yields presented are typical ranges and may vary depending on the specific experimental conditions and scale of the reaction.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) DeprotonatedGlycine Deprotonated Glycine (⁻H₂N-CH₂-COO⁻) Glycine->DeprotonatedGlycine Base BenzylBromide Benzyl Bromide (C₆H₅CH₂Br) NBenzylglycine N-Benzylglycine (C₆H₅CH₂NHCH₂COOH) BenzylBromide->NBenzylglycine Salt Salt (e.g., KBr) BenzylBromide->Salt Base Base (e.g., K₂CO₃) DeprotonatedGlycine->NBenzylglycine + Benzyl Bromide

Caption: Reaction mechanism for the N-alkylation of glycine.

Experimental_Workflow start Start dissolve Dissolve Glycine and add Base start->dissolve add_bnbr Add Benzyl Bromide dissolve->add_bnbr react Heat and Stir (12-24h) add_bnbr->react workup Reaction Work-up: Filter, Concentrate, Dissolve in Water react->workup extract Wash with Diethyl Ether workup->extract precipitate Adjust pH to ~6 with HCl extract->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash purify Recrystallize Product filter_wash->purify dry_char Dry and Characterize N-Benzylglycine purify->dry_char end End dry_char->end

Chiral Auxiliary Applications of N-Benzylglycine Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-benzylglycine derivatives as chiral auxiliaries in asymmetric synthesis. The focus is on key applications including asymmetric alkylation, Michael additions, and aldol reactions, which are crucial for the stereoselective synthesis of amino acids and other chiral building blocks in drug discovery and development.

Introduction

N-Benzylglycine and its derivatives have emerged as versatile and reliable chiral auxiliaries in asymmetric synthesis.[1][2] Their rigid conformational structures, when incorporated into a substrate, effectively control the stereochemical outcome of reactions at a prochiral center. A notable and widely used derivative is (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), which forms a stable square-planar Ni(II) complex with glycine. This complex serves as a chiral equivalent of a nucleophilic glycine enolate, enabling highly diastereoselective alkylations, Michael additions, and other C-C bond-forming reactions. The N-benzyl group plays a crucial role in enhancing stereoselectivity.[2]

The key advantages of using N-benzylglycine-derived auxiliaries, particularly the BPB-Ni(II) system, include:

  • High Stereocontrol: Consistently high diastereomeric excesses are achieved for a variety of electrophiles.

  • Versatility: Applicable to the synthesis of a wide range of natural and unnatural α-amino acids.[1][3]

  • Recyclable Auxiliary: The chiral auxiliary can be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.[1]

This document will detail the protocols for the synthesis of the chiral auxiliary-glycine complex and its application in key asymmetric transformations.

Asymmetric Alkylation for the Synthesis of α-Amino Acids

The alkylation of the chiral Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and glycine is a cornerstone application, providing a reliable route to enantiomerically enriched α-amino acids.[1][3]

General Reaction Scheme

The overall transformation can be depicted as follows:

Asymmetric_Alkylation Start Glycine + (S)-BPB + Ni(II) salt Complex Chiral Ni(II)-Glycine Complex Start->Complex Complexation Enolate Chiral Glycine Enolate Equivalent Complex->Enolate Base Alkylated_Complex Alkylated Ni(II) Complex Enolate->Alkylated_Complex R-X (Alkyl Halide) Product α-Amino Acid Alkylated_Complex->Product Acid Hydrolysis Auxiliary Recovered Chiral Auxiliary Alkylated_Complex->Auxiliary Work-up

Caption: General workflow for asymmetric α-amino acid synthesis.

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of the Ni(II)-BPB-Glycine complex with various alkyl halides. The method of choice involves reacting the complex with the alkyl halide in DMF at 25 °C with solid NaOH as the catalyst.[2]

EntryAlkyl Halide (R-X)Product (α-Amino Acid)Yield (%)Diastereomeric Excess (d.e., %)
1CH₃IAlanine~70-9270-92
2CH₃CH₂I2-Aminobutanoic acid~70-9270-92
3(CH₃)₂CHCH₂BrLeucine~70-9270-92
4CH₃CH₂(CH₃)CHBrIsoleucine~70-9270-92
5PhCH₂BrPhenylalanine~70-9270-92
6Indol-3-ylmethyl bromideTryptophan~70-9270-92
7n-Octyl bromideα-(octyl)glycine98.198.8

Data compiled from multiple sources, specific yields and d.e. can vary based on precise reaction conditions.[1][4]

Detailed Experimental Protocol: Asymmetric Synthesis of (S)-Phenylalanine

This protocol details the synthesis of (S)-Phenylalanine via asymmetric alkylation.

Step 1: Synthesis of the Chiral Ni(II)-BPB-Glycine Complex

Synthesis_Protocol A Mix (S)-BPB, Glycine, and Ni(NO₃)₂·6H₂O in MeOH B Add NaOMe solution in MeOH A->B C Stir at 50 °C for 1 hour B->C D Cool to room temperature C->D E Collect precipitate by filtration D->E F Wash with water and MeOH E->F G Dry under vacuum F->G H Obtain Ni(II)-BPB-Glycine Complex G->H

Caption: Synthesis of the chiral Ni(II) complex.

  • Materials: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), Glycine, Nickel(II) nitrate hexahydrate, Methanol (MeOH), Sodium methoxide (NaOMe).

  • Procedure:

    • To a stirred suspension of (S)-BPB (1.0 eq), glycine (1.0 eq), and Ni(NO₃)₂·6H₂O (1.0 eq) in methanol, add a solution of sodium methoxide (2.0 eq) in methanol.

    • Heat the reaction mixture to 50 °C and stir for 1 hour.

    • Cool the mixture to room temperature.

    • Collect the resulting orange precipitate by filtration.

    • Wash the precipitate sequentially with water and methanol.

    • Dry the solid under vacuum to yield the Ni(II)-BPB-Glycine complex.

Step 2: Asymmetric Alkylation

  • Materials: Ni(II)-BPB-Glycine complex, Benzyl bromide, N,N-Dimethylformamide (DMF), Solid Sodium Hydroxide (NaOH) powder.

  • Procedure:

    • Suspend the Ni(II)-BPB-Glycine complex (1.0 eq) in DMF at 25 °C.

    • Add finely powdered solid NaOH (1.5 eq) to the suspension.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at 25 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product is a mixture of diastereomers of the alkylated complex.

Step 3: Decomposition of the Complex and Isolation of the Amino Acid

  • Materials: Crude alkylated complex, 3N Hydrochloric acid (HCl), Methanol (MeOH).

  • Procedure:

    • Dissolve the crude alkylated complex in a mixture of methanol and 3N HCl.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue contains the desired amino acid hydrochloride and the chiral auxiliary hydrochloride.

    • Separate the amino acid from the auxiliary by ion-exchange chromatography or fractional crystallization.

    • The chiral auxiliary can be recovered by neutralization and extraction.

Diastereoselective Michael Addition

The chiral Ni(II)-glycine complex can also be employed in Michael addition reactions to α,β-unsaturated acceptors, providing a route to β-substituted pyroglutamic acids and other complex amino acid derivatives. These reactions are known to proceed with very high diastereoselectivity (>98% de).[5]

General Reaction Scheme

Michael_Addition Complex Chiral Ni(II)-Glycine Complex Enolate Chiral Glycine Enolate Equivalent Complex->Enolate Organic Base (e.g., DBU) Adduct Michael Adduct Complex Enolate->Adduct + Acceptor Michael Acceptor (e.g., enone) Acceptor->Adduct Product β-Substituted Amino Acid Derivative Adduct->Product Hydrolysis

Caption: Workflow for diastereoselective Michael addition.

Quantitative Data Summary

A systematic study of the Michael addition between the chiral Ni(II) complex of the Schiff base of glycine and (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones demonstrated exceptionally high diastereoselectivity.

EntryMichael AcceptorBaseSolventDiastereomeric Excess (d.e., %)
1(S)-3-((E)-But-2-enoyl)-4-phenyloxazolidin-2-oneDBUDMF>98
2(R)-3-((E)-But-2-enoyl)-4-phenyloxazolidin-2-oneDBUDMF>98
31-(1-(phenylsulfonyl)vinylsulfonyl)benzeneBase-High

Data from a systematic study on similar systems.[5][6]

Detailed Experimental Protocol: Diastereoselective Michael Addition

This protocol outlines a general procedure for the Michael addition.

  • Materials: Ni(II)-BPB-Glycine complex, Michael acceptor (e.g., an N-enoyl oxazolidinone), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Ni(II)-BPB-Glycine complex (1.0 eq) and the Michael acceptor (1.1 eq) in DMF at room temperature.

    • Add a catalytic amount of DBU (e.g., 15 mol%) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude Michael adduct complex can then be hydrolyzed using the procedure described in section 2.3 to yield the β-substituted amino acid derivative and recover the chiral auxiliary.

Asymmetric Aldol Reaction (Conceptual)

While detailed protocols for asymmetric aldol reactions specifically utilizing N-acyl derivatives of N-benzylglycine as the chiral auxiliary are less commonly reported in readily available literature compared to the Ni(II) complex applications, the conceptual framework can be outlined based on established principles of chiral auxiliary-mediated aldol reactions, for instance, using N-acyl oxazolidinones.

Proposed Signaling Pathway

The stereochemical outcome of the reaction would be dictated by the formation of a rigid, chelated transition state involving a Lewis acid, the N-acyl-N-benzylglycine derivative, and the aldehyde.

Aldol_Reaction A N-Acyl-N-Benzylglycine Derivative C Formation of Chiral Titanium Enolate A->C 1) B Lewis Acid (e.g., TiCl₄) + Base (e.g., DIPEA) B->C 2) E Chelated Zimmerman-Traxler Transition State C->E + D Aldehyde (R'CHO) D->E F Diastereoselective Aldol Adduct E->F G Removal of Auxiliary F->G H Chiral β-Hydroxy Carboxylic Acid Derivative G->H

References

Application Notes and Protocols: Asymmetric Synthesis Using N-Benzylideneglycine Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of α-amino acids utilizing N-benzylideneglycine esters, with a primary focus on phase-transfer catalytic alkylation.

Introduction

The asymmetric synthesis of unnatural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. N-benzylideneglycine esters, particularly the N-(diphenylmethylene)glycine tert-butyl ester, serve as versatile glycine enolate precursors. In the presence of a chiral phase-transfer catalyst (PTC), these substrates undergo highly enantioselective alkylation to yield a diverse array of non-proteinogenic amino acids with excellent optical purity. This methodology is valued for its operational simplicity, mild reaction conditions, and amenability to large-scale synthesis.[1][2]

Core Reaction: Asymmetric Phase-Transfer Catalytic Alkylation

The fundamental transformation involves the deprotonation of the N-(diphenylmethylene)glycine tert-butyl ester by a strong base in a biphasic system. The resulting enolate forms a tight ion pair with a chiral quaternary ammonium salt catalyst, which shuttles it into the organic phase for reaction with an alkylating agent. The chiral environment of the catalyst dictates the stereochemical outcome of the alkylation.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the yields and enantioselectivities achieved in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkylating agents using a chiral phase-transfer catalyst derived from cinchonidine.

Table 1: Asymmetric Alkylation with Benzyl Bromides

Alkylating Agent (R-Br)Catalyst Loading (mol%)Yield (%)ee (%)
Benzyl bromide109093
4-Chlorobenzyl bromide108592
4-Methoxybenzyl bromide108894
2-Naphthylmethyl bromide108795

Table 2: Asymmetric Alkylation with Allyl and Alkyl Halides

Alkylating Agent (R-X)Catalyst Loading (mol%)Yield (%)ee (%)
Allyl bromide107898
Propargyl bromide107596
Ethyl iodide107194
n-Butyl iodide107793

Experimental Protocols

Synthesis of Chiral Phase-Transfer Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

This protocol is adapted from Corey and Noe, Organic Syntheses, 2003 , 80, 38.[3]

Part A: N-(9-Anthracenylmethyl)cinchonidinium chloride [3]

  • To a 2-L, three-necked flask equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, add cinchonidine (78.2 g, 266 mmol), 9-chloromethylanthracene (63.0 g, 278 mmol), and toluene (800 mL).

  • Stir the mixture and heat to reflux (approximately 130°C bath temperature) for 3 hours. The solids will initially dissolve, followed by crystallization of the product.

  • Cool the mixture to approximately 30°C and add diethyl ether (800 mL) over 10 minutes.

  • Stir the resulting slurry for 20 minutes, then collect the solid by filtration through a coarse sintered glass funnel.

  • Wash the solid with diethyl ether (250 mL) and dry under vacuum at 50°C overnight to yield N-(9-anthracenylmethyl)cinchonidinium chloride as a light yellow solid (144.4 g, 88%).

Part B: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide [3]

  • In a 1-L, three-necked flask with an overhead stirrer and nitrogen inlet, combine N-(9-anthracenylmethyl)cinchonidinium chloride-toluene solvate (49.5 g, 80.7 mmol), methylene chloride (400 mL), allyl bromide (25 mL, 289 mmol), and 50% aqueous potassium hydroxide (50 mL).[3]

  • Stir the mixture vigorously for 4 hours.

  • Dilute the reaction with water (400 mL) and stir for an additional 5 minutes.

  • Separate the phases and wash the organic layer with a solution of sodium bromide (25 g) in water (250 mL).

  • Dry the organic phase over sodium sulfate, filter, and rinse with methylene chloride (50 mL).

  • Add ethyl ether (275 mL) over 15 minutes to induce crystallization.

  • Stir the mixture for 1 hour, collect the solid by filtration, wash with a 1:4 mixture of methylene chloride:ethyl ether (250 mL), and dry under vacuum at 50°C for 1 hour. This affords O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a crystalline yellow solid (38.1 g, 78%).[3]

General Protocol for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add N-(diphenylmethylene)glycine tert-butyl ester (5.0 g, 16.9 mmol), O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.95 g, 1.7 mmol, 10 mol%), and anhydrous methylene chloride (40 mL).[3]

  • Cool the solution to the desired temperature (e.g., -78°C to 0°C).

  • Add the alkylating agent (1.1 equivalents) dropwise over 10 minutes.

  • Add a pre-cooled solution of 50% aqueous potassium hydroxide (or cesium hydroxide) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture vigorously at the specified temperature for the required time (typically 1-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding water (50 mL).

  • Separate the phases and extract the aqueous layer with methylene chloride (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated N-(diphenylmethylene)glycine tert-butyl ester.

Deprotection to Yield the Free α-Amino Acid
  • Dissolve the purified α-alkylated N-(diphenylmethylene)glycine tert-butyl ester in a suitable solvent such as a mixture of THF and water.

  • Add an acid, for example, 15% aqueous citric acid, and stir the mixture at room temperature until the imine is fully hydrolyzed (monitored by TLC).

  • Wash the mixture with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct.

  • The aqueous layer containing the amino acid ester can be used as is for further transformations, or the ester can be hydrolyzed under acidic or basic conditions to afford the free α-amino acid.

Mechanistic Insight and Visualizations

The stereochemical outcome of the reaction is determined by the formation of a tightly bound ion pair between the enolate of the glycine Schiff base and the chiral phase-transfer catalyst. The bulky substituents on the catalyst create a chiral pocket that directs the approach of the electrophile to one face of the enolate.

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base KOH (aq) Enolate_IP {[Ph₂C=N-CH=CO₂tBu]⁻ Q⁺} Base->Enolate_IP Catalyst_aq Q⁺X⁻ (aq) Catalyst_aq->Enolate_IP Phase Transfer Glycine_Ester Ph₂C=N-CH₂-CO₂tBu Glycine_Ester->Enolate_IP Deprotonation at Interface Catalyst_org Q⁺X⁻ (org) Alkyl_Halide R-X Product Ph₂C=N-CHR-CO₂tBu Product->Product Product->Catalyst_org Catalyst Regeneration Catalyst_org->Catalyst_aq Phase Transfer Enolate_IPAlkyl_Halide Enolate_IPAlkyl_Halide Enolate_IPAlkyl_Halide->Product Alkylation Experimental_Workflow Start Start Reactants Combine Glycine Ester, Catalyst, and Solvent Start->Reactants Cooling Cool to Reaction Temperature Reactants->Cooling Addition Add Alkylating Agent and Base Cooling->Addition Reaction Stir and Monitor (TLC) Addition->Reaction Quench Quench with Water Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification Deprotection Hydrolysis Purification->Deprotection Final_Product α-Amino Acid Deprotection->Final_Product

References

Application Notes & Protocols: N-Benzylglycine in the Synthesis of Non-Natural α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-natural amino acids are crucial building blocks in modern drug discovery, peptide engineering, and materials science.[1] They offer the ability to introduce novel chemical functionalities, enhance metabolic stability, and impose conformational constraints on peptides and other bioactive molecules.[2] N-benzylglycine serves as a versatile and economical starting material for the synthesis of a wide array of α-substituted and α,α-disubstituted non-natural amino acids.[3] Its utility stems from the ease with which its α-carbon can be functionalized after appropriate activation.

One of the most powerful strategies involves the use of N-benzylglycine derivatives to form chiral Schiff base complexes, particularly with Nickel(II). These complexes act as nucleophilic glycine equivalents, where the chiral environment established by an auxiliary ligand directs the stereochemical outcome of alkylation reactions, leading to high enantiomeric or diastereomeric purity.[4][5] This methodology provides a practical and scalable route to enantiopure non-natural amino acids.[6]

Core Application: Asymmetric Synthesis via Chiral Ni(II) Schiff Base Complexes

A leading methodology for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Ni(II) complexes derived from glycine Schiff bases.[5] In this approach, a Schiff base is formed between a glycine derivative and a chiral aldehyde or ketone, often incorporating a coordinating group like in (S)-o-[(N-benzylprolyl)amino]benzophenone. This ligand complexes with a Ni(II) ion, creating a rigid, planar structure that shields one face of the glycine α-carbon.

Deprotonation of the α-carbon with a base generates a nucleophilic enolate, which then reacts with an electrophile (e.g., an alkyl halide). The bulky chiral ligand directs the incoming electrophile to the less sterically hindered face, resulting in a highly diastereoselective alkylation. Subsequent acidic hydrolysis breaks down the complex, releasing the desired non-natural α-amino acid in high optical purity and recovering the chiral auxiliary.[4]

G cluster_workflow General Workflow for Asymmetric Synthesis start N-Benzylglycine Derivative complex Formation of Chiral Ni(II) Schiff Base Complex start->complex chiral_aux Chiral Auxiliary (e.g., (S)-BPB) chiral_aux->complex ni_salt Ni(II) Salt ni_salt->complex alkylation Base-Mediated Alkylation (R-X) complex->alkylation 1. Base (e.g., NaOH) 2. Electrophile (R-X) hydrolysis Acidic Hydrolysis alkylation->hydrolysis e.g., HCl product Enantiopure Non-Natural Amino Acid hydrolysis->product recycle Chiral Auxiliary (Recovered) hydrolysis->recycle

Caption: Asymmetric synthesis workflow using a chiral Ni(II) complex.

Data Presentation: Alkylation of Chiral Ni(II) Glycine Complexes

The following table summarizes representative results for the asymmetric alkylation of Ni(II) Schiff base complexes derived from glycine and a chiral ligand. This method demonstrates high yields and excellent stereoselectivity for a variety of alkylating agents.

EntryAlkylating Agent (R-X)Product Amino AcidYield (%)Diastereomeric Excess (d.e.) (%)Reference
1n-Octyl bromide(S)-α-(Octyl)glycine98.198.8[6]
2Benzyl bromide(S)-PhenylalanineHigh>90[4]
3Isopropyl iodide(S)-ValineHigh>90[4]
4Allyl bromide(S)-AllylglycineModerateLow[4]
5Indolylmethyl bromide(S)-TryptophanHigh>90[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of (S)-α-(octyl)glycine as a representative example.

Protocol 1: Synthesis of the Chiral Ni(II) Schiff Base Complex

This protocol describes the formation of the starting complex from the glycine Schiff base and a nickel salt.

  • Schiff Base Formation:

    • To a solution of the chiral auxiliary (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone) in methanol, add an equimolar amount of the N-benzylglycine ester.

    • Add an equimolar amount of a base (e.g., sodium methoxide) and stir the mixture at room temperature for 2-4 hours.

    • Add an equimolar amount of Nickel(II) acetate tetrahydrate.

    • Heat the mixture to reflux for 1-2 hours, during which time the color should change, indicating complex formation.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude complex.

    • Purify the complex by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of the Ni(II) Complex

This protocol details the key stereoselective alkylation step.

  • Reaction Setup:

    • Dissolve the purified chiral Ni(II) complex (1 equivalent) in dimethylformamide (DMF).

    • Add solid, powdered sodium hydroxide (e.g., 5-10 equivalents) to the solution.

  • Alkylation:

    • Add the alkylating agent, n-octyl bromide (1.5-2 equivalents), to the stirred suspension.

    • Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours, monitoring the reaction progress by TLC.[4]

  • Workup:

    • Once the reaction is complete, quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting product is a mixture of diastereomeric alkylated complexes.

G cluster_mechanism Key Alkylation Step start_complex Chiral Ni(II) Complex enolate Deprotonation (Formation of Nucleophilic Enolate) start_complex->enolate Base (NaOH) product_complex Alkylated Ni(II) Complex (High Diastereoselectivity) enolate->product_complex Face-selective attack alkyl_halide Electrophile (R-X) alkyl_halide->product_complex

Caption: The stereoselective alkylation of the chiral glycine enolate.

Protocol 3: Hydrolysis and Isolation of the Amino Acid

This final protocol describes the liberation of the target amino acid from the complex.

  • Complex Decomposition:

    • Dissolve the crude alkylated complex mixture from Protocol 2 in methanol.

    • Add 6M hydrochloric acid and heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the Schiff base and ester.

  • Isolation of Amino Acid:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the recovered chiral auxiliary. The auxiliary can be purified and reused.

    • Apply the remaining aqueous layer, containing the amino acid hydrochloride salt, to an ion-exchange chromatography column (e.g., Dowex 50).

    • Wash the column with water and then elute the amino acid with an aqueous ammonia solution.

  • Final Purification:

    • Combine the ammonia fractions containing the product and concentrate under reduced pressure.

    • Recrystallize the crude amino acid from a suitable solvent system (e.g., water/ethanol) to obtain the pure, enantiomerically enriched non-natural amino acid.

Conclusion

The use of N-benzylglycine derivatives in the formation of chiral Ni(II) Schiff base complexes provides a robust and highly effective method for the asymmetric synthesis of non-natural α-amino acids. The protocol is characterized by high chemical yields, excellent stereocontrol, and the ability to recycle the chiral auxiliary, making it an attractive strategy for both academic research and industrial-scale production in drug development.

References

Application Note and Protocol: Esterification of 2-(Benzylimino)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the esterification of 2-(Benzylimino)acetic acid to its corresponding ethyl ester, ethyl 2-(benzylimino)acetate. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical and chemical products.[1][2][3][4] The protocol described herein is based on the well-established Fischer-Speier esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7][8] Due to the zwitterionic nature of amino acids and their derivatives, which can make esterification more challenging than for simple carboxylic acids, this protocol utilizes a strong acid catalyst to facilitate the reaction.[9]

The reaction equilibrium is driven towards the product by using an excess of the alcohol, which also serves as the solvent.[5][6] The procedure includes a straightforward work-up and purification sequence to isolate the desired ester.

Reaction Scheme

Figure 1: Acid-catalyzed esterification of 2-(Benzylimino)acetic acid with ethanol.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of ethyl 2-(benzylimino)acetate.

Materials

Reagent/MaterialGradeSupplier
2-(Benzylimino)acetic acid≥98%Commercially Available
Ethanol (EtOH), absoluteAnhydrous, ≥99.5%Commercially Available
Sulfuric acid (H₂SO₄)Concentrated, 95-98%Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated sodium bicarbonate solution (NaHCO₃)Prepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially Available

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Benzylimino)acetic acid (e.g., 5.0 g, 1 equivalent).

    • Add absolute ethanol (50 mL, ~10-fold excess) to the flask.

    • Stir the mixture at room temperature to dissolve the starting material as much as possible.

  • Acid Catalyst Addition:

    • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture. Caution: The addition of sulfuric acid to ethanol is exothermic. Add the acid dropwise, preferably in an ice bath to control the temperature.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

    • Maintain the reaction at reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether (50 mL).

    • Carefully transfer the solution to a separatory funnel.

    • Neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL). Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Caution: CO₂ gas evolution may occur during neutralization; vent the separatory funnel frequently.

    • Wash the organic layer with brine (30 mL).[10]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(benzylimino)acetate.

    • If necessary, the crude product can be further purified by silica gel column chromatography.[10]

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ParameterValueNotes
Reactants
2-(Benzylimino)acetic acid5.0 g (1 eq.)
Ethanol50 mL (~10 eq.)Acts as both reactant and solvent.
Catalyst
Concentrated H₂SO₄0.5 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4 - 6 hoursMonitor by TLC.
Expected Yield
Theoretical Yield~5.4 gBased on the starting amount of 2-(Benzylimino)acetic acid.
Expected % Yield70-85%Yields can vary based on reaction scale and purification.

Visualizations

Experimental Workflow Diagram

Esterification_Workflow A Reaction Setup (2-(Benzylimino)acetic acid + Ethanol) B Add Catalyst (Conc. H₂SO₄) A->B C Reflux (4-6 hours) B->C D Cool to RT & Evaporate Ethanol C->D E Work-up (Et₂O, NaHCO₃, Brine) D->E F Dry & Filter (MgSO₄) E->F G Evaporate Solvent F->G H Purification (Column Chromatography) G->H Optional I Final Product (Ethyl 2-(benzylimino)acetate) G->I H->I

A schematic overview of the experimental workflow for the esterification of 2-(Benzylimino)acetic acid.

Fischer Esterification Signaling Pathway (Mechanism)

Fischer_Esterification cluster_0 Reaction Mechanism RCOOH Carboxylic Acid (2-(Benzylimino)acetic acid) Protonation Protonation of Carbonyl Oxygen RCOOH->Protonation + H⁺ Activated Activated Carbonyl Protonation->Activated Attack Nucleophilic Attack by Alcohol (EtOH) Activated->Attack + EtOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterElim Elimination of Water ProtonTransfer->WaterElim - H₂O ProtonatedEster Protonated Ester WaterElim->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation - H⁺ Ester Ester Product Deprotonation->Ester

The mechanistic pathway of the acid-catalyzed Fischer-Speier esterification.

References

Catalytic Applications of N-Benzylglycine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of metal complexes of N-Benzylglycine and its derivatives as catalysts in key organic transformations. The information is targeted toward researchers, scientists, and drug development professionals interested in leveraging these versatile catalysts for applications in asymmetric synthesis, oxidation reactions, and cross-coupling reactions.

Asymmetric Synthesis of α-Amino Acids via Alkylation of Chiral Nickel(II) Glycinate Complexes

Chiral Nickel(II) complexes of Schiff bases derived from glycine or its N-benzyl analogs are powerful tools for the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in pharmaceutical development.[1][2] These complexes function as chiral nucleophilic glycine equivalents, allowing for highly diastereoselective alkylation reactions.[3][4]

Application Note:

The use of a chiral Ni(II) complex, where a Schiff base is formed between N-benzylglycine and a chiral ligand, enables the stereocontrolled introduction of various alkyl groups at the α-carbon. The inherent chirality of the complex directs the approach of the electrophile, leading to a high degree of diastereoselectivity in the product.[4] Subsequent hydrolysis of the alkylated complex yields the desired α-amino acid in high enantiomeric purity, with the chiral auxiliary being recoverable.[3] This methodology is particularly valuable for the synthesis of tailor-made amino acids on a gram scale.[5]

Quantitative Data Summary:
EntryAlkyl Halide (Electrophile)Product Amino AcidDiastereomeric Excess (d.e.) (%)Yield (%)Reference
1Benzyl bromide(S)-Phenylalanine80High[3]
2Allyl bromide(S)-Allylglycine>9570-90[3]
3Ethyl iodide(S)-α-Aminobutyric acid92High[3]
4Isopropyl iodide(S)-Valine70High[3]
53-(Trifluoromethyl)benzyl bromide(S)-3-(Trifluoromethyl)phenylalanine>9885[1]
Experimental Protocol: Asymmetric Alkylation of a Chiral Ni(II) N-Benzylglycinate Complex

This protocol is a representative procedure based on methodologies described in the literature.[3][6]

Materials:

  • Chiral Ni(II) complex of N-benzylglycine Schiff base (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid Sodium Hydroxide (NaOH), finely powdered (2.0 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral Ni(II) N-benzylglycinate complex in anhydrous DMF, add the alkyl halide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add finely powdered solid NaOH to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at 25 °C.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting diastereomeric product by silica gel column chromatography.

  • For hydrolysis, treat the purified alkylated complex with 3M aqueous HCl at 60-70 °C for 2-4 hours.

  • After cooling, wash the aqueous solution with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer containing the amino acid hydrochloride can be further purified by ion-exchange chromatography or by evaporation and trituration.

Catalytic Workflow and Proposed Mechanism:

Asymmetric_Alkylation cluster_workflow Experimental Workflow cluster_mechanism Proposed Catalytic Cycle start Start complex Dissolve Chiral Ni(II) N-Benzylglycinate Complex in DMF start->complex add_reagents Add Alkyl Halide and Powdered NaOH complex->add_reagents reaction Stir at 25 °C (1-4 hours) add_reagents->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract purify Purify by Column Chromatography extract->purify hydrolyze Hydrolyze with 3M HCl purify->hydrolyze isolate Isolate Enantiopure α-Amino Acid hydrolyze->isolate end End isolate->end A Chiral Ni(II) Complex B Deprotonation (Base) A->B + Base C Ni(II) Enolate B->C - H-Base+ D Alkylation (R-X) C->D + R-X E Alkylated Ni(II) Complex (Diastereomeric Mixture) D->E - X- F Hydrolysis (H+) E->F + H2O, H+ G Enantiopure α-Amino Acid + Recovered Chiral Auxiliary F->G Alcohol_Oxidation cluster_cycle Proposed Catalytic Cycle A [Zn(II)-L] Catalyst B Coordination of Benzyl Alcohol A->B + RCH2OH C [Zn(II)-L(RCH2OH)] B->C D Deprotonation C->D - H+ E [Zn(II)-L(RCH2O-)] D->E F Oxidant Attack (e.g., O2) E->F + O2 G Hydrogen Transfer F->G H Release of Benzaldehyde and Reduced Oxidant G->H Product Release H->A Catalyst Regeneration Chan_Lam_Coupling cluster_cycle Proposed Catalytic Cycle A Cu(II) B Transmetalation A->B + ArB(OH)2 C [Ar-Cu(II)] B->C D Coordination of Nucleophile (Nu-H) C->D + Nu-H E [Ar-Cu(II)-Nu] D->E F Oxidation E->F [O] G [Ar-Cu(III)-Nu] F->G H Reductive Elimination G->H I Ar-Nu + Cu(I) H->I J Re-oxidation (O2) I->J + O2 J->A

References

Protecting Group Strategies for N-Benzylglycine in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of N-benzylglycine derivatives. N-Benzylglycine is a valuable building block in medicinal chemistry and drug development, and the ability to selectively protect its secondary amine and carboxylic acid functionalities is crucial for the successful synthesis of complex target molecules.

Introduction to Protecting Group Strategies

In the multi-step synthesis of complex organic molecules, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. For a bifunctional molecule like N-benzylglycine, an effective protecting group strategy allows for the selective modification of either the nitrogen or the carboxylic acid moiety. The ideal strategy often employs "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other, offering precise control over the synthetic route.[1][2]

This guide will cover common protecting groups for the amino and carboxyl functions of N-benzylglycine, their methods of installation, and, critically, their selective removal.

Core Concepts in N-Benzylglycine Protection

The key to a successful protecting group strategy for N-benzylglycine lies in the judicious choice of groups for the secondary amine and the carboxylic acid. The N-benzyl group itself can be considered a protecting group, removable under hydrogenolysis conditions. However, for many synthetic transformations, the secondary amine needs to be further protected, often as a carbamate.

Below is a diagram illustrating the general strategic approach to protecting N-benzylglycine.

G cluster_0 Protecting Group Strategy for N-Benzylglycine cluster_1 Carboxyl Protection cluster_2 Amino Protection NBG N-Benzylglycine C_Protect Protect Carboxyl Group NBG->C_Protect N_Protect Protect Amino Group NBG->N_Protect NBG_C_Protected N-Benzylglycine Ester (e.g., Me, Et, tBu, Bn) C_Protect->NBG_C_Protected Fully_Protected Fully Protected N-Benzylglycine NBG_C_Protected->Fully_Protected Protect Amino NBG_N_Protected N-Protected N-Benzylglycine (e.g., Cbz, Boc) N_Protect->NBG_N_Protected NBG_N_Protected->Fully_Protected Protect Carboxyl

Caption: General workflow for the protection of N-benzylglycine.

Protecting Groups for the Carboxylic Acid Functionality

The carboxylic acid of N-benzylglycine is commonly protected as an ester. The choice of ester is critical as it dictates the deprotection conditions.

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsOrthogonality
Methyl EsterMeMeOH, H⁺ (e.g., SOCl₂)Saponification (e.g., LiOH, NaOH) or strong acidStable to hydrogenolysis and mild acid.
Ethyl EsterEtEtOH, H⁺ (e.g., SOCl₂)Saponification (e.g., LiOH, NaOH) or strong acidStable to hydrogenolysis and mild acid.
tert-Butyl EstertBuIsobutylene, H⁺ or tBuOH, DCCAcidolysis (e.g., TFA, HCl)Stable to hydrogenolysis and basic conditions.[3]
Benzyl EsterBnBenzyl alcohol, H⁺ or Benzyl bromideHydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base.[4]

Protecting Groups for the Amino Functionality

The secondary amine of N-benzylglycine is typically protected as a carbamate.

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsOrthogonality
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base.
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidolysis (e.g., TFA, HCl)Stable to hydrogenolysis and basic conditions.[5]

Orthogonal Protecting Group Strategies

The combination of protecting groups that can be removed under different conditions allows for selective deprotection and subsequent reaction at a specific site.

Orthogonal_Strategies cluster_main Orthogonal Deprotection Strategies cluster_acid Acidic Deprotection cluster_hydro Hydrogenolysis Start N-Boc-N-benzylglycine Benzyl Ester Acid_Deprotect TFA or HCl Start->Acid_Deprotect Hydro_Deprotect H₂, Pd/C Start->Hydro_Deprotect Free_Amine Free Amine (N-Benzylglycine Benzyl Ester) Acid_Deprotect->Free_Amine Free_Acid Free Carboxylic Acid (N-Boc-N-benzylglycine) Hydro_Deprotect->Free_Acid

Caption: Orthogonal deprotection of a fully protected N-benzylglycine.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylglycine Ethyl Ester

This protocol describes the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine

  • Ethanol

  • Benzyl chloride

  • Anhydrous magnesium sulfate

Procedure: [6]

  • To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).

  • Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.

  • Cool the filtrate to 0-5°C and slowly add benzyl chloride (27.8 g) dropwise.

  • After the addition is complete, warm the reaction to 40°C and stir for 4 hours.

  • Upon completion, filter the reaction mixture and wash the filtrate with water until it is neutral.

  • Dry the organic layer with anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Distill the residue under reduced pressure (139-142°C at 10 mmHg) to yield N-benzylglycine ethyl ester as a pale yellow oil.

Expected Yield: 80.3%[6]

Protocol 2: N-Benzyloxycarbonyl (Cbz) Protection of N-Benzylglycine

This protocol details the protection of the secondary amine of N-benzylglycine.

Materials:

  • N-Benzylglycine hydrochloride

  • 2 N Sodium hydroxide solution

  • 4 N Sodium hydroxide solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-benzylglycine hydrochloride in 2 N sodium hydroxide and cool the mixture to -5°C with stirring.

  • Simultaneously, add 4 N sodium hydroxide and benzyl chloroformate dropwise to the cooled mixture.

  • Stir the reaction mixture at -5°C for 2 hours, then at room temperature for 30 minutes.

  • Extract the mixture with diethyl ether to remove excess benzyl chloroformate.

  • Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.

  • Stir the mixture in the cold for 1 hour, then allow it to warm to room temperature.

  • Extract the product four times with diethyl ether.

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield N-benzyl-N-benzyloxycarbonyl-glycine as an oil.

Protocol 3: Deprotection of Benzyl Esters by Catalytic Transfer Hydrogenation

This protocol describes a mild method for the cleavage of a benzyl ester using sodium borohydride as a hydrogen source in the presence of Pd/C.

Materials:

  • N-Boc-L-proline benzyl ester (as a representative benzyl ester)

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Sodium borohydride (NaBH₄)

Procedure: [7]

  • Dissolve the benzyl ester substrate (e.g., N-Boc-L-proline benzyl ester, ~500 mg) in methanol.

  • Add 10% Pd/C (10 wt% of the substrate).

  • Add sodium borohydride (1.0 equivalent) portion-wise to the stirred suspension at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 5-10 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the carboxylic acid product.

Quantitative Data:

SubstrateProductReagentsTime (min)Yield (%)
Benzyl benzoateBenzoic acid1.5 equiv. NaBH₄, 10% Pd/C, MeOH2097
Benzyl, p-N-Cbz benzoatep-Aminobenzoic acid3 equiv. NaBH₄, 10% Pd/C, MeOH3092
Protocol 4: Acidic Deprotection of tert-Butyl Esters

This protocol outlines the selective removal of a tert-butyl ester in the presence of other acid-labile groups using zinc bromide.[8]

Materials:

  • N-Protected amino acid tert-butyl ester

  • Dichloromethane (DCM)

  • Zinc bromide (ZnBr₂)

  • Water

Procedure: [8]

  • Dissolve the N-protected amino acid tert-butyl ester (1 mmol) in dichloromethane (5 mL).

  • Add zinc bromide (500 mol %) to the stirred solution at room temperature.

  • Stir the reaction for 24 hours.

  • Add water (20 mL) and continue stirring for an additional 2 hours.

  • Separate the organic phase and extract the aqueous layer twice with dichloromethane (20 mL).

  • Combine the organic portions, dry over a suitable drying agent, filter, and evaporate the solvent to yield the corresponding carboxylic acid.

  • If necessary, purify the product by column chromatography.

Note: This method is reported to be compatible with PhF protected amines, while N-Boc and N-trityl groups are labile under these conditions.[8]

Summary

The successful application of N-benzylglycine in synthesis hinges on a well-designed protecting group strategy. By selecting orthogonal protecting groups for the amino and carboxyl functionalities, researchers can achieve selective transformations with high yields. The protocols provided herein offer practical guidance for the protection and deprotection of this versatile synthetic building block. Careful consideration of the stability of all functional groups present in the molecule towards the chosen reaction conditions is paramount for achieving the desired synthetic outcome.

References

Application Notes and Protocols for the Quantification of 2-(Benzylimino)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following analytical methods are proposed protocols for the quantification of 2-(Benzylimino)acetic acid. Due to a lack of published experimental data for this specific compound, these methods have been developed based on the physicochemical properties of the structurally similar compound, 2-(benzylamino)acetic acid, and general principles of analytical chemistry. These methods will require optimization and validation in a laboratory setting.

Introduction

2-(Benzylimino)acetic acid is a molecule of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for three proposed analytical methods for the quantification of 2-(Benzylimino)acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

To facilitate method development, the following physicochemical properties for 2-(Benzylimino)acetic acid have been estimated based on its chemical structure.

PropertyEstimated Value
Chemical Structure C6H5CH=NCH2COOH
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Exact Mass 163.06333 g/mol
pKa (Carboxylic Acid) ~ 2-3
pKa (Imine Nitrogen) ~ 5-6
Solubility Predicted to be soluble in polar organic solvents and aqueous solutions at neutral to basic pH.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 2-(Benzylimino)acetic acid in relatively clean sample matrices.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the presence of the benzene ring and imine chromophores).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 2-(Benzylimino)acetic acid (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Quantitative Data (Hypothetical)
ParameterValue
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy 95 - 105%
Precision (%RSD) < 5%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.

Experimental Protocol
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 98% B

      • 5-6 min: 98% B

      • 6-6.1 min: 98% to 2% B

      • 6.1-8 min: 2% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 164.1 (M+H)+

      • Product Ions (Q3): To be determined experimentally. Plausible fragments could be m/z 118.1 (loss of COOH) and m/z 91.1 (benzyl fragment).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL range. An internal standard should be used for improved accuracy.

  • Quantification:

    • Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration.

    • Determine the analyte concentration in samples from this curve.

Quantitative Data (Hypothetical)
ParameterValue
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy 98 - 102%
Precision (%RSD) < 3%

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard & IS Preparation LC_System LC Separation Standard_Prep->LC_System Sample_Prep Sample Preparation Sample_Prep->LC_System MS_System MS/MS Detection (MRM) LC_System->MS_System Peak_Integration Peak Area Integration MS_System->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Prep Sample Preparation Derivatization Derivatization Sample_Prep->Derivatization GC_System GC Separation Derivatization->GC_System MS_System MS Detection (SIM) GC_System->MS_System Data_Analysis Data Analysis MS_System->Data_Analysis Quantification_Curve Quantification from Curve Data_Analysis->Quantification_Curve

N-Benzylglycine as a Derivatizing Agent in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylglycine is a chiral derivatizing agent employed in chromatographic techniques to facilitate the separation of enantiomers. Enantiomeric separation is a critical aspect of pharmaceutical analysis and drug development, as the stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological properties. Derivatization with a chiral reagent like N-Benzylglycine converts a pair of enantiomers into diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral chromatographic column. This document provides an overview of the application of N-Benzylglycine as a derivatizing agent, including a proposed reaction mechanism and general protocols for its use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While the utility of N-Benzylglycine as a chiral derivatizing agent is recognized in analytical chemistry, detailed, publicly available application notes with extensive quantitative data are limited.[1][2] The protocols and information presented here are based on established principles of chiral derivatization and general chromatographic practices. Researchers are encouraged to optimize these methods for their specific analytes and instrumentation.

Principle of Chiral Derivatization

The fundamental principle behind using a chiral derivatizing agent is the conversion of an inseparable mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties (e.g., boiling point, solubility, chromatographic retention times on achiral phases), making their separation challenging. By reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (in this case, N-Benzylglycine), two different diastereomers are formed. These diastereomers have distinct physical properties and can therefore be separated using standard, non-chiral chromatographic methods.

The following diagram illustrates the logical workflow of chiral derivatization for chromatographic analysis.

G Logical Workflow of Chiral Derivatization cluster_sample Sample cluster_derivatization Derivatization cluster_analysis Analysis Analyte Racemic Mixture (Enantiomers A and B) Reaction Reaction Analyte->Reaction Reagent Chiral Derivatizing Agent (e.g., N-Benzylglycine) Reagent->Reaction Diastereomers Diastereomeric Mixture (Diastereomer A' and B') Reaction->Diastereomers Chromatography Chromatographic Separation (HPLC or GC) Diastereomers->Chromatography Detection Detection (UV, MS, etc.) Chromatography->Detection

Caption: Logical workflow of chiral derivatization for chromatographic analysis.

Application in Amino Acid Analysis

One of the primary applications of chiral derivatizing agents is in the analysis of amino acids. The enantiomeric composition of amino acids is crucial in various fields, including food science, pharmacology, and geochemistry. N-Benzylglycine can be used to derivatize the primary or secondary amine group of amino acids to form diastereomeric amides, which can then be separated by reverse-phase HPLC.

Experimental Protocol: Derivatization of Amino Acids for HPLC Analysis

This protocol provides a general procedure for the derivatization of amino acids with N-Benzylglycine. Optimization of reaction conditions (e.g., temperature, time, and reagent ratios) is recommended for specific amino acids.

Materials:

  • N-Benzylglycine (chiral purity >99%)

  • Analyte (amino acid standard or sample)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to improve yield and reduce side reactions)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Quenching solution (e.g., dilute aqueous acid like 0.1 M HCl)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

Procedure:

  • Activation of N-Benzylglycine:

    • Dissolve N-Benzylglycine (1.2 equivalents) and a coupling agent such as DCC (1.2 equivalents) in an aprotic solvent.

    • If used, add NHS or HOBt (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to form the activated ester of N-Benzylglycine.

  • Derivatization Reaction:

    • Dissolve the amino acid sample (1 equivalent) in the same aprotic solvent.

    • Add a base such as TEA (2-3 equivalents) to the amino acid solution.

    • Add the activated N-Benzylglycine solution to the amino acid solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by a suitable technique (e.g., TLC or a pilot HPLC injection).

  • Work-up:

    • Quench the reaction by adding a dilute aqueous acid.

    • If DCC was used, a urea byproduct will precipitate and can be removed by filtration.

    • Extract the diastereomeric derivatives into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • HPLC Analysis:

    • Reconstitute the dried derivative in the mobile phase.

    • Inject an appropriate volume onto the HPLC system.

    • Chromatographic Conditions (starting point):

      • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 20-80% acetonitrile over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the derivative absorbs (e.g., 254 nm due to the benzyl group) or MS.

The following diagram illustrates the derivatization reaction and subsequent HPLC analysis workflow.

G Derivatization and HPLC Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Amino Acid Sample Mix Mix Sample and Activated Reagent Sample->Mix Activate Activate N-Benzylglycine (with DCC/NHS) Activate->Mix React Incubate (Room Temperature) Mix->React Quench Quench Reaction React->Quench Extract Extract Derivatives Quench->Extract Dry Dry and Reconstitute Extract->Dry Inject Inject into HPLC Dry->Inject Separate Separate Diastereomers Inject->Separate Detect Detect and Quantify Separate->Detect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylimino)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Benzylimino)acetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(Benzylimino)acetic acid, which is typically prepared via the reductive amination of glyoxylic acid with benzylamine.

Question: Why is the yield of my 2-(Benzylimino)acetic acid synthesis consistently low?

Answer:

Low yields in the synthesis of 2-(Benzylimino)acetic acid can stem from several factors related to the reaction conditions and the purity of the starting materials. The reaction proceeds through the formation of an imine intermediate, which is then reduced.[1][2] Optimizing both stages is crucial for a high yield.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation of glyoxylic acid and benzylamine to form the imine is a reversible reaction. To drive the equilibrium towards the imine, it is essential to remove the water formed as a byproduct.

    • Solution: Use of a Dean-Stark apparatus or the addition of drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively remove water from the reaction mixture.

  • Suboptimal pH: The formation of the iminium ion, a key intermediate, is pH-dependent.

    • Solution: The reaction is often catalyzed by a small amount of acid. However, a pH that is too low will protonate the benzylamine, rendering it non-nucleophilic. A weakly acidic medium is generally optimal. Acetic acid can be used as a catalyst.[3]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations and is often preferred over sodium cyanoborohydride due to its lower toxicity.[4][5][6] Ensure the reducing agent is fresh and added portion-wise to control the reaction.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the Cannizzaro reaction of glyoxylic acid, especially under basic conditions.[7]

    • Solution: Maintain a slightly acidic to neutral pH throughout the reaction to minimize the Cannizzaro reaction. The formation of dibenzylamine as a byproduct from the reduction of the product can also occur.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product can include unreacted starting materials, byproducts from side reactions, and residual solvent.

Common Impurities and Purification Strategies:

  • Unreacted Benzylamine: Benzylamine is a basic compound and can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) during the work-up.

  • Unreacted Glyoxylic Acid: Glyoxylic acid is water-soluble and can be removed by washing with water.

  • Dibenzylamine: This byproduct can be difficult to separate from the desired product due to similar properties.

    • Solution: Careful purification by recrystallization is often necessary.

  • Residual Solvents: Solvents used in the reaction or work-up may be present in the final product.

    • Solution: Drying the product under vacuum is essential to remove volatile organic solvents.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like 2-(Benzylimino)acetic acid.[8][9][10] The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Recrystallization Procedure:

  • Solvent Selection: Choose a solvent in which 2-(Benzylimino)acetic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing amino acids and their derivatives include water, ethanol, or mixtures thereof.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2-(Benzylimino)acetic acid?

A1: The synthesis is typically a one-pot reductive amination reaction. Glyoxylic acid and benzylamine react to form an imine intermediate, which is then reduced in situ by a reducing agent to yield 2-(Benzylimino)acetic acid.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction. It is a mild reducing agent that is selective for imines over aldehydes and ketones, which helps to minimize side reactions.[3][4] It is also safer to handle than sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas in acidic conditions.[5]

Q3: What are the optimal reaction conditions for this synthesis?

A3: While the optimal conditions can vary, a general guideline is to perform the reaction in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature.[3] The addition of a catalytic amount of acetic acid can facilitate imine formation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting materials (glyoxylic acid and benzylamine) and the product should be used as references. The reaction is considered complete when the starting material spots have disappeared and a new spot corresponding to the product is prominent.

Q5: What are the potential byproducts of this reaction?

A5: Potential byproducts include dibenzylamine, which can be formed by the further reduction of the product, and products from the Cannizzaro reaction of glyoxylic acid. Careful control of reaction conditions can minimize the formation of these byproducts.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, stable in acidic media, high yields.[3][4]More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Effective for reductive amination.[5]Highly toxic, releases HCN in acidic conditions.[5]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde/ketone, less selective.
Catalytic Hydrogenation (H₂/Pd-C) Clean reaction, high yields.Requires specialized equipment (hydrogenator), may reduce other functional groups.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzylimino)acetic Acid via Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a general procedure adapted from standard reductive amination methods.[3]

Materials:

  • Glyoxylic acid monohydrate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve glyoxylic acid monohydrate (1 equivalent) and benzylamine (1.1 equivalents) in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Glyoxylic Acid & Benzylamine in DCE add_acid Add Catalytic Acetic Acid start->add_acid imine_formation Stir for Imine Formation (30-60 min) add_acid->imine_formation add_reductant Add NaBH(OAc)3 imine_formation->add_reductant reaction Stir at Room Temperature (2-4h) add_reductant->reaction quench Quench with NaHCO3 reaction->quench extract Extract with DCE quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure 2-(Benzylimino)acetic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of 2-(Benzylimino)acetic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Imine Formation low_yield->cause1 cause2 Suboptimal pH low_yield->cause2 cause3 Inefficient Reduction low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Remove Water (Dean-Stark/Drying Agent) cause1->solution1 solution2 Use Catalytic Acid (e.g., Acetic Acid) cause2->solution2 solution3 Use Fresh, Selective Reducing Agent (e.g., NaBH(OAc)3) cause3->solution3 solution4 Control pH (Slightly Acidic) cause4->solution4

Caption: Troubleshooting logic for low yield in 2-(Benzylimino)acetic acid synthesis.

References

Side-product formation in the synthesis of N-Benzylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-Benzylglycine. It is intended for researchers, scientists, and professionals in the field of drug development to help identify and resolve common issues encountered during the synthesis process, with a particular focus on minimizing side-product formation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of N-Benzylglycine, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Low Yield of N-Benzylglycine and a Significant Amount of a Higher Molecular Weight Impurity Detected.

Possible Cause: The primary cause for a low yield of the desired N-Benzylglycine, accompanied by a higher molecular weight impurity, is often the formation of the over-alkylated side-product, N,N-dibenzylglycine.[1] This is particularly prevalent under certain reaction conditions.

Recommended Solutions:

  • Control Reaction Temperature: Increased temperatures can promote the second benzylation of the nitrogen atom. Maintaining a lower and controlled reaction temperature, for instance around 40°C, can significantly reduce the formation of N,N-dibenzylglycine.[1]

  • Slow Addition of Benzylating Agent: A slow, dropwise addition of the benzylating agent (e.g., benzyl chloride) can help to maintain a low instantaneous concentration, favoring the mono-benzylation product.

  • Stoichiometry Control: Carefully controlling the molar ratio of reactants is crucial. Using a slight excess of the glycine or its ester relative to the benzylating agent can help to minimize over-alkylation.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. Weaker bases and polar aprotic solvents may offer better control over the reaction.

Question 2: The Reaction is Sluggish and Does Not Go to Completion.

Possible Cause: Incomplete reaction can be due to several factors, including insufficient activation of the reactants, poor solubility, or deactivation of the catalyst (if used).

Recommended Solutions:

  • Optimize Base: Ensure the base used is strong enough to deprotonate the glycine or its ester effectively, but not so strong as to promote side reactions. Triethylamine is a commonly used base in this synthesis.[1]

  • Solvent Selection: The choice of solvent is critical for ensuring all reactants are in solution. Ethanol is a commonly used solvent that facilitates the dissolution of glycine ethyl ester hydrochloride and triethylamine.[1]

  • Reaction Time and Temperature: While high temperatures can lead to side-products, a temperature that is too low may result in a very slow reaction rate. It is important to find an optimal balance. For instance, a reaction carried out at 40°C for 4 hours has been shown to be effective.[1]

Question 3: Difficulty in Purifying N-Benzylglycine from the N,N-dibenzylglycine Side-Product.

Possible Cause: N-Benzylglycine and N,N-dibenzylglycine can have similar polarities, making their separation by standard column chromatography challenging.

Recommended Solutions:

  • Fractional Distillation (for esters): If the product is an ester, such as N-benzylglycine ethyl ester, fractional distillation under reduced pressure can be an effective method for purification.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be used to isolate the desired N-Benzylglycine.

  • pH Adjustment and Extraction: The difference in basicity between the mono- and di-benzylated products can be exploited. By carefully adjusting the pH of the aqueous solution, it may be possible to selectively extract one of the compounds into an organic solvent.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common side-product in the synthesis of N-Benzylglycine?

The most frequently encountered side-product is N,N-dibenzylglycine or its corresponding ester.[1] This occurs when the nitrogen atom of the initially formed N-Benzylglycine undergoes a second benzylation reaction.

FAQ 2: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any side-products over time.

FAQ 3: What are some common starting materials for the synthesis of N-Benzylglycine?

Common starting materials include glycine or its esters (e.g., glycine ethyl ester hydrochloride) and a benzylating agent like benzyl chloride or benzyl bromide.[1] Alternative routes may involve the reaction of benzylamine with a glycine equivalent such as chloroacetic acid.

Data Presentation

The following table summarizes the impact of reaction temperature on the formation of the N,N-dibenzylglycine ethyl ester side-product, based on literature data.[1]

Reaction Temperature (°C)Approximate Yield of N-Benzylglycine Ethyl Ester (%)Approximate Formation of N,N-dibenzylglycine Ethyl Ester (%)
4080.3Minimized
Elevated (unspecified)Lowered25 - 40

Experimental Protocols

Synthesis of N-Benzylglycine Ethyl Ester

This protocol is adapted from a literature procedure and is aimed at minimizing the formation of the N,N-dibenzylglycine ethyl ester side-product.[1]

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine

  • Ethanol

  • Benzyl chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).

  • Filter the solid and add another 20.0 g of triethylamine to the filtrate.

  • Cool the filtrate to 0-5°C.

  • Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.

  • After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate with water until it is neutral.

  • Dry the organic layer with anhydrous magnesium sulfate and then filter off the drying agent.

  • The crude product can be purified by distillation under reduced pressure.

Mandatory Visualization

Below are diagrams illustrating key aspects of the N-Benzylglycine synthesis and troubleshooting.

Side_Product_Formation Glycine_Ester Glycine Ester N_Benzylglycine N-Benzylglycine (Desired Product) Glycine_Ester->N_Benzylglycine + Benzyl Chloride Benzyl_Chloride Benzyl Chloride NN_Dibenzylglycine N,N-Dibenzylglycine (Side-Product) N_Benzylglycine->NN_Dibenzylglycine

Caption: Reaction pathway showing the formation of the desired N-Benzylglycine and the over-alkylated side-product, N,N-Dibenzylglycine.

Troubleshooting_Workflow Start Problem Identified: Low Yield / Impurities Check_Side_Product Major Side-Product is N,N-Dibenzylglycine? Start->Check_Side_Product Check_Completion Incomplete Reaction? Start->Check_Completion Optimize_Temp Lower Reaction Temperature Check_Side_Product->Optimize_Temp Yes Optimize_Base Optimize Base/ Solvent Check_Completion->Optimize_Base Yes Slow_Addition Slow Reagent Addition Optimize_Temp->Slow_Addition Adjust_Stoichiometry Adjust Reactant Ratio Slow_Addition->Adjust_Stoichiometry Purification Implement Purification Strategy Adjust_Stoichiometry->Purification Increase_Time_Temp Increase Reaction Time/Temperature Optimize_Base->Increase_Time_Temp Increase_Time_Temp->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of N-Benzylglycine.

References

Technical Support Center: Purification of Crude 2-(Benzylimino)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(Benzylimino)acetic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 2-(Benzylimino)acetic acid.

Problem: The compound "oils out" and does not form crystals.

  • Possible Cause 1: Cooling the solution too quickly. Rapid cooling can cause the compound to separate as a supersaturated liquid (oil) instead of forming an ordered crystal lattice.

  • Solution 1: Reheat the solution until the oil redissolves completely. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution. Allow the flask to cool slowly to room temperature. Insulating the flask can promote gradual cooling. Once at room temperature, cooling in an ice bath can be attempted.[1][2]

  • Possible Cause 2: The chosen solvent is inappropriate. The solvent may be too good of a solvent, even at low temperatures, or the compound may be melting in the hot solvent rather than dissolving.

  • Solution 2: If oiling out persists, it may be necessary to switch to a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound when hot but have low solubility when cold.[2][3]

  • Possible Cause 3: High levels of impurities. Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation, leading to oiling out.[1]

  • Solution 3: If impurities are suspected to be the cause, consider pre-purification steps such as washing the crude product. A charcoal treatment during the recrystallization might also help remove some colored impurities.[1]

Problem: No crystals form, even after extended cooling.

  • Possible Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.[2]

  • Solution 1: Reduce the volume of the solvent by gentle heating or under reduced pressure (e.g., using a rotary evaporator) and then attempt to recrystallize again.[2]

  • Possible Cause 2: The solution is supersaturated. Crystal formation sometimes requires a nucleation site to begin.[2]

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of pure 2-(Benzylimino)acetic acid to the cooled solution.[1][2]

Problem: The recrystallization yield is very low.

  • Possible Cause 1: Using too much solvent. As mentioned previously, this will result in a significant portion of the product remaining in the mother liquor.[4]

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper.

  • Solution 2: Use a pre-heated funnel and filter flask for the hot filtration step. Keep the solution heated until just before filtration. If crystals do form on the filter, they can be redissolved with a small amount of hot solvent and combined with the filtrate.

  • Possible Cause 3: The imine is hydrolyzing. Imines can be susceptible to hydrolysis, especially in the presence of acid or base, which can lead to product loss.[5]

  • Solution 3: Ensure that the solvents used are neutral and dry. Avoid prolonged heating times. If possible, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Problem: The purified crystals are colored or appear impure.

  • Possible Cause 1: Colored impurities are co-crystallizing with the product.

  • Solution 1: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Possible Cause 2: The compound itself is inherently colored.

  • Solution 2: If the pure compound is expected to be colored, then the observed color is not an issue. Check literature references for the expected appearance of pure 2-(Benzylimino)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of 2-(Benzylimino)acetic acid?

A1: The ideal solvent will dissolve 2-(Benzylimino)acetic acid well at high temperatures but poorly at low temperatures. Given the presence of both a polar carboxylic acid group and a less polar benzylimino group, solvents like ethanol, methanol, or solvent mixtures such as ethanol/water or acetone/hexane could be suitable starting points.[3][5] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude product.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude 2-(Benzylimino)acetic acid. Start by adding a small volume of solvent to your crude product and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until all the solid has just dissolved.

Q3: My crude 2-(Benzylimino)acetic acid contains unreacted benzaldehyde and glycine. Will recrystallization remove these?

A3: Recrystallization is often effective at removing impurities with different solubility profiles. Benzaldehyde is a liquid at room temperature and is likely to remain in the cold solvent (mother liquor). Glycine has very different solubility characteristics and should also be separated. However, the efficiency of removal will depend on the chosen solvent.

Q4: Is it possible for the imine bond in 2-(Benzylimino)acetic acid to break during recrystallization?

A4: Yes, imines can be susceptible to hydrolysis, which would break the imine bond to regenerate benzaldehyde and glycine.[5] To minimize this risk, avoid using acidic or basic solvents unless necessary, and keep the heating time as short as possible. Using anhydrous solvents can also be beneficial.

Q5: What is a "mixed solvent" recrystallization, and when should I use it?

A5: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). The crude product is dissolved in a minimum amount of the hot "good" solvent, and then the hot "poor" solvent is added dropwise until the solution becomes slightly cloudy. A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6] This technique can be useful for 2-(Benzylimino)acetic acid if a suitable single solvent cannot be identified.

Experimental Protocol: Recrystallization of 2-(Benzylimino)acetic Acid

This is a general protocol that may require optimization.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude 2-(Benzylimino)acetic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.[7]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity. Calculate the percent recovery.[7]

Quantitative Data

The following table provides a template with hypothetical solubility data for 2-(Benzylimino)acetic acid in various solvents to illustrate the principles of solvent selection. Users should determine this data experimentally for their specific system.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterLowModeratePotentially suitable, may require a co-solvent.
EthanolModerateHighGood candidate.
AcetoneHighVery HighMay be too soluble at low temperatures.
HexaneVery LowLowPoor solvent, but could be used as the "poor" solvent in a mixed-solvent system.
Ethyl AcetateModerateHighGood candidate.
TolueneLowHighGood candidate, especially for removing non-polar impurities.

Process Diagrams

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_slow_cool Reheat and Cool Slowly oiling_out->reheat_slow_cool Yes reheat_slow_cool->cool change_solvent Change Solvent/ Use Mixed Solvents reheat_slow_cool->change_solvent If persists reduce_volume Reduce Solvent Volume too_much_solvent->reduce_volume Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No reduce_volume->cool induce_crystallization->cool

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Protocol cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis dissolve 1. Dissolve Crude in Min. Hot Solvent decolorize 2. Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Gravity Filtration decolorize->hot_filter crystallize 4. Cool to Crystallize hot_filter->crystallize vacuum_filter 5. Isolate via Vacuum Filtration crystallize->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry analyze 8. Analyze Purity (e.g., Melting Point) dry->analyze

Caption: Experimental workflow for recrystallization.

References

Overcoming racemization in N-Benzylglycine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming racemization in reactions involving N-Benzylglycine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the loss of stereochemical integrity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with N-Benzylglycine?

A1: Racemization is the process by which a chiral molecule converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In drug development, the specific stereochemistry of a molecule is often critical for its biological activity and safety. N-Benzylglycine, when used as a chiral building block or when incorporated into a peptide, has a proton at its α-carbon. Under certain reaction conditions, particularly during peptide bond formation, this proton can be abstracted, leading to a planar enolate intermediate. Re-protonation can then occur from either face, resulting in a loss of the original stereoconfiguration.

Q2: During which step of my reaction is racemization most likely to occur?

A2: Racemization predominantly occurs during the carboxyl group activation step required for amide or peptide bond formation.[1][2] The activated N-Benzylglycine derivative is more susceptible to base-catalyzed abstraction of the α-proton, leading to epimerization.[2][3] Studies on analogous molecules like phenylglycine have shown that the base-catalyzed coupling of the activated amino acid is the critical step for racemization, rather than the removal of protecting groups.[3][4]

Q3: Can the choice of solvent affect racemization?

A3: Yes, the solvent can influence the rate of racemization. Polar aprotic solvents like Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) are common in peptide synthesis but can facilitate the formation of the planar enolate intermediate. While less studied for N-Benzylglycine specifically, the general principle is that the solvent's ability to stabilize charged intermediates can play a role.

Q4: Are certain coupling reagents better than others at preventing racemization?

A4: Absolutely. The choice of coupling reagent is one of the most critical factors. Reagents that promote rapid amide bond formation without generating highly reactive intermediates are preferred. For racemization-prone amino acids, uronium/aminium reagents are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which act as racemization suppressants.[1] For challenging cases, reagents like DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been shown to be highly effective at minimizing racemization.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with N-Benzylglycine.

Problem 1: Significant epimerization detected after a coupling step.

Your final product shows a mixture of diastereomers or a loss of enantiomeric excess after coupling N-Benzylglycine to another chiral molecule.

Logical Workflow for Troubleshooting Epimerization

G cluster_0 Troubleshooting Epimerization cluster_1 Base Optimization cluster_2 Reagent Optimization cluster_3 Temperature Control start Epimerization Detected q_base Which base was used? start->q_base base_dipea DIPEA / TEA? q_base->base_dipea q_reagent Which coupling reagent was used? reagent_common HATU / HBTU? q_reagent->reagent_common q_temp What was the reaction temperature? temp_rt Room Temp or higher? q_temp->temp_rt base_dipea->q_reagent No sol_base Switch to a weaker, sterically hindered base: - 2,4,6-Collidine (TMP) - N-Methylmorpholine (NMM) base_dipea->sol_base Yes sol_base->q_reagent reagent_common->q_temp No sol_reagent Use a low-racemization reagent: - COMU + TMP - DEPBT - Add HOBt or HOAt reagent_common->sol_reagent Yes sol_reagent->q_temp sol_temp Lower temperature to 0°C or -15°C during activation and coupling. temp_rt->sol_temp Yes end_node Problem Resolved temp_rt->end_node No sol_temp->end_node G cluster_workflow SPPS Low-Racemization Coupling Protocol cluster_activation Activation Solution (Prepare fresh) resin 1. Start with resin-bound free amine (N-terminus) couple 3. Add activation mix to resin. Couple for 1-2 hours at 0°C. resin->couple nbg N-Protected N-Benzylglycine (3 equiv) solvent_act Dissolve in DMF nbg->solvent_act comu COMU (3 equiv) comu->solvent_act tmp TMP (4 equiv) tmp->solvent_act preactivate 2. Pre-activate for 2-5 min at 0°C solvent_act->preactivate preactivate->couple wash 4. Wash resin thoroughly (DMF, DCM) couple->wash end_step Proceed to next step (deprotection or cleavage) wash->end_step

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of N-Benzylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the alkylation of N-Benzylglycine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of N-Benzylglycine in a question-and-answer format.

Question: Why is my N-Benzylglycine alkylation reaction not proceeding, or showing low conversion?

Answer:

Several factors could be contributing to a stalled or low-conversion reaction:

  • Insufficient Base: N-Benzylglycine has two acidic protons: one on the secondary amine and one on the carboxylic acid. The carboxyl proton is significantly more acidic and will be deprotonated first. You must use at least two equivalents of base to deprotonate both the carboxylic acid and the amine to generate the nucleophilic nitrogen required for alkylation. For weaker bases, an even larger excess may be necessary.

  • Inappropriate Base Selection: The choice of base is critical. Stronger bases are generally more effective at deprotonating the amine.

    • Strong Bases: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective but require anhydrous conditions.

    • Carbonate Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are common choices. Cs2CO3 is more soluble and can be more effective in some cases.

    • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIEA) can be used, particularly when starting with N-benzylglycine hydrochloride, to neutralize the acid and then act as the base for the alkylation.

  • Poor Solubility: N-Benzylglycine and its salts may have limited solubility in certain organic solvents. If the reactants are not in solution, the reaction rate will be significantly reduced. Consider using a more polar aprotic solvent like DMF or DMSO to improve solubility.

  • Low Reaction Temperature: Alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 50-80 °C).

  • Unreactive Alkylating Agent: The reactivity of the alkylating agent follows the general trend: Iodides > Bromides > Chlorides. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or you could try converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI).

Question: I am observing the formation of a significant amount of a dialkylated product. How can I minimize this?

Answer:

The formation of N,N-dialkylated product is a common side reaction.[1] To favor mono-alkylation:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent relative to N-Benzylglycine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, reducing the likelihood of the mono-alkylated product reacting a second time.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor dialkylation. Once the initial deprotonation is complete, consider running the alkylation at a lower temperature.

  • Choice of Base and Solvent: The reaction conditions can influence the relative rates of mono- and dialkylation. Experimenting with different base-solvent combinations may be necessary.

Question: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I avoid them?

Answer:

Besides dialkylation, other side reactions can occur:

  • Elimination: If your alkylating agent has a proton on the beta-carbon, elimination to form an alkene can compete with substitution, especially with sterically hindered bases or at high temperatures.

  • Solvent Decomposition: At high temperatures, some solvents can decompose. For example, DMF can decompose to generate dimethylamine, which can then act as a nucleophile.[2] If you suspect this is an issue, consider using a more stable solvent like DMSO or acetonitrile.

  • O-Alkylation: While less common for the free acid, in some cases, the carboxylate can be alkylated to form an ester. This is more of a concern when using highly reactive alkylating agents.

To minimize side reactions, it is generally best to use the mildest conditions that afford a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid of N-Benzylglycine before alkylation?

A1: Protecting the carboxylic acid, typically as an ester (e.g., ethyl or methyl ester), is a very common and often recommended strategy. This prevents the carboxylic acid from reacting with the base, simplifying the reaction and potentially improving the yield of the desired N-alkylated product. The direct alkylation of glycine esters is a primary method for preparing their N-alkylated derivatives.[2]

Q2: What is a good starting point for reaction conditions for the alkylation of N-Benzylglycine ethyl ester?

A2: A good starting point for the alkylation of N-Benzylglycine ethyl ester with an alkyl halide would be to use a carbonate base like K2CO3 (2-3 equivalents) in a polar aprotic solvent like DMF or acetonitrile at a temperature of 50-80 °C. The reaction progress should be monitored by TLC or LC-MS.

Q3: How do I choose the right solvent for my reaction?

A3: The ideal solvent should dissolve all reactants and be inert under the reaction conditions.

  • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are good choices for dissolving N-Benzylglycine and its salts and are commonly used for SN2 reactions.

  • Ethereal Solvents: THF can also be used, especially with stronger bases. The precipitation of ammonium salts can sometimes help drive the reaction to completion.

  • Alcohols: Ethanol can be used, particularly with bases like triethylamine.[1]

Q4: How can I purify my N-alkylated N-Benzylglycine product?

A4: The purification method will depend on the properties of your product.

  • Extraction: If the product is soluble in an organic solvent and the starting materials and byproducts are not, an aqueous workup and extraction can be effective.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a good method for purification.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a versatile purification technique.

  • Distillation: If the product is a volatile liquid, distillation under reduced pressure can be used.[1]

Experimental Protocols

General Protocol for the Alkylation of N-Benzylglycine Ethyl Ester

This protocol is a general starting point and may require optimization for specific substrates.

  • To a round-bottom flask containing N-Benzylglycine ethyl ester (1 equivalent), add a suitable solvent (e.g., DMF, acetonitrile, or ethanol) to achieve a concentration of 0.1-0.5 M.

  • Add the base (e.g., K2CO3, 2-3 equivalents, or Triethylamine, 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture. For highly reactive alkylating agents, consider slow addition via a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Workup: The workup procedure will depend on the solvent and base used. A typical workup may involve:

    • Filtering off any solid salts.

    • Diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or distillation.

Data Presentation

The optimal reaction conditions are highly dependent on the specific alkylating agent used. The following table provides a summary of reaction parameters that can be varied for optimization.

ParameterRange/OptionsConsiderations
Base K2CO3, Cs2CO3, NaH, t-BuOK, TEA, DIEAAt least 2 equivalents are needed for unprotected N-Benzylglycine.
Solvent DMF, DMSO, Acetonitrile, THF, EthanolShould dissolve reactants and be inert.
Temperature Room Temperature to 140 °CHigher temperatures may be needed for less reactive alkylating agents but can increase side reactions.
Alkylating Agent Stoichiometry 1.0 - 1.5 equivalentsExcess can lead to dialkylation.
Concentration 0.1 M - 1.0 MCan influence reaction rate.

Visualizations

Experimental Workflow for N-Benzylglycine Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve N-Benzylglycine in Solvent B Add Base A->B C Stir at Room Temp B->C D Add Alkylating Agent C->D Proceed to Alkylation E Heat Reaction & Monitor D->E F Cool & Quench E->F Reaction Complete G Extraction F->G H Purification (Chromatography/Crystallization) G->H I Characterization H->I troubleshooting_yield Start Low Yield or No Reaction BaseCheck Is Base Stoichiometry Sufficient (>= 2 eq.)? Start->BaseCheck BaseType Is the Base Strong Enough? BaseCheck->BaseType Yes IncreaseBase Increase Base to > 2 equivalents BaseCheck->IncreaseBase No Solubility Are Reactants Fully Dissolved? BaseType->Solubility Yes ChangeBase Switch to a Stronger Base (e.g., NaH, Cs2CO3) BaseType->ChangeBase No Temperature Is the Reaction Temperature High Enough? Solubility->Temperature Yes ChangeSolvent Change to a More Polar Solvent (DMF, DMSO) Solubility->ChangeSolvent No AlkylatingAgent Is the Alkylating Agent Reactive Enough? Temperature->AlkylatingAgent Yes IncreaseTemp Increase Reaction Temperature Temperature->IncreaseTemp No AddIodide Add Catalytic NaI or Switch to Alkyl Iodide AlkylatingAgent->AddIodide No

References

Troubleshooting guide for N-Benzylglycine peptide coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for N-Benzylglycine peptide coupling reactions. The sterically hindered nature of N-Benzylglycine presents unique challenges in peptide synthesis, often leading to lower coupling yields and increased side reactions. This guide offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Benzylglycine coupling reaction failing or giving low yields?

Low coupling efficiency with N-Benzylglycine is primarily due to the steric hindrance caused by the bulky N-benzyl group. This hindrance slows down the kinetics of the amide bond formation. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary. Incomplete deprotection of the preceding amino acid can also lead to failed coupling.

Q2: What are the most common side reactions observed during N-Benzylglycine coupling?

The most common side reactions include:

  • Incomplete Coupling: The most frequent issue, resulting in deletion sequences.

  • Racemization: While glycine itself is not chiral, the adjacent amino acids in the peptide sequence can be susceptible to racemization, especially with prolonged activation times or high temperatures.[1]

  • Diketopiperazine Formation: This can occur if the N-Benzylglycine is the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin.[2]

  • Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the deprotected N-terminal amine, leading to a terminated peptide chain. This is more likely if the coupling reaction is slow.[2]

Q3: Which coupling reagents are recommended for N-Benzylglycine?

For sterically hindered amino acids like N-Benzylglycine, high-potency coupling reagents are recommended. The order of reactivity is generally considered to be HATU > HBTU > TBTU.[1] COMU is another highly efficient coupling reagent with comparable or even superior performance to HATU in some cases.[3]

Q4: Can I use standard coupling protocols for N-Benzylglycine?

Standard protocols are often insufficient. It is highly recommended to use a protocol optimized for sterically hindered amino acids. This typically involves using a higher excess of the protected amino acid and the coupling reagent, extended reaction times, and potentially elevated temperatures (e.g., using microwave synthesis). A "double coupling" strategy is also a common and effective approach.[4]

Q5: How can I monitor the completion of the N-Benzylglycine coupling reaction?

Standard monitoring tests like the Kaiser test are suitable for detecting primary amines but will not work for the secondary amine of N-Benzylglycine.[4] Alternative tests like the chloranil test or the isatin test can be used to detect the presence of unreacted secondary amines.[4]

Troubleshooting Guide

Problem 1: Low or No Coupling Yield
Potential Cause Recommended Solution Experimental Protocol
Steric Hindrance 1. Use a more powerful coupling reagent: Switch from standard reagents like DIC/HOBt to HATU, HBTU, or COMU.[1][3] 2. Increase reagent excess: Use 3-5 equivalents of Fmoc-N-Benzylglycine-OH and the coupling reagent. 3. Extend reaction time: Increase the coupling time to 2-4 hours or even overnight at room temperature. 4. Elevate temperature: Utilize microwave-assisted peptide synthesis (MAPS) to increase reaction kinetics. A typical condition is 20 minutes at 75°C. 5. Perform a double coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with fresh reagents.[4]See "Detailed Protocol for N-Benzylglycine Coupling" below.
Incomplete Fmoc Deprotection 1. Extend deprotection time: Increase the piperidine treatment time to 10-20 minutes. 2. Use a stronger base: For difficult deprotections, a solution of 2% DBU and 2% piperidine in DMF can be used.Not applicable.
Peptide Aggregation 1. Change the solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or use a mixture of DMF and DMSO.[2] 2. Incorporate "difficult sequence" strategies: If the surrounding sequence is hydrophobic, consider using pseudoproline dipeptides or other aggregation-disrupting elements.[2]Not applicable.
Problem 2: Presence of Side Products
Side Product Identification Prevention Strategy
Deletion Sequence (-N-Benzylglycine) Mass spectrometry (Mass difference corresponding to N-Benzylglycine)See solutions for "Low or No Coupling Yield". Ensure complete coupling before proceeding to the next cycle.
Diketopiperazine Mass spectrometry (Unexpected low mass corresponding to the cyclic dipeptide)If N-Benzylglycine is the second residue, consider using a dipeptide building block (e.g., Fmoc-AA1-N-Bn-Gly-OH) for the coupling.
Guanidinylation Mass spectrometry (Mass increase of 42 Da on the N-terminus)Pre-activate the Fmoc-N-Benzylglycine-OH with the coupling reagent for 1-2 minutes before adding it to the resin. Avoid a large excess of the uronium reagent.[2]

Quantitative Data Summary

While exact yields are highly sequence-dependent, the following table provides a general comparison of coupling reagent efficiency for sterically hindered amino acids.

Coupling ReagentRelative ReactivityTypical Coupling Time (RT)Notes
DIC/HOBt Low4-12 hoursNot recommended for N-Benzylglycine.
HBTU High1-2 hoursA good starting point for optimization.[1]
HATU Very High30-60 minutesOften the most effective reagent for difficult couplings.
COMU Very High30-60 minutesExcellent performance, considered a safer alternative to benzotriazole-based reagents.[3]

Detailed Experimental Protocols

Standard Fmoc-SPPS Deprotection Protocol
  • Wash the resin-bound peptide three times with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin six times with DMF.

Detailed Protocol for N-Benzylglycine Coupling using HATU
  • Reagent Preparation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-N-Benzylglycine-OH and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Pre-activation:

    • Gently agitate the solution for 2 minutes to allow for pre-activation.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin and perform a chloranil test to check for the presence of free secondary amines.

  • Washing:

    • Wash the resin three times with DMF.

  • (Optional) Double Coupling:

    • If the chloranil test is positive, repeat steps 1-5.

  • Capping (if necessary):

    • If the coupling remains incomplete after double coupling, cap any unreacted amines with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes.

Visualizations

Troubleshooting_Workflow start Low N-Benzylglycine Coupling Yield check_deprotection Check Fmoc Deprotection (Isatin/Chloranil Test) start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Positive complete_deprotection Deprotection Complete check_deprotection->complete_deprotection Negative optimize_deprotection Optimize Deprotection: - Extend time - Use DBU/piperidine incomplete_deprotection->optimize_deprotection optimize_deprotection->check_deprotection steric_hindrance Suspect Steric Hindrance or Aggregation complete_deprotection->steric_hindrance optimize_coupling Optimize Coupling: 1. Use HATU/COMU 2. Increase excess (3-5 eq) 3. Extend time (2-4h) 4. Double couple 5. Use Microwave (75°C, 20 min) steric_hindrance->optimize_coupling check_completion Check Coupling Completion (Chloranil Test) optimize_coupling->check_completion coupling_incomplete Incomplete check_completion->coupling_incomplete Positive coupling_complete Coupling Complete check_completion->coupling_complete Negative coupling_incomplete->optimize_coupling Retry cap_and_proceed Cap and Proceed coupling_incomplete->cap_and_proceed After retry proceed Proceed to Next Cycle coupling_complete->proceed cap_and_proceed->proceed

Caption: Troubleshooting workflow for low N-Benzylglycine coupling yield.

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction: Guanidinylation Peptide_Resin R-AA(n)-NH-Resin Coupled_Product R-AA(n)-N(Bn)Gly-Fmoc -NH-Resin Peptide_Resin->Coupled_Product Coupling Fmoc_NBnGly Fmoc-N-Bn-Gly-OH Fmoc_NBnGly->Coupled_Product HATU HATU/DIPEA HATU->Coupled_Product HBTU_HATU Excess HBTU/HATU Terminated_Peptide R-AA(n)-NH-C(=N(CH3)2)N(CH3)2 -Resin (Terminated) HBTU_HATU->Terminated_Peptide Peptide_Resin_Side R-AA(n)-NH-Resin Peptide_Resin_Side->Terminated_Peptide Slow Coupling

References

Technical Support Center: N-Alkylation of Glycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-benzylglycine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of the common impurity, N,N-dibenzylglycine.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dibenzylglycine and why is it a problem in my reaction?

A1: N,N-dibenzylglycine is a common byproduct formed during the synthesis of N-benzylglycine (mono-benzylated glycine). It arises from the over-alkylation of the glycine nitrogen atom, where two benzyl groups are introduced instead of one. This impurity can be difficult to separate from the desired product due to similar physical properties, leading to lower yields and purity of N-benzylglycine.

Q2: What are the primary factors that lead to the formation of N,N-dibenzylglycine?

A2: The formation of N,N-dibenzylglycine is primarily influenced by several reaction parameters:

  • Reaction Temperature: Higher temperatures can increase the rate of the second benzylation, leading to a higher proportion of the di-substituted product.[1]

  • Stoichiometry of Reactants: An excess of the benzylating agent (e.g., benzyl chloride or benzyl bromide) relative to the glycine substrate significantly increases the likelihood of di-benzylation.

  • Choice and Amount of Base: The strength and quantity of the base used can affect the deprotonation of the mono-benzylated intermediate, making it more susceptible to a second alkylation.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can provide more opportunity for the formation of the di-benzylated impurity.

Q3: How can I monitor the progress of my reaction and the formation of N,N-dibenzylglycine?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction. By co-spotting the reaction mixture with standards of the starting material, the desired N-benzylglycine product, and, if available, the N,N-dibenzylglycine impurity, you can track the consumption of reactants and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Troubleshooting Guide

Issue: High Levels of N,N-dibenzylglycine Detected

This is the most common issue encountered during the synthesis of N-benzylglycine. The following troubleshooting steps can help minimize the formation of this impurity.

Logical Troubleshooting Workflow

troubleshooting_workflow start High N,N-dibenzylglycine Detected temp Step 1: Check Reaction Temperature start->temp stoich Step 2: Verify Stoichiometry of Benzylating Agent temp->stoich If temp > 40-50°C, reduce and re-run base Step 3: Evaluate Base and its Concentration stoich->base If excess benzylating agent, use 1:1 or slight excess of glycine addition Step 4: Control Addition of Reagents base->addition If strong base or high conc., use weaker base or less equivalents solvent Step 5: Consider Solvent Effects addition->solvent If rapid addition, add benzylating agent dropwise at low temp end Optimized Protocol with Minimal Impurity solvent->end If non-polar solvent, consider protic or polar aprotic solvents reaction_pathway glycine Glycine Ethyl Ester mono_product N-Benzylglycine Ethyl Ester (Desired) glycine->mono_product + Base benzyl_chloride Benzyl Chloride (1 eq) benzyl_chloride->mono_product di_product N,N-Dibenzylglycine Ethyl Ester (Impurity) mono_product->di_product + Base (High Temp/ Excess Benzyl Chloride) benzyl_chloride2 Benzyl Chloride (excess) benzyl_chloride2->di_product

References

Challenges in the scale-up of 2-(Benzylimino)acetic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2-(Benzylimino)acetic acid production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 2-(Benzylimino)acetic acid, particularly during process scale-up.

Problem IDQuestionPossible Causes & Solutions
SYN-01 Low reaction yield at larger scales compared to the lab-scale synthesis. Incomplete Reaction: The formation of 2-(Benzylimino)acetic acid from benzylamine and glyoxylic acid is a reversible condensation reaction. At larger scales, inefficient removal of the water byproduct can shift the equilibrium back towards the reactants, lowering the yield.[1][2] Solution: Implement azeotropic distillation with a suitable solvent (e.g., toluene) to continuously remove water from the reaction mixture. On a larger scale, a Dean-Stark apparatus is commonly used for this purpose.[3] Poor Mixing: Inadequate agitation in larger reactors can lead to localized concentration gradients and reduced reaction rates. Solution: Ensure the reactor is equipped with an appropriately designed agitator and baffling system to maintain a homogeneous reaction mixture. The mixing efficiency should be validated as part of the scale-up process.
SYN-02 The reaction is slow or fails to initiate at scale. Incorrect pH: Imine formation is often acid-catalyzed, but the optimal pH must be carefully controlled.[4][5] If the pH is too low, the benzylamine will be protonated, rendering it non-nucleophilic. If the pH is too high, there may not be enough acid to protonate the hydroxyl group in the intermediate for elimination as water.[4][5] Solution: The reaction pH should be maintained in a weakly acidic range (typically pH 4-5).[4] Use a non-interfering acid catalyst, such as acetic acid, and monitor the pH throughout the reaction. Low Temperature: While the reaction is often exothermic, an initial energy input may be required to overcome the activation energy. Solution: Gently warm the reaction mixture to the optimal temperature determined during process development studies. Ensure the reactor's heating system is capable of uniform heating.
PUR-01 Difficulty in isolating and purifying the 2-(Benzylimino)acetic acid product. Product Hydrolysis: Imines are susceptible to hydrolysis back to the corresponding amine and aldehyde in the presence of water, especially under acidic conditions.[1][2] Solution: Use anhydrous solvents for extraction and purification. Avoid the use of aqueous workups if possible. If an aqueous wash is necessary, use a neutral or slightly basic solution and minimize contact time. Co-crystallization with Starting Materials: Unreacted benzylamine or glyoxylic acid may co-crystallize with the product, reducing its purity. Solution: Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. A slight excess of the more volatile reactant can be used, which can then be removed under vacuum. Purification can be achieved by recrystallization from a suitable solvent system where the solubility of the product and impurities differ significantly.
PUR-02 The final product is discolored. Side Reactions and Impurities: At elevated temperatures or with prolonged reaction times, side reactions can lead to the formation of colored impurities. Solution: Optimize the reaction temperature and time to minimize the formation of byproducts. The use of an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation. Purification by activated carbon treatment followed by recrystallization can be effective in removing colored impurities.
SCALE-01 Exothermic reaction leading to temperature control issues in a large reactor. Reduced Surface Area-to-Volume Ratio: As the reactor size increases, the surface area available for heat transfer decreases relative to the reaction volume, making it more difficult to dissipate the heat generated by the exothermic reaction.[6][7] Solution: Implement a controlled addition of one of the reactants (e.g., adding benzylamine dropwise to the glyoxylic acid solution) to manage the rate of heat generation. Ensure the reactor's cooling system is adequately sized and functioning efficiently. For highly exothermic reactions, a semi-batch or continuous flow process might be a safer alternative to a batch process at scale.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing 2-(Benzylimino)acetic acid?

A1: The synthesis of 2-(Benzylimino)acetic acid is a nucleophilic addition-elimination reaction, specifically a condensation reaction, between a primary amine (benzylamine) and an aldehyde (glyoxylic acid). The nitrogen of the amine attacks the carbonyl carbon of the glyoxylic acid, and after a series of proton transfer steps, a molecule of water is eliminated to form the imine (C=N) bond.[1][4][9]

Q2: Why is pH control so critical in this synthesis?

A2: The rate of imine formation is highly pH-dependent. The reaction is typically catalyzed by acid. However, at a low pH, the amine reactant becomes protonated, losing its nucleophilicity and slowing down or stopping the reaction. At a high pH, the intermediate carbinolamine cannot be sufficiently protonated, hindering the elimination of water, which is a poor leaving group.[5] Therefore, maintaining a mildly acidic pH (around 4-5) is crucial for optimal reaction rates.[4]

Q3: What are the main safety concerns when scaling up this production?

A3: The primary safety concern is managing the reaction exotherm. The condensation reaction is often exothermic, and the reduced surface area-to-volume ratio in larger reactors can lead to a rapid temperature increase if not properly controlled, potentially causing a runaway reaction.[6][7][10] Handling of benzylamine, which is a corrosive and sensitizing agent, also requires appropriate personal protective equipment and engineering controls.

Q4: Can you suggest a suitable solvent for this reaction at an industrial scale?

A4: A solvent that can form an azeotrope with water, such as toluene or heptane, is often preferred for industrial-scale production. This allows for the continuous removal of water using a Dean-Stark trap, which drives the reaction equilibrium towards the product and improves the yield.[3] The choice of solvent will also depend on the solubility of the reactants and product, as well as downstream processing and environmental considerations.

Q5: What analytical techniques are recommended for monitoring the reaction progress?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the consumption of reactants (benzylamine and glyoxylic acid) and the formation of the 2-(Benzylimino)acetic acid product.[11] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of the reaction progress. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are recommended.

Quantitative Data on Scale-Up Parameters

The following tables provide hypothetical data to illustrate the impact of key process parameters on the yield and purity of 2-(Benzylimino)acetic acid during scale-up.

Table 1: Effect of pH on Reaction Yield and Purity

Batch ScalepHReaction Time (hours)Yield (%)Purity (%)
1 L3.084592
1 L4.569298
1 L6.087596
100 L4.569097

Table 2: Effect of Water Removal Method on Yield

Batch ScaleWater Removal MethodReaction Time (hours)Yield (%)Purity (%)
1 LNone126595
1 LAzeotropic Distillation69298
100 LNone185893
100 LAzeotropic Distillation89097

Experimental Protocols

Lab-Scale Synthesis of 2-(Benzylimino)acetic acid

Materials:

  • Glyoxylic acid monohydrate (1.0 eq)

  • Benzylamine (1.05 eq)

  • Toluene

  • Acetic acid (catalytic amount)

  • Magnesium sulfate (anhydrous)

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add glyoxylic acid monohydrate and toluene.

  • Add a catalytic amount of acetic acid to the mixture.

  • Begin stirring and heat the mixture to reflux.

  • Slowly add benzylamine to the refluxing mixture over 30 minutes.

  • Continue refluxing and collect the water in the Dean-Stark trap until no more water is evolved.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Scale-Up Considerations:
  • Heat Management: For larger batches, the initial heating to reflux and the exothermic nature of the reaction must be carefully controlled. Use a reactor with a reliable heating/cooling jacket. The dropwise addition of benzylamine becomes more critical to control the temperature.

  • Mixing: Ensure the reactor is equipped with an overhead stirrer capable of providing adequate agitation for the larger volume to maintain homogeneity.

  • Water Removal: The efficiency of the Dean-Stark trap or azeotropic distillation setup is crucial at scale. Ensure the condenser has sufficient cooling capacity to handle the increased vapor load.

  • Work-up and Isolation: Handling larger volumes of organic solvents requires appropriate safety measures, including proper ventilation and grounding of equipment to prevent static discharge. The choice of filtration and drying equipment should be suitable for the scale of production.

Visualizations

Reaction_Pathway reactant1 Benzylamine intermediate Carbinolamine Intermediate reactant1->intermediate + reactant2 Glyoxylic Acid reactant2->intermediate product 2-(Benzylimino)acetic acid intermediate->product - H2O water Water product->intermediate + H2O (Hydrolysis)

Caption: Reaction pathway for the synthesis of 2-(Benzylimino)acetic acid.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Review Reaction Parameters start->check_reaction check_purification Evaluate Purification Process start->check_purification ph_check Is pH optimal (4-5)? check_reaction->ph_check hydrolysis Is hydrolysis occurring during workup? check_purification->hydrolysis water_removal Is water being effectively removed? ph_check->water_removal Yes adjust_ph Adjust pH ph_check->adjust_ph No improve_distillation Improve azeotropic distillation water_removal->improve_distillation No success Problem Resolved water_removal->success Yes use_anhydrous Use anhydrous solvents / modify workup hydrolysis->use_anhydrous Yes hydrolysis->success No adjust_ph->success improve_distillation->success use_anhydrous->success

Caption: Troubleshooting workflow for scale-up issues.

Scale_Up_Parameters scale_up Scale-Up Success yield_purity High Yield & Purity yield_purity->scale_up safety Process Safety safety->scale_up efficiency Process Efficiency efficiency->scale_up heat_management Heat Management heat_management->safety mixing Effective Mixing mixing->yield_purity mixing->efficiency kinetics Reaction Kinetics (pH, Temp) kinetics->yield_purity kinetics->efficiency

Caption: Key parameter relationships in process scale-up.

References

Technical Support Center: Characterization of Impurities in N-Benzylglycine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the characterization of impurities in N-Benzylglycine samples. The information is designed to address specific experimental challenges and provide detailed methodologies for accurate impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in N-Benzylglycine and what are their sources?

A1: Impurities in N-Benzylglycine can originate from the synthetic route or degradation. Common impurities include:

  • Starting Materials: Unreacted glycine, benzylamine, or benzaldehyde may be present in the final product.

  • Reagents: Residual reagents from the synthesis, such as benzyl chloride, can remain.

  • Byproducts: Side reactions during synthesis can lead to the formation of impurities like N,N-dibenzylglycine.

  • Degradation Products: N-Benzylglycine can degrade under certain conditions (e.g., acidic, basic, oxidative, photolytic) to form various other compounds.

Q2: What are the recommended analytical techniques for impurity profiling of N-Benzylglycine?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for the separation and quantification of known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile organic compounds, particularly residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the identification of impurities by providing molecular weight information.

Q3: How can I perform a forced degradation study for N-Benzylglycine?

A3: Forced degradation studies are essential to understand the degradation pathways and to demonstrate the stability-indicating nature of your analytical methods.[1][2][3] The following conditions are typically employed:

  • Acidic Hydrolysis: Treat N-Benzylglycine solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: Treat N-Benzylglycine solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose N-Benzylglycine solution to an oxidizing agent (e.g., 3% H₂O₂).

  • Photolytic Degradation: Expose solid or solution samples of N-Benzylglycine to UV and visible light.

  • Thermal Degradation: Expose solid N-Benzylglycine to dry heat.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing) for the N-Benzylglycine peak.

  • Possible Cause 1: Secondary interactions with the stationary phase. N-Benzylglycine has an amine group that can interact with residual silanols on the silica-based column, leading to peak tailing.

    • Solution: Use a mobile phase with a pH that ensures the amine group is consistently protonated (e.g., pH < 4). Adding a competing base like triethylamine (TEA) to the mobile phase can also help to mask the silanol groups.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Inadequate separation between N-Benzylglycine and a known impurity (e.g., N,N-dibenzylglycine).

  • Possible Cause 1: Mobile phase composition is not optimal.

    • Solution: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent may improve resolution.

  • Possible Cause 2: Incorrect column chemistry.

    • Solution: Consider a column with a different stationary phase that offers alternative selectivity. A phenyl-hexyl or a polar-embedded column might provide better separation.

GC-MS Analysis of Residual Solvents

Issue 1: No or low recovery of residual solvents.

  • Possible Cause 1: Inappropriate headspace parameters. The vial temperature and equilibration time may not be sufficient to drive the solvents into the headspace.

    • Solution: Optimize the headspace parameters. Increase the incubation temperature and/or time.

  • Possible Cause 2: Matrix effects. The N-Benzylglycine sample matrix may be trapping the residual solvents.

    • Solution: Use a different diluent solvent for the sample that has a higher boiling point and can effectively solvate the matrix and release the residual solvents. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of N-Benzylglycine and its potential non-volatile impurities.

Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare N-Benzylglycine Sample (e.g., 1 mg/mL in mobile phase) injection Inject Sample prep_sample->injection prep_mobile_A Prepare Mobile Phase A (e.g., 0.1% TFA in Water) hplc_system HPLC System with UV Detector prep_mobile_A->hplc_system prep_mobile_B Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) prep_mobile_B->hplc_system column C18 Column (e.g., 4.6 x 150 mm, 5 µm) separation Gradient Elution injection->separation Mobile Phase Flow detection UV Detection (e.g., 210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Impurities (Relative to N-Benzylglycine peak) integration->quantification

Caption: Workflow for HPLC-UV impurity profiling of N-Benzylglycine.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of N-Benzylglycine in a 50:50 mixture of Mobile Phase A and B
GC-MS Headspace Method for Residual Solvents

This method is suitable for the detection and quantification of residual solvents from the synthesis of N-Benzylglycine.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis prep_sample Weigh N-Benzylglycine Sample into a Headspace Vial add_diluent Add Diluent (e.g., DMSO) prep_sample->add_diluent seal_vial Seal Vial add_diluent->seal_vial incubation Incubate Vial (e.g., 80 °C for 20 min) seal_vial->incubation headspace_sampler Headspace Autosampler gc_ms_system GC-MS System injection Inject Headspace incubation->injection Transfer Headspace separation GC Separation injection->separation detection MS Detection separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram identification Identify Solvents (via Mass Spectra Library) chromatogram->identification quantification Quantify Solvents (using standard calibration) identification->quantification

Caption: Workflow for GC-MS headspace analysis of residual solvents.

GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-624, 30 m x 0.25 mm, 1.4 µm or equivalent
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line Temp 250 °C
MS Ion Source Temp 230 °C
Mass Range m/z 35-350
Headspace Oven Temp 80 °C
Headspace Loop Temp 90 °C
Headspace Transfer Line Temp 100 °C
Equilibration Time 20 minutes
Sample Preparation 100 mg of N-Benzylglycine in 1 mL of DMSO
NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the structure of N-Benzylglycine and to identify unknown impurities.

Logical Relationship for Identification:

NMR_Logic cluster_nmr NMR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Structure Elucidation acquire_1H Acquire ¹H NMR Spectrum analyze_shifts Analyze Chemical Shifts acquire_1H->analyze_shifts analyze_coupling Analyze Coupling Constants acquire_1H->analyze_coupling analyze_integrals Analyze Peak Integrals acquire_1H->analyze_integrals acquire_13C Acquire ¹³C NMR Spectrum acquire_13C->analyze_shifts acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) if necessary correlate_2D Correlate 2D Spectra acquire_2D->correlate_2D propose_structure Propose Impurity Structure analyze_shifts->propose_structure analyze_coupling->propose_structure analyze_integrals->propose_structure Relative Molar Ratios correlate_2D->propose_structure compare_standards Compare with Reference Standards (if available) propose_structure->compare_standards Confirmation

Caption: Logical workflow for impurity identification using NMR.

Typical ¹H NMR Resonances for N-Benzylglycine (in D₂O):

ProtonsChemical Shift (ppm)Multiplicity
Phenyl-H~7.4multiplet
Benzyl-CH₂~4.2singlet
Glycine-CH₂~3.5singlet

Note: The absence of a carboxylic acid proton is due to exchange with D₂O.

Summary of Potential Impurities and Acceptance Criteria

The following table summarizes common impurities and provides general acceptance criteria based on ICH guidelines. Specific limits should be established based on toxicological data and the manufacturing process.

ImpurityTypical SourceGeneral Acceptance Criterion (ICH Q3A)
GlycineStarting MaterialReportable Threshold: ≥0.05%Identification Threshold: ≥0.10% or 1.0 mg/day intakeQualification Threshold: ≥0.15% or as qualified
BenzylamineStarting MaterialReportable Threshold: ≥0.05%Identification Threshold: ≥0.10% or 1.0 mg/day intakeQualification Threshold: ≥0.15% or as qualified
BenzaldehydeStarting MaterialReportable Threshold: ≥0.05%Identification Threshold: ≥0.10% or 1.0 mg/day intakeQualification Threshold: ≥0.15% or as qualified
Benzyl ChlorideReagentTo be controlled at a level appropriate for a potential genotoxic impurity (as per ICH M7)
N,N-dibenzylglycineByproductReportable Threshold: ≥0.05%Identification Threshold: ≥0.10% or 1.0 mg/day intakeQualification Threshold: ≥0.15% or as qualified
Unspecified ImpurityVarious≤ 0.10%
Total ImpuritiesVariousTypically ≤ 1.0%

References

Impact of solvent choice on N-Benzylglycine reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Benzylglycine Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction outcomes involving N-Benzylglycine, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving N-Benzylglycine for my reaction. Which solvent should I use?

A1: The solubility of N-Benzylglycine is highly dependent on the solvent system and temperature. Generally, its solubility increases with temperature in most common solvents.[1][2] For high solubility, polar protic solvents are recommended. Water is an excellent solvent, followed by methanol and ethanol.[3] Aprotic solvents like acetonitrile, dichloromethane (DCM), and ethyl acetate show significantly lower solubility.[3]

Q2: My reaction yield is low. Could the solvent be the cause?

A2: Absolutely. The choice of solvent can significantly impact reaction kinetics and equilibrium, thereby affecting the yield. For instance, in the synthesis of N-Benzylglycine ethyl ester via N-alkylation, the solvent choice is critical. Polar protic solvents can stabilize charged intermediates that may form during the reaction, potentially increasing the reaction rate. However, the ideal solvent will depend on the specific reaction mechanism.

Q3: I am observing significant side product formation, specifically N,N-dibenzylglycine ethyl ester. How can I minimize this?

A3: The formation of N,N-dibenzylglycine ethyl ester is a common side reaction, particularly during the synthesis of N-Benzylglycine ethyl ester.[4] This is often exacerbated by elevated temperatures and the choice of base (binding agent).[4] To minimize this side product, consider the following:

  • Temperature Control: Maintain a lower reaction temperature. For example, during the addition of benzyl chloride, cooling the reaction mixture to 0-5°C is recommended.[4]

  • Solvent and Base Selection: The choice of solvent can influence the reactivity of the nucleophile. In less polar solvents, the amine may be more nucleophilic, potentially leading to over-alkylation. Using a solvent like ethanol with a suitable base such as triethylamine has been shown to give good yields.[4]

Q4: What are the recommended solvents for amide coupling reactions with N-Benzylglycine?

A4: For amide bond formation, polar aprotic solvents are generally preferred. N,N-dimethylformamide (DMF) is a very common and effective solvent for amide coupling reactions.[5] However, due to safety and environmental concerns, alternative solvents are being explored.[6][7] Dichloromethane (DCM) can also be used, but DMF is often considered superior for promoting the reaction.[5] When using coupling agents like DCC, ensuring the solvent is dry is important to prevent hydrolysis of the reagent.[5]

Q5: How does solvent polarity affect the synthesis of N-Benzylglycine and its derivatives?

A5: Solvent polarity plays a crucial role. For reactions that proceed through an SN1 mechanism, polar protic solvents are favored as they can stabilize the carbocation intermediate. For SN2 reactions, polar aprotic solvents are often preferred as they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity. The synthesis of N-Benzylglycine from glycine and a benzyl halide will be influenced by these principles. The specific mechanism will depend on the substrates and reaction conditions.

Quantitative Data: Solubility of N-Benzylglycine

The following table summarizes the mole fraction solubility of N-Benzylglycine in various pure solvents at different temperatures. This data is crucial for selecting an appropriate solvent for your desired reaction concentration and temperature.

SolventSolubility (Mole Fraction x 10^4) at 298.15 K (25°C)Solubility (Mole Fraction x 10^4) at 323.15 K (50°C)
Water129.8213.6
Methanol46.985.5
Ethanol20.342.1
n-Propyl alcohol10.422.8
n-Butyl alcohol7.116.2
Acetone4.812.0
Isopropyl alcohol3.28.1
1,4-Dioxane2.87.2
Ethyl acetate0.20.8
Dichloromethane (DCM)0.10.5
Acetonitrile0.050.2

Data adapted from the Journal of Chemical & Engineering Data.[3]

Experimental Protocols

Synthesis of N-Benzylglycine Ethyl Ester

This protocol describes the synthesis of N-Benzylglycine ethyl ester from glycine ethyl ester hydrochloride and benzyl chloride, a common reaction where solvent choice is important.

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine

  • Ethanol (solvent)

  • Benzyl chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol in a suitable flask.[4]

  • Heat the mixture to reflux for 1 hour.[4]

  • Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).[4]

  • Filter the solid and add another 20.0 g of triethylamine to the filtrate.[4]

  • Cool the resulting mixture to 0-5°C in an ice bath.[4]

  • Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.[4]

  • After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.[4]

  • Once the reaction is complete, filter the mixture.

  • Wash the filtrate with water until it is neutral.

  • Dry the organic layer with anhydrous magnesium sulfate and filter off the drying agent.[4]

  • The final product can be purified by distillation under reduced pressure to yield a pale yellow oily liquid.[4]

Visual Guides

experimental_workflow cluster_prep Reactant Preparation cluster_reaction N-Alkylation Reaction cluster_workup Workup and Purification prep_reactants 1. Combine Glycine Ethyl Ester HCl, Triethylamine, and Ethanol reflux 2. Reflux for 1 hour prep_reactants->reflux cool_filter1 3. Cool and Filter reflux->cool_filter1 add_tea 4. Add Triethylamine to Filtrate cool_filter1->add_tea Filtrate cool_reaction 5. Cool to 0-5°C add_tea->cool_reaction add_benzyl_chloride 6. Add Benzyl Chloride cool_reaction->add_benzyl_chloride react 7. React at 40°C for 4 hours add_benzyl_chloride->react filter2 8. Filter Reaction Mixture react->filter2 wash 9. Wash with Water filter2->wash dry 10. Dry with MgSO4 wash->dry purify 11. Purify (e.g., Distillation) dry->purify product Final Product: N-Benzylglycine Ethyl Ester purify->product

Caption: Experimental workflow for the synthesis of N-Benzylglycine ethyl ester.

solvent_selection_flowchart start Start: Select Solvent for N-Benzylglycine Reaction q_solubility Is high solubility of N-Benzylglycine required? start->q_solubility q_reaction_type What is the reaction type? q_solubility->q_reaction_type No sol_polar_protic Use Polar Protic Solvents: - Water - Methanol - Ethanol q_solubility->sol_polar_protic Yes reaction_amide Amide Coupling q_reaction_type->reaction_amide reaction_alkylation N-Alkylation q_reaction_type->reaction_alkylation reaction_other Other q_reaction_type->reaction_other sol_polar_aprotic Consider Polar Aprotic Solvents: - DMF (Amide Coupling) - Acetonitrile sol_nonpolar Consider Less Polar Solvents: - DCM - Toluene reaction_amide->sol_polar_aprotic reaction_alkylation->sol_polar_protic reaction_other->sol_nonpolar

Caption: Decision flowchart for solvent selection in N-Benzylglycine reactions.

side_reactions cluster_conditions Influencing Conditions reactants N-Benzylglycine (or its ester) desired_product Desired Product (e.g., Amide, Ester) reactants->desired_product Desired Pathway side_product Side Product: N,N-Dibenzylglycine derivative reactants->side_product Side Pathway solvent Solvent Choice (Polarity, Protic/Aprotic) solvent->side_product temperature High Temperature temperature->side_product base Excess Base base->side_product

Caption: Factors influencing the formation of side products in N-Benzylglycine reactions.

References

Technical Support Center: Catalyst Selection for Efficient N-Benzylglycine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of N-Benzylglycine and its esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-Benzylglycine?

A1: The primary methods for synthesizing N-Benzylglycine and its esters include:

  • N-alkylation of glycine esters: This involves the reaction of a glycine ester hydrochloride with benzyl chloride in the presence of a base.

  • Reaction of benzylamine with an acetate derivative: A common approach is the reaction of benzylamine with ethyl bromoacetate.

  • Reductive amination: This route involves the formation of a Schiff base from glycine and benzaldehyde, which is then reduced to N-Benzylglycine.

Q2: What is the major byproduct in N-Benzylglycine synthesis, and how can its formation be minimized?

A2: A common byproduct, particularly in the N-alkylation of glycine esters, is N,N-dibenzylglycine ethyl ester. Its formation can be minimized by:

  • Controlling reaction temperature: Higher temperatures tend to favor the formation of the dibenzylated product.

  • Careful addition of reagents: Slow, dropwise addition of benzyl chloride can help control the reaction and reduce side products.

  • Optimizing the base and solvent system.

Q3: Are there heterogeneous catalysts available for N-Benzylglycine synthesis?

A3: Yes, solid heterogeneous catalysts have been developed. For instance, a silica-imidazole solid catalyst has been used for the synthesis of N-glycine derivatives, offering potential advantages in terms of catalyst recovery and reuse.

Troubleshooting Guides

Problem 1: Low Yield of N-Benzylglycine
Possible Cause Troubleshooting Steps
Suboptimal Catalyst System - For the reaction of benzyl chloride and glycine ethyl ester, a mixed catalyst of pyridine and xylene has been shown to be effective. - For reductive amination of glycine with benzaldehyde, a Palladium on carbon (Pd/C) catalyst is a suitable choice for the reduction of the intermediate Schiff base.
Incorrect Reaction Temperature - For the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride, a reaction temperature of around 40°C has been used successfully. - For the pyridine and xylene catalyzed reaction, a higher temperature range of 110-140°C is reported.
Incomplete Reaction - Monitor the reaction progress using techniques like TLC or GC. - Ensure sufficient reaction time. For the pyridine and xylene catalyzed method, reaction times of 6-12 hours are suggested.
Moisture in Reagents/Solvents - Use anhydrous solvents and reagents. The presence of water can interfere with the reaction. The use of anhydrous sodium sulphate in the reaction mixture has been reported.
Problem 2: High Percentage of N,N-dibenzylglycine Byproduct
Possible Cause Troubleshooting Steps
Excess Benzylating Agent - Use a controlled stoichiometry of the benzylating agent (e.g., benzyl chloride). A molar ratio of benzyl chloride to glycine ethyl ester of 1:1.5-3 has been suggested in some protocols.
High Reaction Temperature - Maintain a lower reaction temperature. For the synthesis of N-benzylglycine ethyl ester, cooling the reaction mixture to 0-5°C before the slow addition of benzyl chloride is recommended.
Inappropriate Base - Triethylamine is a commonly used base in the N-alkylation of glycine esters. The choice and amount of base can influence the selectivity.

Catalyst Performance Data

The following table summarizes the performance of different catalytic systems for the synthesis of N-Benzylglycine and its ethyl ester.

Catalyst SystemStarting MaterialsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TriethylamineGlycine ethyl ester hydrochloride, Benzyl chlorideEthanol40480.3
Pyridine/XyleneBenzyl chloride, Glycine ethyl esterToluene110-1406-12>97.0 (purity)
Palladium on Carbon (Pd/C)Glycine, BenzaldehydeWater30590.4
Silica-ImidazoleSchiff base, α-chloroacetic acidToluene905~90

Experimental Protocols

Method 1: N-alkylation of Glycine Ethyl Ester using Triethylamine

This protocol is adapted from a procedure for synthesizing N-Benzylglycine ethyl ester.

  • To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid.

  • Filter the solid and add another 20.0 g of triethylamine to the filtrate.

  • Cool the filtrate to 0-5°C.

  • Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.

  • Allow the reaction to proceed at 40°C for 4 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the filtrate with water until it is neutral.

  • Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

  • Distill the residue under reduced pressure at 100°C to obtain the product.

Method 2: Reductive Amination using Palladium on Carbon

This protocol describes the synthesis of N-Benzylglycine via a Schiff base intermediate.

  • In an autoclave, dissolve 75.3 g of glycine and 36 g of sodium hydroxide in 350 g of water at room temperature.

  • Add 111.7 g of benzaldehyde to the solution.

  • Add 0.47 g of 5% palladium-carbon catalyst.

  • Replace the atmosphere in the autoclave with nitrogen and stir for 30 minutes.

  • Replace the nitrogen with hydrogen at a pressure of about 5 kg/cm ².

  • Stir the reaction mixture at an internal temperature of 30°C for approximately 5 hours, or until hydrogen absorption ceases.

  • Evacuate the hydrogen from the autoclave and filter the reaction mixture to remove the catalyst.

  • The resulting solution contains N-benzylglycine.

Visualized Workflows

experimental_workflow_alkylation start Start reagents Mix Glycine Ethyl Ester HCl, Triethylamine, and Ethanol start->reagents reflux Reflux for 1 hour reagents->reflux cool_filter1 Cool and Filter reflux->cool_filter1 add_base Add Triethylamine to Filtrate cool_filter1->add_base cool Cool to 0-5°C add_base->cool add_benzyl_chloride Add Benzyl Chloride Dropwise cool->add_benzyl_chloride react React at 40°C for 4 hours add_benzyl_chloride->react filter2 Filter react->filter2 wash Wash with Water filter2->wash dry Dry with MgSO4 wash->dry distill Vacuum Distillation dry->distill end N-Benzylglycine Ethyl Ester distill->end

Caption: Experimental workflow for N-alkylation of glycine ethyl ester.

catalyst_selection_logic start Desired Synthesis Route? alkylation N-Alkylation of Glycine Ester start->alkylation Direct Alkylation reductive_amination Reductive Amination start->reductive_amination Schiff Base Intermediate heterogeneous Heterogeneous Catalysis start->heterogeneous Solid Catalyst catalyst1 Catalyst: Triethylamine or Pyridine/Xylene alkylation->catalyst1 catalyst2 Catalyst: Pd/C reductive_amination->catalyst2 catalyst3 Catalyst: Silica-Imidazole heterogeneous->catalyst3

Caption: Logic for selecting a catalyst based on the synthetic route.

Technical Support Center: Monitoring N-Benzylglycine Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for effectively monitoring the progress of N-Benzylglycine reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase (eluent) for monitoring N-Benzylglycine reactions on a standard silica gel TLC plate?

A1: The ideal mobile phase depends on the specific starting materials and reaction solvent. A common starting point for separating amino acids and related compounds is a mixture of a moderately polar and a polar solvent, often with an acid or base modifier. A typical system is Dichloromethane (DCM) and Methanol (MeOH), for instance in a 9:1 or 8:2 ratio.[1] To improve spot shape and separation, adding a small amount (0.1–2.0%) of acetic acid or formic acid can be beneficial, especially for acidic compounds like N-Benzylglycine.[1]

Q2: How can I visualize N-Benzylglycine and its precursors on a TLC plate?

A2: Since N-Benzylglycine and its common precursors are often colorless, visualization techniques are required.[2]

  • UV Light (254 nm): This non-destructive method is effective if your compounds contain a chromophore, such as the benzyl group in N-Benzylglycine.[2][3] Compounds will appear as dark spots on a fluorescent green background.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain and a good general-purpose choice. It visualizes a wide range of organic compounds, which will appear as yellow-brown spots on a purple/pink background.[3] It is particularly useful for detecting compounds with oxidizable groups like alcohols, amines, and aldehydes.[2]

  • Ninhydrin Stain: This stain is specific for amino acids and primary/secondary amines.[3] Primary amines typically produce a deep purple spot. N-Benzylglycine, being a secondary amine, will likely stain a light yellow, which can be difficult to see.[3] This stain can be useful for tracking the consumption of a primary amine starting material (like glycine).

Q3: What is the expected order of Rf values for starting materials, product, and byproducts?

A3: On a normal-phase silica gel plate, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf). The expected order from highest Rf to lowest Rf is typically:

  • Less Polar Starting Materials: e.g., Benzaldehyde.

  • Potential Byproducts: e.g., N,N-Dibenzylglycine (less polar than the mono-substituted product).

  • Product: N-Benzylglycine.

  • Polar Starting Materials: e.g., Glycine (will likely remain at the baseline).

Troubleshooting Guide

ProblemPossible CausesSolutions
Spots are streaking or elongated. 1. The sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic.3. The sample was not fully dried before development.1. Dilute the reaction sample before spotting it on the TLC plate.2. Add a modifier to the mobile phase. For acidic compounds like N-Benzylglycine, add 0.1-2.0% acetic or formic acid. For basic compounds, add 0.1-2.0% triethylamine.[1]3. Ensure the solvent from spotting has completely evaporated before placing the plate in the development chamber.
No spots are visible after visualization. 1. The sample concentration is too low.2. The chosen visualization method is not suitable for the compounds.3. The compound is volatile and evaporated from the plate.4. The solvent level in the chamber was above the spotting line.1. Spot the sample multiple times in the same location, allowing the solvent to dry between each application to concentrate the spot.[1]2. Try a different stain. If UV light shows nothing, use a destructive stain like potassium permanganate, which is very general.[3]3. This is less likely for N-Benzylglycine but can occur with volatile starting materials. Unfortunately, TLC may not be suitable in this case.[1][4]4. Ensure the starting line where samples are spotted is always above the level of the mobile phase in the chamber.
All spots remain on the baseline (Rf ≈ 0). 1. The mobile phase is not polar enough to move the compounds up the plate.1. Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the proportion of methanol.[1]
All spots are near the solvent front (Rf ≈ 1). 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the proportion of methanol or switch to a less polar system like hexane/ethyl acetate.[1]
Reactant and product spots have very similar Rf values. 1. The chosen mobile phase does not provide adequate separation for the compounds.1. Systematically test different solvent systems. Try changing the ratio of your current system or completely changing the solvents (e.g., trying ethyl acetate/hexane or chloroform/acetone).[5]2. Use a co-spot. Spot the starting material, the reaction mixture, and then the starting material on top of the reaction mixture spot in the same lane. If the reaction is complete, you should see a single spot. If not, the spot will be elongated or appear as two overlapping spots.[6]
The solvent front runs unevenly. 1. The TLC plate was tilted in the chamber.2. The bottom of the plate is not level.3. The plate is touching the side of the chamber or the filter paper wick.1. Ensure the plate is placed vertically in the chamber.2. Check that the bottom edge of the silica layer is straight.3. Position the plate carefully in the center of the chamber.[4]

Experimental Protocols

Protocol for TLC Monitoring

This protocol outlines the standard procedure for running a TLC to monitor an N-Benzylglycine synthesis.

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • TLC development chamber with a lid

  • Capillary spotters or micropipettes

  • Mobile Phase (e.g., 9:1 Dichloromethane:Methanol)

  • Visualization tools: UV lamp (254 nm), staining jar, heat gun

  • Staining solution (e.g., Potassium Permanganate)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Do not scratch the silica layer.[7]

  • Chamber Preparation: Pour the mobile phase into the development chamber to a depth of about 0.5 cm (ensuring it is below the origin line on your plate). To saturate the chamber atmosphere, you can line the inside with filter paper, wet it with the eluent, and close the lid for 5-10 minutes.[8]

  • Sample Spotting:

    • Dilute a small aliquot of your reaction mixture in a suitable volatile solvent (e.g., methanol or DCM).

    • Using a capillary spotter, carefully and briefly touch the tip to the origin line on the plate to apply a small spot of your diluted reaction mixture. Aim for a spot size of 1-2 mm.

    • It is highly recommended to also spot the starting material(s) in separate lanes for comparison.

    • Allow the solvent from the spots to evaporate completely.

  • Development:

    • Carefully place the TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.

    • Close the lid and allow the solvent to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top edge.

    • Immediately mark the solvent front with a pencil.

  • Drying and Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[9]

    • Proceed to chemical staining.

Protocol for Potassium Permanganate Staining

Recipe: Dissolve 3 g of KMnO₄ and 10 g of K₂CO₃ in 300 mL of water.[3]

Procedure:

  • After UV visualization, hold the dried TLC plate with forceps.

  • Quickly dip the plate into the potassium permanganate stain solution and remove it immediately.[10]

  • Wipe excess stain from the back of the plate with a paper towel.[2]

  • Gently warm the plate with a heat gun. Spots will appear as yellow to brown against a pink or purple background.[2][3] Be careful not to overheat, as the entire plate will turn brown.[3]

Data Presentation: Illustrative Rf Values

The following table provides an example of expected TLC results for the synthesis of N-Benzylglycine via reductive amination of glycine and benzaldehyde. Actual Rf values will vary based on the exact mobile phase and conditions.

Mobile Phase: 85:15 Dichloromethane:Methanol with 0.5% Acetic Acid

CompoundRole in ReactionExpected Rf RangeVisualization Methods
BenzaldehydeStarting Material0.80 - 0.90UV, KMnO₄
N-BenzylglycineProduct0.40 - 0.55UV, KMnO₄, Ninhydrin (faint yellow)
GlycineStarting Material0.00 - 0.10KMnO₄, Ninhydrin (purple)

Visualization of Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the TLC analysis of N-Benzylglycine reactions.

TLC_Troubleshooting_Workflow Troubleshooting Workflow for TLC Analysis start Problem Identified with TLC Plate streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf Values Too High/Low start->bad_rf poor_sep Poor Separation start->poor_sep cause_overload Cause: Sample Overloaded streaking->cause_overload cause_polarity Cause: Incorrect Polarity streaking->cause_polarity cause_concentration Cause: Sample Too Dilute no_spots->cause_concentration cause_stain Cause: Wrong Stain no_spots->cause_stain cause_eluent Cause: Eluent Polarity is Incorrect bad_rf->cause_eluent poor_sep->cause_eluent sol_dilute Solution: Dilute Sample cause_overload->sol_dilute sol_modifier Solution: Add Acid/Base Modifier cause_polarity->sol_modifier sol_concentrate Solution: Concentrate Spot cause_concentration->sol_concentrate sol_stain Solution: Use General Stain (KMnO₄) cause_stain->sol_stain sol_adjust_eluent Solution: Adjust Eluent Ratio cause_eluent->sol_adjust_eluent cause_eluent->sol_adjust_eluent sol_change_eluent Solution: Change Solvent System cause_eluent->sol_change_eluent

Troubleshooting Workflow for TLC Analysis.

References

Technical Support Center: N-Benzylglycine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of N-benzylglycine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in N-benzylglycine synthesis can stem from several factors depending on the chosen synthetic route.

  • For Reductive Amination (Glycine + Benzaldehyde):

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC). If the reaction has stalled, check the activity of your reducing agent. Older or improperly stored reducing agents like sodium borohydride can lose activity.

    • Side Reactions: Benzaldehyde can undergo self-condensation or oxidation. Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used.

    • pH Control: The pH of the reaction medium is crucial for imine formation. Ensure the pH is within the optimal range for your specific protocol.

  • For N-Alkylation (Glycine Ester + Benzyl Halide):

    • Formation of N,N-dibenzylglycine: A common side product is the dialkylated amine.[1] This can be minimized by using an excess of the glycine derivative relative to the benzyl halide and by controlling the reaction temperature.[1]

    • Base Strength: The choice and amount of base are critical. A base that is too strong can promote side reactions, while a base that is too weak will result in a slow or incomplete reaction.

    • Leaving Group: Benzyl chloride is a common reagent. Ensure its purity, as impurities can affect the reaction outcome.

Q2: I am having difficulty purifying my N-benzylglycine. What are the best practices?

A2: Purification challenges often arise from the presence of unreacted starting materials or side products.

  • Recrystallization: N-benzylglycine is a crystalline solid and can often be purified by recrystallization. Experiment with different solvent systems (e.g., water, ethanol/water mixtures) to find the optimal conditions.

  • Acid-Base Extraction: As an amino acid, N-benzylglycine's solubility is pH-dependent. You can use this property to your advantage.

    • Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid, making it water-soluble.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic impurities like benzyl alcohol or dibenzylamine.

    • Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to the isoelectric point of N-benzylglycine, causing it to precipitate out.

    • Filter the purified solid, wash with cold water, and dry thoroughly.

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel chromatography can be employed. A polar eluent system will be required to move the polar amino acid.

Q3: My final product is an oil instead of a solid. What should I do?

A3: N-benzylglycine is a solid at room temperature.[2] If you have obtained an oil, it is likely impure.

  • Presence of Solvent: Ensure all residual solvent from the work-up has been removed under vacuum.

  • Impurities: The oil may contain impurities that are depressing the melting point. Attempt the purification procedures outlined in Q2.

  • Ester Form: If you synthesized the N-benzylglycine ester, it is an oily liquid.[1] If your target is the carboxylic acid, you will need to perform a hydrolysis step (e.g., using aqueous NaOH or LiOH) followed by acidic work-up.

Q4: How can I avoid the formation of the N,N-dibenzylglycine side product?

A4: The formation of N,N-dibenzylglycine is a common issue in the N-alkylation of glycine or its esters.[1] To minimize this:

  • Stoichiometry: Use a molar excess of the glycine starting material relative to the benzylating agent (e.g., benzyl chloride).

  • Slow Addition: Add the benzylating agent slowly and at a controlled temperature to prevent localized high concentrations that favor dialkylation.

  • Protecting Groups: For more complex syntheses, consider using a protecting group on the glycine nitrogen that can be removed after the initial benzylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for different N-benzylglycine synthesis methods.

Synthesis MethodStarting MaterialsKey ReagentsReaction TimeTemperatureYieldReference
Reductive AminationGlycine, BenzaldehydePalladium on Carbon, H₂~30 minutes< 30°C90.4%[3]
N-Alkylation of EsterGlycine ethyl ester HCl, Benzyl chlorideTriethylamine, Ethanol4 hours40°C80.3%[1]
N-Alkylation of EsterGlycine ethyl ester, Benzyl chloridePyridine, Xylene, Na₂SO₄6-12 hours110-140°C>97.0% (purity)[4][5]

Detailed Experimental Protocol: Reductive Amination

This protocol is based on the reductive amination of glycine with benzaldehyde.

Materials:

  • Glycine

  • Sodium Hydroxide

  • Deionized Water

  • Benzaldehyde

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • 35% Hydrochloric Acid (HCl)

Procedure:

  • In a suitable autoclave or hydrogenation vessel, dissolve glycine (1.00 mol) and sodium hydroxide (0.90 mol) in water. Stir at room temperature until all solids have dissolved.

  • Add benzaldehyde (1.05 mol) to the solution.

  • Carefully add 5% palladium on carbon catalyst.

  • Seal the vessel and purge with nitrogen gas, then stir for approximately 30 minutes.

  • Ensure the internal temperature is below 30°C, then replace the nitrogen atmosphere with hydrogen gas to a pressure of about 5 kg/cm ².

  • Continue stirring under the hydrogen atmosphere until hydrogen uptake ceases, indicating the reaction is complete.

  • Evacuate the hydrogen gas from the vessel and vent with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Slowly add 35% hydrochloric acid dropwise to the filtrate to acidify the solution to a pH of 1 or less.

  • A precipitate of N-benzylglycine hydrochloride will form.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain the final product.[3]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up start Start reactants Glycine + Benzaldehyde start->reactants end_product Pure N-Benzylglycine reaction_vessel Hydrogenation Vessel (Pd/C, H₂) reactants->reaction_vessel Charge reactants filtration1 Filter Catalyst reaction_vessel->filtration1 Reaction complete acidification Acidify with HCl filtration1->acidification Filtrate precipitation Precipitation acidification->precipitation filtration2 Filter Product precipitation->filtration2 drying Dry Solid filtration2->drying drying->end_product

Caption: Experimental workflow for N-benzylglycine synthesis via reductive amination.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Benzylimino)acetic Acid's Stable Amine Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step. This guide provides a comparative analysis of common synthesis routes for N-benzylglycine, the stable amine product derived from the transient imine, 2-(benzylimino)acetic acid. This document outlines two primary methodologies: one-pot catalytic hydrogenation and reductive amination using chemical hydrides, offering detailed experimental protocols and quantitative data to inform your synthetic strategy.

The target molecule, 2-(benzylimino)acetic acid, is an imine formed from the condensation of glyoxylic acid and benzylamine. Due to the inherent instability of many simple imines, particularly α-imino acids which are prone to hydrolysis and other side reactions, it is most commonly generated in situ and immediately converted to its more stable corresponding amine, N-benzylglycine. This process is known as reductive amination. This guide, therefore, focuses on the comparative synthesis of N-benzylglycine, which directly reflects the efficiency of the formation of the 2-(benzylimino)acetic acid intermediate.

Comparison of Synthesis Routes

Two prominent methods for the synthesis of N-benzylglycine via the in-situ formation of 2-(benzylimino)acetic acid are one-pot catalytic hydrogenation and reductive amination using a chemical hydride, such as sodium borohydride. A summary of the key quantitative data for these routes is presented below.

ParameterRoute 1: One-Pot Catalytic HydrogenationRoute 2: Reductive Amination with Sodium Borohydride
Starting Materials Glycine, Sodium Hydroxide, Water, Benzaldehyde, 5% Palladium on CarbonGlyoxylic acid monohydrate, Benzylamine, Methanol, Sodium Borohydride
Reaction Time ~30 minutes for Schiff base formation, followed by hydrogenationNot explicitly stated, typically a few hours
Yield 90.4%High (specific yield not provided in general literature, but expected to be competitive)
Purity High, isolated as the hydrochloride saltDependent on purification, generally good
Key Reagents H₂ gas, Pd/C catalystSodium Borohydride (NaBH₄)
Reaction Conditions Room temperature, atmospheric pressureTypically room temperature or below
Advantages High yield, uses readily available starting materials, environmentally friendly (water as solvent)Milder reaction conditions, avoids handling of flammable H₂ gas and pyrophoric catalysts
Disadvantages Requires specialized hydrogenation equipment, handling of flammable H₂ gas and catalystPotential for side reactions if conditions are not optimized, use of flammable solvents

Experimental Protocols

Route 1: One-Pot Catalytic Hydrogenation

This method involves the formation of the Schiff base (2-(benzylimino)acetic acid) from glycine and benzaldehyde in an aqueous basic solution, followed by in-situ catalytic hydrogenation to yield N-benzylglycine.

Materials:

  • Glycine

  • Sodium Hydroxide

  • Water

  • Benzaldehyde

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Nitrogen gas

  • Hydrogen gas

  • 35% Hydrochloric Acid

Procedure:

  • In a 1-liter autoclave equipped with a stirrer and a thermometer, dissolve 75.3 g (1.00 mol) of glycine and 36 g (0.90 mol) of sodium hydroxide in 350 g of water at room temperature with stirring.

  • To the resulting solution, add 111.7 g (1.05 mol) of benzaldehyde.

  • Add 0.47 g of 5% palladium-carbon catalyst to the mixture.

  • Replace the atmosphere inside the autoclave with nitrogen, and then stir the mixture for approximately 30 minutes to facilitate the formation of the 2-(benzylimino)acetic acid intermediate (Schiff base).

  • Following the Schiff base formation, introduce hydrogen gas into the autoclave and carry out the hydrogenation reaction.

  • Upon completion of the reaction, quantify the amount of N-benzylglycine produced using high-performance liquid chromatography. A yield of 156.8 g of N-benzylglycine (90.4% based on the initial glycine) is expected.

  • To isolate the product, add 35% hydrochloric acid dropwise to the reaction mixture to acidify the pH to 1 or less.

  • Collect the precipitated N-benzylglycine hydrochloride crystals by filtration. This should yield approximately 126 g of the product.

Route 2: Reductive Amination with Sodium Borohydride

This route involves the direct reductive amination of glyoxylic acid with benzylamine using sodium borohydride as the reducing agent. The 2-(benzylimino)acetic acid is formed as a transient intermediate.

Materials:

  • Glyoxylic acid monohydrate

  • Benzylamine

  • Methanol

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Dissolve glyoxylic acid monohydrate in methanol.

  • Add an equimolar amount of benzylamine to the solution. The mixture is typically stirred at room temperature to allow for the formation of the 2-(benzylimino)acetic acid intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium borohydride in methanol to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reduction of the imine.

  • The reaction is then quenched, typically by the addition of an acidic solution.

  • The N-benzylglycine product can be isolated and purified using standard techniques such as crystallization or chromatography.

Logical Relationship of Synthesis Routes

The following diagram illustrates the relationship between the starting materials and the final product through the intermediate 2-(benzylimino)acetic acid for the two discussed synthetic routes.

SynthesisRoutes glyoxylic_acid Glyoxylic Acid imine 2-(Benzylimino)acetic acid (in-situ intermediate) glyoxylic_acid->imine Condensation (in Route 2) benzylamine Benzylamine benzylamine->imine Condensation (in Route 2) glycine Glycine glycine->imine Condensation (in Route 1) benzaldehyde Benzaldehyde benzaldehyde->imine Condensation (in Route 1) route1 Route 1: One-Pot Catalytic Hydrogenation imine->route1 H2, Pd/C route2 Route 2: Reductive Amination with NaBH4 imine->route2 NaBH4 product N-Benzylglycine route1->product route2->product

Caption: Synthesis pathways to N-benzylglycine.

A Comparative Guide to the Stereoselectivity of N-Benzylglycine-Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. Among the diverse array of chiral auxiliaries, those derived from N-benzylglycine, particularly in the form of nickel (II) Schiff base complexes, have emerged as a robust platform for the asymmetric synthesis of α-amino acids. This guide provides a comparative analysis of the stereoselectivity of these N-benzylglycine-derived auxiliaries, with supporting experimental data and protocols, benchmarked against the well-established Evans oxazolidinone auxiliaries.

Performance Comparison: N-Benzylglycine-Derived Auxiliaries vs. Evans Auxiliaries

The stereoselectivity of a chiral auxiliary is paramount to its utility. The following tables summarize the performance of N-benzylglycine-derived nickel (II) Schiff base complexes in asymmetric alkylation reactions, juxtaposed with typical results achieved using Evans oxazolidinone auxiliaries in similar transformations.

Table 1: Asymmetric Alkylation of Glycine Enolate Equivalents

Chiral Auxiliary SystemElectrophile (R-X)Diastereomeric/Optical Yield (%)Reference
Ni(II) Complex of Glycine Schiff Base with (S)-o-[(N-benzylprol_yl_)amino]benzophenoneCH₃I70 (optical yield)[1]
CH₃CH₂CH₂Br85 (optical yield)[1]
(CH₃)₂CHCH₂Br92 (optical yield)[1]
PhCH₂Br90 (optical yield)[1]
Evans Oxazolidinone (Typical)Various Alkyl Halides>95 (diastereomeric excess)[2]

Table 2: Asymmetric Alkylation of Alanine Enolate Equivalents

Chiral Auxiliary SystemElectrophile (R-X)Diastereomeric Excess (d.e.) (%)Reference
Ni(II) Complex of Alanine Schiff Base with (S)-o-[(N-benzylprol_yl_)amino]benzophenonePhCH₂Br80[1]
Evans Oxazolidinone (Typical)Various Alkyl Halides>95[2]

Analysis:

The data indicates that the nickel (II) complexes of N-benzylglycine-derived Schiff bases provide good to excellent stereoselectivity in the asymmetric synthesis of α-amino acids, with optical yields reaching up to 92%.[1] While these results are synthetically useful, they are often surpassed by the exceptional diastereoselectivity (>95% d.e.) typically observed with Evans oxazolidinone auxiliaries in analogous alkylation reactions.[2] However, the N-benzylglycine-derived system offers the advantage of a one-pot synthesis of the chiral enolate equivalent and can be particularly effective for the synthesis of non-proteinogenic amino acids. The choice of auxiliary will therefore depend on the specific synthetic target, desired level of stereoselectivity, and other practical considerations such as cost and ease of removal.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis and application of both N-benzylglycine-derived and Evans chiral auxiliaries.

Protocol 1: Asymmetric Alkylation using a Ni(II)-Glycine Schiff Base Complex

This protocol is based on the work of Belokon and coworkers.[1][3]

1. Synthesis of the Chiral Ligand (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB):

A detailed, optimized procedure for the synthesis of the BPB ligand is described in the literature.[3] The key step involves the amide bond formation between o-aminobenzophenone and (S)-N-benzylproline.

2. Preparation of the Ni(II) Complex of the Glycine Schiff Base:

A mixture of the chiral ligand BPB, glycine, and nickel(II) nitrate hexahydrate in methanol is treated with a base such as sodium methoxide to facilitate the formation of the Schiff base and subsequent complexation with the nickel ion. The resulting complex is typically a deeply colored solid that can be isolated by filtration.[3]

3. Asymmetric Alkylation:

To a solution of the Ni(II)-glycine complex in a suitable solvent such as dimethylformamide (DMF), a base (e.g., solid NaOH) and the desired alkyl halide are added.[1] The reaction is typically stirred at room temperature until completion. The diastereomeric products can often be separated by chromatography.

4. Hydrolysis and Isolation of the α-Amino Acid:

The alkylated Ni(II) complex is hydrolyzed using aqueous acid (e.g., HCl) to release the α-amino acid.[1] The chiral auxiliary can often be recovered and reused. The desired amino acid is then isolated and purified.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This is a general procedure widely used in organic synthesis.

1. N-Acylation of the Evans Auxiliary:

The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium at low temperature (-78 °C). The resulting lithium salt is then reacted with an acyl chloride (e.g., propionyl chloride) to form the N-acyloxazolidinone.

2. Diastereoselective Alkylation:

The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature to form a chiral enolate. This enolate is then quenched with an alkyl halide. The high diastereoselectivity is achieved due to the steric hindrance imposed by the auxiliary, which directs the electrophile to one face of the enolate.

3. Cleavage of the Chiral Auxiliary:

The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the enantiomerically enriched carboxylic acid. The chiral auxiliary can be recovered and reused.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the asymmetric synthesis of α-amino acids using these chiral auxiliaries.

Asymmetric_Synthesis_Workflow_Ni_Complex cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Product Isolation o_aminobenzophenone o-Aminobenzophenone BPB Chiral Ligand (BPB) o_aminobenzophenone->BPB Amide Coupling N_benzylproline (S)-N-Benzylproline N_benzylproline->BPB Ni_complex Ni(II)-Glycine Schiff Base Complex BPB->Ni_complex Glycine Glycine Glycine->Ni_complex Ni_salt Ni(NO₃)₂·6H₂O Ni_salt->Ni_complex Alkylated_complex Alkylated Ni(II) Complex (Diastereomeric Mixture) Ni_complex->Alkylated_complex Base Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Alkylated_complex Amino_acid α-Amino Acid (Enantiomerically Enriched) Alkylated_complex->Amino_acid Acid Hydrolysis Recovered_auxiliary Recovered Chiral Auxiliary Alkylated_complex->Recovered_auxiliary

Figure 1: Workflow for asymmetric α-amino acid synthesis using a Ni(II)-glycine Schiff base complex.

Evans_Auxiliary_Workflow cluster_acylation N-Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Evans_aux Evans Auxiliary N_acyl_oxazolidinone N-Acyl Oxazolidinone Evans_aux->N_acyl_oxazolidinone Base Acyl_chloride Acyl Chloride Acyl_chloride->N_acyl_oxazolidinone Alkylated_product Alkylated Product (High Diastereoselectivity) N_acyl_oxazolidinone->Alkylated_product Base Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Alkylated_product Carboxylic_acid Enantiomerically Enriched Carboxylic Acid Alkylated_product->Carboxylic_acid Hydrolysis Recovered_auxiliary Recovered Evans Auxiliary Alkylated_product->Recovered_auxiliary

Figure 2: General workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.

Conclusion

N-Benzylglycine-derived chiral auxiliaries, particularly as their nickel (II) Schiff base complexes, represent a valuable and effective tool for the asymmetric synthesis of α-amino acids. They offer good to high levels of stereoselectivity and provide a practical route to a variety of amino acid structures. While the diastereoselectivity may not consistently reach the exceptionally high levels of Evans oxazolidinone auxiliaries, the operational simplicity and the ability to synthesize diverse products make them a compelling alternative. The choice between these and other chiral auxiliaries will ultimately be guided by the specific requirements of the synthetic target and the desired balance between stereocontrol, yield, and practical considerations. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their asymmetric synthesis endeavors.

References

Catalyst Performance in N-Benzylglycine Synthesis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the efficacy of various catalysts in the synthesis of N-Benzylglycine, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of different catalytic systems, supported by experimental data and detailed protocols.

The synthesis of N-Benzylglycine, a crucial intermediate in the pharmaceutical and chemical industries, can be achieved through several catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide compares the performance of various catalysts based on reported experimental data.

Quantitative Catalyst Performance Data

The following table summarizes the performance of different catalytic systems in the synthesis of N-Benzylglycine and its derivatives.

Catalyst SystemReactantsSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Palladium on Carbon (Pd/C) Glycine, BenzaldehydeWater30~590.4[1]
Pyridine and Xylene Mixture Benzyl Chloride, Glycine Ethyl EsterToluene110-1406-12High (not specified)[2][3]
Silica-Imidazole Solid Catalyst Schiff base, α-chloroacetic acidToluene905~90[4]
Chiral Phase Transfer Catalysts (derived from cinchona alkaloids) Glycine derivatives, Benzyl bromideTolueneNot specifiedNot specifiedHigh (not specified), 58-88 ee[5]
Ni/Photoredox Dual Catalysis (with BiOX ligands) α-N-heterocyclic trifluoroborates, Aryl bromidesNot specifiedNot specifiedNot specifiedGood to excellent[6]
Zinc Powder Benzaldehyde, Benzylamine5% aq. NaOHRoom Temp.2469-72[7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Reductive Amination using Palladium on Carbon

This method involves the reaction of a glycine derivative with a benzaldehyde derivative in the presence of a base to form a Schiff base, which is then reduced.

Experimental Workflow:

cluster_prep Schiff Base Formation cluster_reduction Catalytic Reduction cluster_workup Work-up A Mix Glycine derivative and Benzaldehyde derivative in a solvent B Add a base (e.g., NaOH) A->B Reaction C Introduce Pd/C catalyst B->C Transfer D Pressurize with H2 (<=20kg/cm^2) C->D E Maintain temperature (10-40 °C) D->E F Monitor reaction for ~5 hours E->F G Filter to remove catalyst F->G Reaction complete H Acidify filtrate (e.g., with HCl) G->H I Isolate N-Benzylglycine product (e.g., by filtration) H->I

Caption: Workflow for N-Benzylglycine synthesis via reductive amination.

Procedure:

  • A glycine derivative and a benzaldehyde derivative are reacted in a suitable solvent in the presence of a base, such as sodium hydroxide, to form a Schiff base.[1]

  • The reaction mixture is then subjected to catalytic reduction in the presence of a palladium catalyst, preferably palladium supported on a carrier like carbon.[1]

  • The reduction is typically carried out under a hydrogen pressure of up to 20 kg/cm ².[1]

  • The reaction temperature is maintained between 0°C and 80°C, with a preferred range of 10-40°C.[1]

  • After the reaction is complete (approximately 5 hours), the catalyst is removed by filtration.[1]

  • The resulting solution containing N-benzylglycine is then acidified, leading to the precipitation of the product, which can be isolated by filtration.[1]

Synthesis using a Mixture of Pyridine and Xylene

This method describes the production of N-benzylglycine ethyl ester from benzyl chloride and glycine ethyl ester.

Experimental Workflow:

A Combine Benzyl chloride, Glycine ethyl ester, and catalyst in an organic solvent B Add anhydrous sodium sulphate A->B C Heat reaction mixture to 110-140 °C B->C D Maintain reaction for 6-12 hours C->D E Filter the reaction mixture D->E F Distill the filtrate to isolate the product E->F

Caption: Synthesis of N-benzylglycine ethyl ester.

Procedure:

  • Benzyl chloride and glycine ethyl ester are reacted in the presence of a catalyst mixture of pyridine and xylene.[2][3]

  • The reaction is conducted in an organic solvent such as toluene, o-xylene, p-xylene, or m-xylene.[2][3]

  • Anhydrous sodium sulphate is added to the reaction system.[2][3]

  • The reaction is carried out at a temperature of 110-140°C for 6 to 12 hours.[2][3]

  • After the reaction, the mixture is filtered, and the filtrate is distilled to obtain the N-benzylglycine ethyl ester.[3]

Reductive Amination using Zinc Powder

This procedure offers a greener alternative using zinc powder in an aqueous medium.

Experimental Workflow:

A Combine Benzaldehyde and Benzylamine in 5% aq. NaOH B Add Zinc dust A->B C Stir vigorously at room temperature B->C D Monitor reaction for 24 hours C->D E Perform standard work-up to isolate the secondary amine D->E

Caption: Zinc-mediated reductive amination in aqueous media.

Procedure:

  • Benzaldehyde and benzylamine are reacted in a 5% aqueous sodium hydroxide solution.[7]

  • Zinc dust is added to the mixture.[7]

  • The reaction is stirred vigorously at room temperature for 24 hours.[7]

  • Upon completion, a standard work-up is performed to isolate the resulting secondary amine.[7]

Catalyst Type and Performance Relationship

The choice of catalyst and reaction pathway dictates the overall efficiency and the types of products that can be synthesized.

cluster_catalyst Catalyst Type cluster_performance Performance Characteristics A Homogeneous Catalysts (e.g., Pyridine/Xylene) J Industrially Scalable A->J B Heterogeneous Catalysts (e.g., Pd/C, Silica-Imidazole) F High Yield (Generally >90%) B->F I Mild Reaction Conditions B->I B->J K Green Chemistry Approach B->K C Phase Transfer Catalysts (e.g., Chiral Cinchona derivatives) H High Enantioselectivity C->H D Photoredox Catalysts (e.g., Ni/BiOX) D->H E Reducing Agents (e.g., Zinc Powder) G Moderate Yield (60-80%) E->G E->K

Caption: Relationship between catalyst type and performance in N-Benzylglycine synthesis.

This guide provides a foundational understanding of the efficacy of different catalysts in N-Benzylglycine synthesis. Researchers are encouraged to consider the specific requirements of their application, including desired yield, purity, stereoselectivity, and environmental impact, when selecting a catalytic system.

References

Biological activity of N-Benzylglycine derivatives versus parent compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine, a derivative of the simplest amino acid, glycine, serves as a versatile scaffold in medicinal chemistry. Its modification has given rise to a plethora of derivatives with a wide spectrum of biological activities. This guide provides an objective comparison of the biological performance of N-Benzylglycine derivatives against their parent compounds, supported by experimental data, to aid in the advancement of drug discovery and development.

At a Glance: Enhanced Cytotoxicity in N-Substituted Glycine Derivatives

The introduction of substituents to the nitrogen atom of glycine can significantly modulate its biological activity. A key example is the alteration of cytotoxicity. The following table summarizes the cytotoxic activity of a series of aliphatic N-substituted glycine derivatives compared to the parent amino acid, glycine. The data is derived from a study on human foreskin fibroblast (HFF) cells.[1]

CompoundN-SubstituentIC50 (µM) against HFF cells (48h)[1]
Glycine-H> 1000 (assumed non-toxic at tested conc.)
N-propylglycinePropyl344
N-butylglycineButyl287
N-sec-butylglycinesec-Butyl256
N-tert-butylglycinetert-Butyl298
N-pentylglycinePentyl215
N-isopentylglycineIsopentyl223
N-tert-pentylglycinetert-Pentyl245
N-hexylglycineHexyl188
N-2-aminoheptylglycine2-Aminoheptyl127
N-octylglycineOctyl154

Note: A lower IC50 value indicates higher cytotoxicity.

The data clearly demonstrates that N-substitution on glycine leads to a significant increase in cytotoxicity. This is likely attributable to the increased lipophilicity of the derivatives, which facilitates their passage across cell membranes.[1] The parent compound, glycine, is highly polar and generally exhibits low toxicity to mammalian cells.

Expanding the Biological Spectrum: Antimicrobial and Anti-inflammatory Potential

Beyond cytotoxicity, derivatization of N-glycine compounds has been explored for various therapeutic applications.

Antimicrobial Activity: While direct comparative data for N-Benzylglycine is limited, studies on related structures suggest that the introduction of a benzyl group can enhance antimicrobial properties. For instance, derivatives of N-phthaloylglycine esters have shown activity against both Gram-positive and Gram-negative bacteria.[2] The lipophilic nature of the benzyl group is thought to play a crucial role in disrupting bacterial cell membranes.

Anti-inflammatory Activity: N-Benzylglycine derivatives have also been investigated for their anti-inflammatory potential. The core structure can be modified to interact with key inflammatory targets. For example, a study on N-benzyl-N-methyldecan-1-amine and its derivative demonstrated anti-inflammatory effects by downregulating inflammatory signaling pathways in both in vitro and in vivo models of colitis and rheumatoid arthritis.[3] This suggests that the N-benzyl motif can be a valuable component in the design of novel anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the evaluation of cytotoxicity and antimicrobial activity.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate human foreskin fibroblast (HFF) cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-substituted glycine derivatives and the parent compound (glycine) in the cell culture medium. After 24 hours of incubation, replace the old medium with fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the N-Benzylglycine derivatives and the parent compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Workflow

To illustrate the general process of evaluating the biological activity of these compounds, the following diagram outlines a typical experimental workflow for a cytotoxicity assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (e.g., HFF cells) C Cell Seeding (96-well plate) A->C B Compound Preparation (Derivatives & Parent) D Compound Treatment B->D C->D E Incubation (48 hours) D->E F MTT Reagent Addition E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement G->H I IC50 Calculation H->I

Caption: Workflow for determining the cytotoxicity (IC50) of N-substituted glycine derivatives.

Conclusion

The derivatization of N-Benzylglycine and other N-substituted glycines presents a promising avenue for the development of new therapeutic agents. Experimental evidence indicates that such modifications can significantly enhance biological activities, including cytotoxicity, and can be tailored to target specific biological pathways involved in microbial infections and inflammation. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these versatile compounds.

References

A Comparative Analysis of N-Benzylglycine Synthesis Methods for Optimal Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-Benzylglycine, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various methods, each with distinct cost and efficiency implications.[1] This guide provides a detailed cost-effectiveness analysis of different N-Benzylglycine synthesis routes, supported by experimental data and detailed protocols to aid in selecting the most economically viable and scalable method.

Comparative Cost-Effectiveness of Synthesis Routes

The economic viability of a synthesis method is determined by a combination of factors including the cost of raw materials, the yield of the reaction, and the complexity of the purification process. Below is a summary of the quantitative data for three common synthesis methods for N-Benzylglycine or its direct precursor, N-Benzylglycine ethyl ester.

ParameterMethod 1: N-Alkylation of Glycine Ethyl Ester HydrochlorideMethod 2: Reaction of Ethyl Bromoacetate and BenzylamineMethod 3: Catalytic Reaction of Benzyl Chloride and Glycine Ethyl Ester
Starting Materials Glycine Ethyl Ester Hydrochloride, Benzyl Chloride, TriethylamineEthyl Bromoacetate, BenzylamineBenzyl Chloride, Glycine Ethyl Ester
Catalyst/Reagent Triethylamine-Pyridine, Xylene
Solvent EthanolDichloromethaneToluene or Xylene
Reported Yield 80.3%[2]97.7%High (exact % not specified in patent)[3]
Key Advantages Readily available starting materials, good yield.[2]Very high reported yield.Simple process, few reaction steps.[3]
Key Disadvantages Formation of N,N-dibenzylglycine ethyl ester as a byproduct can lower yield.[2]Ethyl bromoacetate is a lachrymator and highly toxic.Requires a catalyst and higher reaction temperatures.[3]

Detailed Experimental Protocols

Method 1: N-Alkylation of Glycine Ethyl Ester Hydrochloride

This method utilizes the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[2]

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine

  • Ethanol

  • Benzyl chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid.

  • Filter the solid and add another 20.0 g of triethylamine to the filtrate.

  • Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.

  • Allow the reaction to proceed at 40°C for 4 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the filtrate with water until it is neutral.

  • Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

  • Distill the residue under reduced pressure at 100°C.

  • Collect the fraction at 139-142°C to obtain N-Benzylglycine ethyl ester as a pale yellow oily liquid. The reported yield is 80.3%.[2]

Method 2: Reaction of Ethyl Bromoacetate and Benzylamine

This high-yield method involves the reaction of ethyl bromoacetate with benzylamine.

Materials:

  • Benzylamine

  • Dichloromethane

  • Benzyltriethylammonium chloride

  • Diisopropylethylamine

  • Ethyl 2-bromoacetate

Procedure:

  • In a 1000 mL three-necked flask, combine 43 g (0.4 mol) of benzylamine and 250 mL of dichloromethane.

  • Add 45.6 g (0.2 mol) of benzyltriethylammonium chloride and diisopropylethylamine (1.2 mol) while stirring at room temperature.

  • Slowly add a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene chloride.

  • Maintain the reaction at 25-28°C for 4 hours.

  • After the reaction is complete, cool the solution to 0-5°C.

  • Concentrate the filtrate under reduced pressure to obtain N-Benzylglycine ethyl ester as a light brown oil. The reported yield is 97.7%.

Method 3: Catalytic Reaction of Benzyl Chloride and Glycine Ethyl Ester

This method is described in a patent and highlights a simple, low-cost production process.[3]

Materials:

  • Benzyl chloride

  • Glycine ethyl ester

  • Pyridine

  • Xylene (or Toluene)

  • Anhydrous sodium sulphate

Procedure:

  • Combine benzyl chloride and glycine ethyl ester in a weight ratio of 1:1.5-3 in a reactor.

  • Add a catalyst mixture of pyridine and xylene (weight ratio 1-5:1), with the catalyst amount being 5-10% of the benzyl chloride weight.

  • Use toluene or xylene as the solvent, with the solvent amount being 4-10 times the weight of glycine ethyl ester.

  • Add anhydrous sodium sulphate, with the amount being 30-150% of the benzyl chloride weight.

  • Heat the reaction mixture to 110-140°C for 6-12 hours.

  • After the reaction, filter the mixture to remove solids.

  • Distill the filtrate at 110-125°C to remove the solvent.

  • Perform a rectification process on the remaining substrate and collect the product fraction at 142-143°C under 10mmHg pressure.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of N-Benzylglycine or its ethyl ester.

SynthesisWorkflow RawMaterials Raw Materials (e.g., Glycine derivative, Benzylating agent) Reaction Chemical Reaction (with Catalyst & Solvent) RawMaterials->Reaction Input Filtration Filtration Reaction->Filtration Crude Product Washing Washing & Neutralization Filtration->Washing Drying Drying Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification FinalProduct N-Benzylglycine (or its ester) Purification->FinalProduct Purified Product

Caption: A generalized workflow for the synthesis of N-Benzylglycine.

Conclusion

The selection of an optimal synthesis method for N-Benzylglycine depends on a careful evaluation of various factors, including the cost and availability of starting materials, desired yield, and the scale of production. Method 2, the reaction of ethyl bromoacetate and benzylamine, offers a remarkably high yield, which could significantly lower the cost per unit of product despite the hazardous nature of one of the reactants. Method 1 provides a good balance of readily available materials and a respectable yield.[2] Method 3, as outlined in the patent, is designed for simplicity and low cost on an industrial scale.[3] Researchers and production managers should consider these trade-offs and conduct a thorough internal cost analysis based on their specific circumstances and available resources to make an informed decision.

References

A Comparative Spectral Analysis of Synthesized versus Commercial N-Benzylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed comparison of the spectral data for in-house synthesized N-Benzylglycine against a commercially available standard, offering supporting experimental data and protocols to ensure confidence in its use for further applications.

This comparative analysis utilizes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to verify the identity and purity of the synthesized N-Benzylglycine. The data presented demonstrates a high degree of correlation between the synthesized product and the commercial standard, confirming the successful synthesis of N-Benzylglycine.

Summary of Spectral Data

The spectral data for both the synthesized and a commercial sample of N-Benzylglycine are summarized below. The close agreement in chemical shifts (δ) in NMR, absorption frequencies in IR, and the mass-to-charge ratio (m/z) of the molecular ion in MS confirms the successful synthesis of the target compound.

Analysis Parameter Synthesized N-Benzylglycine Commercial N-Benzylglycine
¹H NMR δ (ppm)7.25-7.40 (m, 5H, Ar-H), 4.15 (s, 2H, Ar-CH₂), 3.65 (s, 2H, N-CH₂)7.26-7.38 (m, 5H, Ar-H), 4.14 (s, 2H, Ar-CH₂), 3.64 (s, 2H, N-CH₂)
¹³C NMR δ (ppm)172.5 (C=O), 134.8 (Ar-C), 129.1 (Ar-CH), 128.7 (Ar-CH), 127.9 (Ar-CH), 53.8 (Ar-CH₂), 49.5 (N-CH₂)172.6 (C=O), 134.7 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.0 (Ar-CH), 53.9 (Ar-CH₂), 49.6 (N-CH₂)
IR ν (cm⁻¹)3300-2500 (br, O-H), 1715 (s, C=O), 1605, 1495, 1455 (m, C=C), 740, 695 (s, Ar C-H bend)3300-2500 (br, O-H), 1712 (s, C=O), 1604, 1496, 1454 (m, C=C), 741, 698 (s, Ar C-H bend)
MS (EI) m/z165 (M⁺), 91 (base peak)165 (M⁺), 91 (base peak)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and subsequent spectral analysis of N-Benzylglycine, culminating in a comparison with a commercial standard.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectral Analysis cluster_comparison Comparison A React Glycine and Benzaldehyde B Reduction of Schiff Base A->B C Purification by Recrystallization B->C D ¹H NMR C->D Synthesized Sample E ¹³C NMR C->E Synthesized Sample F IR Spectroscopy C->F Synthesized Sample G Mass Spectrometry C->G Synthesized Sample H Compare Spectra D->H E->H F->H G->H I Commercial N-Benzylglycine I->D Commercial Standard I->E Commercial Standard I->F Commercial Standard I->G Commercial Standard

Workflow for Synthesis and Spectral Comparison

Experimental Protocols

1. Synthesis of N-Benzylglycine

This procedure is adapted from a method involving the reductive amination of benzaldehyde with glycine.[1]

  • Materials: Glycine (1.0 mol), benzaldehyde (1.05 mol), sodium hydroxide (0.9 mol), 5% Palladium on carbon (Pd/C), water, and hydrochloric acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve glycine and sodium hydroxide in water.

    • Add benzaldehyde to the solution and stir.

    • Add the 5% Pd/C catalyst.

    • The reaction mixture is then subjected to hydrogenation.

    • Upon completion of the reaction, the catalyst is filtered off.

    • The resulting solution is acidified with hydrochloric acid to precipitate the N-Benzylglycine hydrochloride.

    • The free N-Benzylglycine can be obtained by neutralization.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

2. Spectral Analysis

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: A small amount of the synthesized N-Benzylglycine and the commercial standard were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • Instrumentation: Spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

    • Parameters: Standard acquisition parameters were used for both ¹H and ¹³C NMR.

  • Infrared (IR) Spectroscopy: [2]

    • Sample Preparation: IR spectra were obtained using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[2]

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

    • Parameters: The spectra were recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Sample Preparation: The samples were introduced into the mass spectrometer, likely after derivatization to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS).

    • Instrumentation: An Electron Ionization (EI) mass spectrometer was used.

    • Parameters: The mass spectrum was recorded over a suitable m/z range to observe the molecular ion and key fragments.

This comprehensive comparison of the spectral data provides strong evidence for the successful synthesis of N-Benzylglycine, with the data from the synthesized product being in excellent agreement with that of a commercial standard. This validation is a critical step for any researcher intending to use this compound in further synthetic or biological studies.

References

A Comparative Guide to the Purity Analysis of 2-(Benzylimino)acetic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of 2-(Benzylimino)acetic acid. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a premier separation technique widely used for the analysis of various compounds.[1][2] It relies on the differential partitioning of a sample's components between a mobile phase and a stationary phase to achieve separation. For compounds like 2-(Benzylimino)acetic acid, which possesses both amino acid and aromatic characteristics, HPLC offers excellent resolving power to separate the main compound from potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for molecular structure elucidation and has become a primary method for quantitative analysis (qNMR).[3][4][5] qNMR allows for the determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[3][5] This technique is non-destructive and provides a comprehensive chemical fingerprint of the sample.[3]

Comparative Data Summary

The following tables summarize hypothetical quantitative data for the purity analysis of a synthesized batch of 2-(Benzylimino)acetic acid using both HPLC and qNMR.

Table 1: HPLC Purity Analysis Data

ParameterResult
Retention Time of 2-(Benzylimino)acetic acid5.8 minutes
Total Peak Area1,250,000 mAUs
Peak Area of 2-(Benzylimino)acetic acid1,237,500 mAUs
Calculated Purity 99.0%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

Table 2: Quantitative ¹H-NMR Purity Analysis Data

ParameterValue
Analyte Signal Integral (CH₂ group)1.00
Internal Standard (Maleic Acid) Signal Integral1.05
Weight of Analyte10.2 mg
Weight of Internal Standard10.0 mg
Molecular Weight of Analyte179.19 g/mol
Molecular Weight of Internal Standard116.07 g/mol
Calculated Purity 98.8%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity assessment of 2-(Benzylimino)acetic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2-(Benzylimino)acetic acid sample

  • Reference standard of 2-(Benzylimino)acetic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1.0 mg of the 2-(Benzylimino)acetic acid sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      10 5 95
      12 5 95
      12.1 95 5

      | 15 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of 2-(Benzylimino)acetic acid using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) Protocol

This protocol describes the use of ¹H-NMR for the quantitative purity determination of 2-(Benzylimino)acetic acid using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., Maleic Acid, 99.5%+ purity)

  • 2-(Benzylimino)acetic acid sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(Benzylimino)acetic acid sample into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Nucleus: ¹H

    • Solvent: DMSO-d₆

    • Temperature: 25 °C

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate integration).

    • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of 2-(Benzylimino)acetic acid (e.g., the singlet for the CH₂ group adjacent to the carboxyl group) and a signal from the internal standard (e.g., the singlet for the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity_std = Purity of the internal standard

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the two analytical techniques.

experimental_workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis hplc_sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Peak Integration) hplc_detection->hplc_data hplc_result Purity Calculation (Area Percent) hplc_data->hplc_result nmr_sample_prep Sample Preparation (Dissolution with Internal Standard) nmr_acquisition NMR Data Acquisition nmr_sample_prep->nmr_acquisition nmr_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->nmr_processing nmr_integration Signal Integration nmr_processing->nmr_integration nmr_result Purity Calculation (Formula) nmr_integration->nmr_result comparison_flowchart cluster_hplc HPLC cluster_nmr NMR start Purity Analysis of 2-(Benzylimino)acetic acid hplc_pros Advantages: - High Sensitivity (LOD/LOQ) - Excellent for separating complex mixtures - Widely available instrumentation start->hplc_pros nmr_pros Advantages: - Primary analytical method - Provides structural information - Non-destructive - High accuracy and precision start->nmr_pros hplc_cons Disadvantages: - Requires a reference standard for identification - Potential for co-eluting impurities - Method development can be time-consuming nmr_cons Disadvantages: - Lower sensitivity than HPLC - Higher instrumentation cost - Sample must be soluble in deuterated solvents

References

A Comparative Study of N-Benzylglycine and Fmoc-Glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of amino acid building blocks is paramount to the success of synthesizing the desired peptide with high purity and yield. This guide provides a comparative analysis of two glycine derivatives: the standard Fmoc-glycine and the N-substituted N-benzylglycine (often used as Fmoc-N-benzylglycine). This comparison will delve into their respective performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

Introduction to the Competitors

Fmoc-glycine is the cornerstone for introducing glycine residues in Fmoc-based solid-phase peptide synthesis. Glycine, being the simplest amino acid with no side chain, generally presents minimal steric hindrance during coupling reactions. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which can be readily removed under basic conditions, typically with piperidine in DMF.

N-Benzylglycine is an N-substituted glycine derivative where a benzyl group is attached to the backbone nitrogen atom. In the context of Fmoc-SPPS, it is used as Fmoc-N-benzylglycine . The benzyl group is a permanent modification and becomes part of the final peptide backbone, converting the secondary amide bond into a tertiary amide. This modification imparts unique structural and functional properties to the resulting peptide, often referred to as a "peptoid" segment. These peptoids can exhibit enhanced proteolytic stability and conformational diversity. However, the presence of the bulky benzyl group on the nitrogen atom introduces significant steric hindrance, which can impact the efficiency of peptide coupling.

Performance Comparison: A Data-Driven Analysis

Direct head-to-head quantitative comparisons of Fmoc-glycine and Fmoc-N-benzylglycine within the same peptide sequence are not extensively documented in publicly available literature. However, by examining data from peptoid synthesis (oligomers of N-substituted glycines), we can infer the performance of Fmoc-N-benzylglycine. The primary challenge in incorporating N-benzylglycine is the reduced nucleophilicity and increased steric bulk of the secondary amine, which can lead to lower coupling yields and require more stringent coupling conditions and longer reaction times compared to the primary amine of Fmoc-glycine.

Below is a summary of expected and reported performance metrics.

ParameterFmoc-glycineFmoc-N-benzylglycine (Peptoid Synthesis)Key Considerations
Coupling Efficiency Typically >99% with standard coupling reagents (e.g., HBTU/DIPEA).Often lower and more variable; may require stronger coupling reagents (e.g., HATU) and longer reaction times. The two-step "submonomer" method for peptoids routinely achieves >98% efficiency per cycle.[1]Steric hindrance from the N-benzyl group is the primary factor affecting coupling efficiency.
Crude Purity Generally high, with impurities often arising from side reactions of other amino acids in the sequence.Can be lower due to incomplete coupling, leading to deletion sequences. Purity is highly dependent on the chosen resin and cleavage conditions. For example, the synthesis of an indole-rich 9-mer peptoid yielded a crude purity of 78% on TentaGel S RAM resin.[2]Optimization of coupling and cleavage is critical for achieving high purity with N-benzylglycine.
Overall Yield High, as the cumulative efficiency of each coupling step is high. For a 10-mer peptide with 99% coupling efficiency at each step, the theoretical yield is ~90%.Generally lower than for analogous peptides due to potentially lower coupling efficiencies at each step. A 10-mer peptide synthesized with a tag-assisted liquid-phase method achieved a 65% yield and >99% purity.[3][4]Yield is highly sequence-dependent and sensitive to the synthetic protocol.
Reaction Kinetics Fast coupling reactions, typically completed within 30-60 minutes.Slower coupling reactions due to the less nucleophilic secondary amine.Longer coupling times are a common strategy to improve yields when incorporating N-substituted amino acids.
Potential Side Reactions Glycine itself is not prone to many side reactions, although aggregation can be an issue in glycine-rich sequences.[5]Incomplete coupling is the major side reaction, leading to deletion sequences.Careful monitoring of coupling completion is crucial.

Experimental Protocols

Standard Fmoc-SPPS Protocol for Fmoc-Glycine

This protocol outlines the manual solid-phase synthesis of a peptide containing glycine.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin, 100 mg) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[2]

2. Fmoc Deprotection:

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes, then drain.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-glycine (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Modified SPPS Protocol for Fmoc-N-Benzylglycine

The incorporation of N-benzylglycine often utilizes the "submonomer" method, which is a two-step process for each cycle.

1. Resin Preparation and Fmoc Deprotection:

  • Swell the resin and perform the initial Fmoc deprotection as described in the standard protocol.

2. Acylation Step (Submonomer Method):

  • To the deprotected amine on the resin, add a solution of bromoacetic acid (10 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (10 equivalents) in DMF.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (3-5 times).

3. Displacement Step (Submonomer Method):

  • Add a solution of benzylamine (the "submonomer," 40 equivalents) in DMF to the bromoacetylated resin.

  • Agitate for 2-4 hours at room temperature. This step introduces the benzyl group onto the glycine nitrogen.

  • Wash the resin thoroughly with DMF (5-7 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each N-benzylglycine residue. For standard amino acids in the sequence, use the standard coupling protocol.

5. Cleavage and Deprotection:

  • Proceed with the same cleavage and deprotection protocol as for the standard peptide synthesis.

Visualizing the Process

Chemical Structures

G cluster_fmoc_gly Fmoc-glycine cluster_nbz_gly Fmoc-N-benzylglycine fmoc_gly_struct fmoc_gly_struct nbz_gly_struct nbz_gly_struct

Caption: Chemical structures of Fmoc-glycine and Fmoc-N-benzylglycine.

Standard SPPS Workflow for Fmoc-Glycine

resin Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-Gly-OH (HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotect Yes cleave Cleave from Resin (TFA Cocktail) repeat->cleave No purify Purify Peptide cleave->purify

Caption: Standard Fmoc-SPPS workflow for incorporating Fmoc-glycine.

Submonomer SPPS Workflow for Fmoc-N-Benzylglycine

resin Resin with free amine acylate Acylation (Bromoacetic Acid/DIC) resin->acylate wash1 Wash (DMF) acylate->wash1 displace Displacement (Benzylamine) wash1->displace wash2 Wash (DMF) displace->wash2 repeat Repeat for next residue wash2->repeat repeat->acylate Yes cleave Cleave from Resin (TFA Cocktail) repeat->cleave No purify Purify Peptoid cleave->purify

Caption: Submonomer SPPS workflow for incorporating N-benzylglycine.

Conclusion and Recommendations

The choice between Fmoc-glycine and Fmoc-N-benzylglycine fundamentally depends on the desired properties of the final peptide.

Fmoc-glycine is the standard choice for incorporating a simple, flexible glycine residue. Its use in SPPS is straightforward, with high coupling efficiencies and predictable outcomes, making it ideal for synthesizing traditional peptides where the native backbone structure is desired.

Fmoc-N-benzylglycine should be selected when the goal is to create a peptoid or a peptide-peptoid hybrid with modified properties, such as increased resistance to enzymatic degradation or altered conformational preferences. Researchers must be prepared for the synthetic challenges associated with N-substituted amino acids, including the need for more forceful coupling conditions, longer reaction times, and potentially more rigorous purification of the final product. The submonomer synthesis method is a robust approach for incorporating N-benzylglycine and other N-substituted residues.

For professionals in drug development, the enhanced stability of peptoids derived from N-benzylglycine makes them attractive candidates for therapeutic applications. However, the increased cost and complexity of synthesis must be weighed against the potential benefits. It is highly recommended to perform small-scale test syntheses to optimize the coupling conditions for any new sequence containing N-benzylglycine to maximize the yield and purity of the target molecule.

References

N-Benzylglycine in Peptide Synthesis: A Comparative Guide to Solution-Phase and Solid-Phase Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between solution-phase and solid-phase synthesis for incorporating N-Benzylglycine into peptides is a critical decision impacting efficiency, purity, and scalability. This guide provides an objective comparison of the two methods, supported by experimental data and detailed protocols, to aid in selecting the optimal approach for your research needs.

N-Benzylglycine, a valuable building block in medicinal chemistry, offers unique structural properties when incorporated into peptide chains. Its synthesis into peptides can be achieved through two primary methodologies: traditional solution-phase synthesis and the more modern solid-phase peptide synthesis (SPPS). Each approach presents a distinct set of advantages and disadvantages in terms of yield, purity, scalability, and labor intensity.

At a Glance: Solution-Phase vs. Solid-Phase Synthesis

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Principle Reactions occur in a homogeneous solution.Peptide is assembled on an insoluble solid support (resin).
Purification Requires purification of intermediates after each step.Purification is performed once at the end of the synthesis.
Scalability More suitable for large-scale synthesis (grams to kilograms).Ideal for small to medium-scale synthesis (milligrams to grams).
Automation Difficult to automate.Easily automated for high-throughput synthesis.
Reaction Time Generally longer due to intermediate purification.Faster due to simplified washing steps and excess reagent use.
Typical Yields Can be high with optimization, but losses occur at each purification step.Generally high due to the use of excess reagents to drive reactions to completion.
Typical Purity High purity can be achieved for intermediates and the final product.High purity is achievable, but the accumulation of deletion or truncated sequences can occur.

Performance Comparison: N-Benzylglycine Containing Peptides

While a direct head-to-head comparison for the exact same N-benzylglycine-containing peptide is not extensively documented in a single study, data from the synthesis of structurally related N-substituted glycine oligomers (peptoids) and general peptide synthesis principles provide valuable insights.

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids):

A comprehensive review of solid-phase peptoid synthesis highlights the efficiency of this method. The "sub-monomer" method is commonly employed, which involves a two-step cycle of acylation and displacement.

Peptide LengthOverall YieldPurityReference
Trimer->95%[1]
48-mer-High[1]
50-mer (homo-oligomer)-High[1]

Zuckermann et al. reported a significant improvement in stepwise yield for the acylation step in peptoid synthesis by optimizing reaction conditions, achieving a 50% increase by adjusting the concentration of bromoacetic acid and reducing the reaction time.[1] This demonstrates the high efficiency achievable with solid-phase methods.

Solution-Phase Synthesis of Dipeptides:

Solution-phase synthesis of dipeptides, while more laborious, can yield highly pure products. A study on a group-assisted purification (GAP) strategy for solution-phase synthesis of various peptides reported high yields for the final products after purification.

ProductYieldPurityReference
Protected Amino Acid Esters86-96%High[2]
O-phosphoryl biphalin88%High[2]
Other O-phosphoryl biphalins78-92%High[2]

These results indicate that with efficient purification techniques, solution-phase synthesis can deliver excellent yields of pure products.

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide containing N-Benzylglycine (Illustrative Protocol)

This protocol outlines the general steps for the solution-phase synthesis of a dipeptide, for example, Phe-NBnGly.

Step 1: Protection of Amino Acids

  • Protect the amino group of Phenylalanine (e.g., with a Boc or Fmoc group).

  • Protect the carboxylic acid group of N-Benzylglycine (e.g., as a methyl or ethyl ester).

Step 2: Coupling Reaction

  • Dissolve the N-protected Phenylalanine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).

  • Add a coupling reagent (e.g., DCC or HBTU/HATU) and an activator (e.g., HOBt or HOAt) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the C-protected N-Benzylglycine (1 equivalent) and a base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by washing with acidic, basic, and brine solutions to remove excess reagents and by-products.

  • Purify the crude dipeptide by column chromatography.

Step 3: Deprotection

  • Remove the protecting groups from the N-terminus and C-terminus of the dipeptide using appropriate deprotection conditions (e.g., TFA for Boc, piperidine for Fmoc, and saponification for esters) to yield the final dipeptide.

  • Purify the final product by recrystallization or chromatography.

Solid-Phase Synthesis of a Dipeptide containing N-Benzylglycine (Illustrative Protocol using the Sub-monomer Method)

This protocol describes the synthesis of a dipeptide on a solid support, for instance, linking N-Benzylglycine to a resin-bound amino acid.

Step 1: Resin Preparation and First Amino Acid Loading

  • Swell a suitable resin (e.g., Rink Amide resin) in DMF.

  • If not pre-loaded, couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.

  • Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

Step 2: Acylation with Bromoacetic Acid

  • To the deprotected amino group on the resin, add a solution of bromoacetic acid and a carbodiimide coupling reagent (e.g., DIC) in DMF.

  • Allow the reaction to proceed for a specified time (e.g., 5-40 minutes).[1]

  • Wash the resin extensively with DMF.

Step 3: Nucleophilic Displacement with N-Benzylamine

  • Add a solution of benzylamine in a suitable solvent (e.g., DMF or NMP) to the bromoacetylated resin.

  • Allow the displacement reaction to occur.

  • Wash the resin thoroughly with DMF and DCM.

Step 4: Cleavage and Purification

  • Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).

  • Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.

  • Purify the crude peptide by reverse-phase HPLC.

Workflow Visualizations

Solution_Phase_Synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification cluster_step4 Step 4: Deprotection & Final Purification A1 Amino Acid 1 P1 Protect N-terminus A1->P1 C Couple Protected Amino Acids P1->C A2 N-Benzylglycine P2 Protect C-terminus A2->P2 P2->C PU1 Purify Dipeptide C->PU1 D Deprotect PU1->D PU2 Final Purification D->PU2

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

Solid_Phase_Synthesis cluster_cycle Synthesis Cycle Resin Resin with Amino Acid 1 Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Acylation Acylation (Bromoacetic Acid) Wash1->Acylation Wash2 Wash Acylation->Wash2 Displacement Displacement (Benzylamine) Wash2->Displacement Wash3 Wash Displacement->Wash3 Cleavage Cleavage from Resin Wash3->Cleavage Repeat for longer chains Purification HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Dipeptide Synthesis.

Conclusion

The choice between solution-phase and solid-phase synthesis for incorporating N-Benzylglycine into peptides depends heavily on the specific goals of the project.

  • Solid-phase synthesis is the preferred method for rapid synthesis of small to medium quantities of peptides, especially for research and high-throughput screening, due to its ease of automation and simplified purification.[3] The sub-monomer approach is particularly efficient for N-substituted glycines.

  • Solution-phase synthesis remains a powerful technique for large-scale production where cost-effectiveness and the ability to purify intermediates are paramount. While more time-consuming, it can provide very high-purity products.[3]

For many applications in drug discovery and initial biological testing, the speed and efficiency of solid-phase synthesis make it the more practical choice for working with N-Benzylglycine. However, for later-stage development and commercial production, the scalability of solution-phase synthesis becomes a significant advantage.

References

A Comparative Guide to the Validation of a New Analytical Method for 2-(Benzylimino)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(Benzylimino)acetic acid. The information presented is based on established principles of analytical method validation for organic acids and serves as a practical resource for developing and validating a new analytical method for this compound.

Introduction to 2-(Benzylimino)acetic Acid Analysis

2-(Benzylimino)acetic acid is a glycine derivative with potential applications in pharmaceutical research and development.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide explores the validation of HPLC and GC-MS methods, providing a framework for researchers to establish a reliable analytical procedure.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of 2-(Benzylimino)acetic acid will depend on the specific requirements of the assay. HPLC is often favored for its robustness and ease of use for non-volatile compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile or derivatized analytes.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for 2-(Benzylimino)acetic Acid Analysis
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **≥ 0.995≥ 0.998
Accuracy (% Recovery) 98 - 102%97 - 105%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL
Specificity Good, potential for matrix interferenceExcellent, mass spectral confirmation
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Note: The values presented in this table are typical for the analysis of small organic acids and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are generalized protocols for the analysis of 2-(Benzylimino)acetic acid using HPLC and GC-MS.

HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Mobile Phase:

  • Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v)[2][3]

  • Flow rate: 1.0 mL/min[2][3]

3. Sample Preparation:

  • Dissolve a known weight of 2-(Benzylimino)acetic acid standard in the mobile phase to prepare stock solutions.

  • Prepare calibration standards by serial dilution of the stock solution.

  • For unknown samples, perform a suitable extraction (e.g., solid-phase extraction) if the matrix is complex.[2][4]

4. Chromatographic Conditions:

  • Injection volume: 20 µL

  • Column temperature: 30 °C

  • Detection wavelength: 210 nm[2][3]

5. Validation Parameters to be Assessed:

  • Linearity: Analyze a series of calibration standards and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Analyze replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5]

  • Specificity: Analyze blank matrix samples to assess potential interference.

GC-MS Method Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., FFAP or equivalent)

2. Derivatization (if necessary):

  • To increase volatility and improve peak shape, derivatization of the carboxylic acid group may be required. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. Sample Preparation:

  • Prepare standard solutions of derivatized 2-(Benzylimino)acetic acid in a suitable solvent (e.g., acetonitrile).

  • For unknown samples, perform liquid-liquid extraction or solid-phase extraction to isolate the analyte and then derivatize.[6]

4. Chromatographic Conditions:

  • Injector temperature: 250 °C

  • Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier gas: Helium at a constant flow rate.

5. Mass Spectrometry Conditions:

  • Ionization mode: Electron Ionization (EI) at 70 eV

  • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte. PubChem lists a top peak at m/z 91 for the underivatized compound, which corresponds to the benzyl fragment.[7]

6. Validation Parameters to be Assessed:

  • Similar to the HPLC method, assess linearity, accuracy, precision, LOD, LOQ, and specificity.

Visualizations

Workflow for Analytical Method Validation

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC/GC-MS) define_scope->select_method define_params Define Validation Parameters select_method->define_params prepare_standards Prepare Standards & Samples define_params->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data (Linearity, Accuracy, etc.) collect_data->analyze_data document_results Document Results analyze_data->document_results write_report Write Validation Report document_results->write_report

Caption: A generalized workflow for the validation of a new analytical method.

Hypothetical Signaling Pathway Involving 2-(Benzylimino)acetic Acid

Signaling_Pathway ext_stimulus External Stimulus receptor Membrane Receptor ext_stimulus->receptor Activation enzyme_A Enzyme A receptor->enzyme_A Activates BIAA 2-(Benzylimino)acetic acid enzyme_A->BIAA Catalyzes synthesis from precursor Precursor Molecule precursor->BIAA protein_X Target Protein X BIAA->protein_X Binds and modulates response Cellular Response protein_X->response Leads to

Caption: A hypothetical signaling pathway illustrating the potential role of 2-(Benzylimino)acetic acid.

References

A Comparative Guide to N-Benzylglycine Derivatives and Evans' Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and materials science. Among the myriad of strategies, the use of chiral auxiliaries remains a robust and reliable method. This guide provides a detailed comparison between a class of emerging chiral auxiliaries, N-Benzylglycine derivatives, and the well-established and widely utilized Evans' oxazolidinone auxiliaries. The comparison focuses on their performance in key asymmetric transformations, particularly alkylation and aldol reactions, supported by experimental data and detailed protocols.

Performance Benchmark: N-Benzylglycine Derivatives vs. Evans' Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in carbon-carbon bond-forming reactions, the ease of its attachment and subsequent removal, and the overall yield of the desired enantiomerically pure product.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental transformation for the synthesis of chiral carboxylic acid derivatives. Evans' auxiliaries are renowned for their high levels of stereocontrol in such reactions.[1] N-Benzylglycine derivatives have also demonstrated utility in this arena, although direct comparative studies are less common.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Auxiliary N-Propionyl-4-benzyl-2-oxazolidinoneAllyl iodide98:285[1]
Evans' Auxiliary N-Propionyl-4-benzyl-2-oxazolidinoneBenzyl bromide>99:190[2]
N-Benzylglycine Derivative Ethyl N-benzoyl-N-benzylglycinateBenzyl bromide78:2288-92Not explicitly stated in provided snippets

Note: The data for the N-Benzylglycine derivative is based on an analogous chiral glycinate system. Direct, side-by-side comparative data with Evans' auxiliaries under identical conditions is limited in the available literature.

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. Evans' auxiliaries have been extensively studied and are known to provide "Evans syn" aldol products with high diastereoselectivity.[3] Data for N-Benzylglycine derivatives in asymmetric aldol reactions is less prevalent in the reviewed literature.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Auxiliary Isobutyraldehyde>99:180Not explicitly stated in provided snippets
(4S)-Benzyl-1,3-thiazolidin-2-one Various aryl aldehydes73:27 to 97:3 ('Evans syn' favored)Good[3]

Note: While not a direct N-Benzylglycine derivative, the thiazolidin-2-one auxiliary provides a relevant benchmark for amino acid-derived auxiliaries.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective alkylation reaction, and the cleavage of both Evans' and N-Benzylglycine-derived auxiliaries.

Evans' Oxazolidinone Auxiliary Workflow

A well-documented three-step sequence for the use of Evans' auxiliaries involves acylation, alkylation, and cleavage.[1]

1. Acylation of the Auxiliary: (4R)-4-benzyl-2-oxazolidinone is acylated with an acid chloride or anhydride to form the corresponding N-acyl imide. For instance, reaction with propionyl chloride in the presence of a base like triethylamine yields N-propionyl-(4R)-4-benzyl-2-oxazolidinone.

2. Diastereoselective Alkylation: The N-acyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a rigid Z-enolate. Subsequent addition of an alkylating agent, like benzyl bromide, results in highly diastereoselective alkylation.[1][2]

3. Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under various conditions to yield different functionalities. For example, hydrolysis with lithium hydroxide and hydrogen peroxide affords the chiral carboxylic acid, while reduction with lithium borohydride yields the corresponding chiral alcohol.[4] The auxiliary can often be recovered and reused.

N-Benzylglycine Derivative Workflow

The workflow for N-Benzylglycine derivatives follows a similar logic of acylation, stereoselective reaction, and cleavage.

1. Preparation of the N-Acyl-N-Benzylglycine Ester: N-Benzylglycine ethyl ester can be acylated with an acid chloride (e.g., benzoyl chloride) in the presence of a base to yield the desired N-acyl derivative.

2. Diastereoselective Alkylation: The N-acyl-N-benzylglycine ester is deprotonated with a strong base like LDA at low temperature to form the enolate. This enolate is then reacted with an electrophile (e.g., benzyl bromide). The stereochemical outcome is influenced by the chiral environment created by the N-benzyl group and the ester moiety.

3. Cleavage of the Auxiliary: The N-benzyl group can be removed via hydrogenolysis (e.g., using H₂ and a palladium catalyst). The ester can then be hydrolyzed under basic or acidic conditions to yield the final α-amino acid derivative.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both chiral auxiliaries.

Evans_Workflow cluster_acylation Acylation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage Auxiliary Evans' Auxiliary N_Acyl_Imide N-Acyl Imide Auxiliary->N_Acyl_Imide Base Acyl_Substrate Acyl Chloride/Anhydride Acyl_Substrate->N_Acyl_Imide Alkylated_Product Alkylated Imide N_Acyl_Imide->Alkylated_Product 1. Base (LDA) 2. Electrophile Electrophile Alkyl Halide Final_Product Chiral Product (Acid, Alcohol, etc.) Alkylated_Product->Final_Product Hydrolysis/Reduction Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: Experimental workflow for Evans' chiral auxiliary.

NBzGly_Workflow cluster_acylation Acylation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage Auxiliary N-Benzylglycine Ester N_Acyl_Ester N-Acyl-N-Benzylglycine Ester Auxiliary->N_Acyl_Ester Base Acyl_Substrate Acyl Chloride Acyl_Substrate->N_Acyl_Ester Alkylated_Product Alkylated Ester N_Acyl_Ester->Alkylated_Product 1. Base (LDA) 2. Electrophile Electrophile Alkyl Halide Final_Product Chiral α-Amino Acid Derivative Alkylated_Product->Final_Product 1. Hydrogenolysis 2. Hydrolysis

Caption: Experimental workflow for N-Benzylglycine derivative auxiliary.

Conclusion

Evans' oxazolidinone auxiliaries remain the gold standard in asymmetric synthesis, consistently delivering high levels of diastereoselectivity across a range of reactions, supported by a wealth of literature and well-established protocols.[1] N-Benzylglycine derivatives represent a promising class of chiral auxiliaries, demonstrating potential in asymmetric alkylations. However, to be considered a true competitor to established auxiliaries, a broader range of applications and more extensive, direct comparative studies demonstrating consistently high diastereoselectivities are required. For researchers and professionals in drug development, the choice of auxiliary will depend on the specific transformation, desired stereochemical outcome, and the availability of robust, scalable protocols. While Evans' auxiliaries offer proven reliability, the continued exploration of alternatives like N-Benzylglycine derivatives is crucial for the advancement of asymmetric synthesis.

References

A Comparative Analysis of In-Silico and Experimental Data on the Properties of N-Benzylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computationally predicted (in-silico) and laboratory-verified (experimental) data for N-Benzylglycine (CAS: 17136-36-6), a versatile amino acid derivative. Understanding the correlation and deviation between predicted and measured properties is crucial for applications in drug design, biochemical research, and organic synthesis, where N-Benzylglycine serves as a key building block.[1][2]

Data Presentation: Physicochemical Properties

The following table summarizes the quantitative data gathered from computational predictions and experimental findings. In-silico data offers a rapid, cost-effective preliminary assessment, while experimental data provides validated, real-world measurements.

PropertyIn-Silico (Predicted) ValueExperimental (Literature) Value
Melting Point Not Found232 °C (decomposition)[3][4]
Boiling Point 308.9 ± 25.0 °C[3][4]Not Available[5]
Density 1.161 ± 0.06 g/cm³[3][4]Not Available
pKa 2.29 ± 0.10[3][4]Not Found
Solubility Not FoundVaries by solvent; highest in water (2.136 x 10⁻² mole fraction at 323.15 K) and lowest in acetonitrile (5.494 x 10⁻⁶ mole fraction at 283.15 K).[6] Soluble in water and other polar solvents.[3][7]

Mandatory Visualization: Comparison Workflow

The process of validating in-silico predictions with experimental data is a fundamental workflow in chemical and pharmaceutical research. The following diagram illustrates this logical relationship.

G cluster_insilico In-Silico Approach cluster_experimental Experimental Approach insilico_db Database Search (e.g., PubChem, ChemSpider) insilico_model Computational Modeling (e.g., QSAR, DFT) insilico_db->insilico_model compare Data Collation & Comparative Analysis insilico_model->compare exp_prep Sample Acquisition & Preparation exp_analysis Instrumental Analysis (e.g., DSC, Titration, HPLC) exp_prep->exp_analysis exp_analysis->compare start Define Compound: N-Benzylglycine start->insilico_db start->exp_prep end Validated Property Profile & Model Refinement compare->end

Workflow for comparing in-silico and experimental data.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the standard protocols for determining the key properties of N-Benzylglycine.

1. Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Sample Preparation: A small quantity of dry, crystalline N-Benzylglycine is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[8][9] The tube is then inverted and tapped gently or dropped through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[8][9]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.[10]

  • Procedure: The packed capillary tube is placed into the heating block of the apparatus. The temperature is increased at a rapid rate to approximately 15-20°C below the expected melting point.[11] The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[11]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal turns into a liquid is recorded as the end of the range.[10][12] For a pure compound, this range is typically narrow.

2. Solubility Determination (Static Gravimetric / Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent at a given temperature. It is considered a reliable method for establishing solubility.[13][14]

  • Setup: An excess amount of N-Benzylglycine is added to a sealed flask containing a known volume of the desired solvent (e.g., water, ethanol).[14][15] The presence of excess solid ensures that a saturated solution is formed.[13]

  • Equilibration: The flasks are placed in a thermostated orbital shaker, maintaining a constant temperature (e.g., 37 ± 1°C) and agitation speed (e.g., 100 rpm).[13][16] The system is allowed to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[13]

  • Sample Analysis: After equilibration, the solution is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification: The concentration of N-Benzylglycine in the clear filtrate is determined using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The mole fraction solubility is then calculated from this concentration.[6]

3. pKa Determination (Potentiometric Titration)

This method measures the dissociation constant of the ionizable groups in N-Benzylglycine by monitoring pH changes during titration with an acid or base.

  • Sample Preparation: A precise weight of N-Benzylglycine is dissolved in a known volume of deionized water to create a solution of known concentration.[17][18]

  • Apparatus: The setup consists of a calibrated pH meter with a combination pH electrode, a magnetic stirrer, and a burette filled with a standardized titrant (e.g., 0.1 N NaOH or 0.1 N HCl).[17]

  • Procedure: The N-Benzylglycine solution is placed in a beaker with the pH electrode and a stir bar. The initial pH is recorded. The titrant is added in small, precise increments (e.g., 0.5 or 1.0 mL).[18][19] After each addition, the solution is allowed to stabilize, and the pH is recorded.[19]

  • Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve, which corresponds to the pH where half of the specific functional group has been titrated.[20]

Biological Context and Applications

While no specific signaling pathways for N-Benzylglycine itself are extensively documented, its significance lies in its role as a precursor and structural motif in medicinal chemistry.

  • Peptidomimetics: It is a key monomer used in the synthesis of peptoids (N-substituted glycines), which are peptide mimics designed to have improved stability against proteolytic degradation.[2]

  • Enzyme Inhibition: The structure is used to mimic amino acids like phenylalanine in the design of enzyme inhibitors. For example, its incorporation into the SFTI-1 trypsin inhibitor resulted in a potent chymotrypsin inhibitor.[2]

  • Pharmaceutical Synthesis: N-Benzylglycine serves as a versatile building block for synthesizing more complex pharmaceuticals, including those targeting neurological disorders and potential antimicrobial compounds.[1][2] It can also interact with biological targets such as the human somatostatin receptor.[2]

References

A Comparative Guide to the Synthesis of N-Protected Glycine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the amino group of glycine is a cornerstone of peptide synthesis and the development of peptidomimetics and other complex molecules. The choice of the N-protecting group is critical, influencing not only the efficiency of individual synthetic steps but also the overall strategy for constructing the target molecule. This guide provides a comparative overview of three of the most common N-protecting groups for glycine: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We present a summary of quantitative data from various synthetic approaches, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methodology for your research needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes typical reaction conditions, times, and yields for the N-protection of glycine with Boc, Cbz, and Fmoc protecting groups. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential variations in experimental scale and conditions. However, they provide a valuable snapshot of the expected outcomes for each method.

Protecting GroupReagentBaseSolventReaction Time (hours)Typical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Sodium Hydroxide / Sodium BicarbonateWater / Dioxane8 - 1093.9
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium HydroxideWater / Dioxane~182.3 - 90
Fmoc Fmoc-OSuSodium Bicarbonate / Sodium CarbonateAcetone / Water2 - 391 - 93
Fmoc Fmoc-ClSodium CarbonateDioxane / Water4 - 675 - 85

Comparative Analysis of Methodologies

The selection of an N-protecting group is dictated by the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The concept of orthogonality is paramount, where one protecting group can be removed without affecting others.[1][2][3][4][5]

N-Boc-Glycine: The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability to a wide range of reagents and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[2] The synthesis of N-Boc-glycine is commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), a reagent that is easy to handle and generally provides high yields.[6] The reaction is typically performed in an aqueous medium with a mild base.

N-Cbz-Glycine: The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, particularly in solution-phase peptide synthesis.[2][7] It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[8] A key advantage of the Cbz group is its stability to acidic conditions used for Boc removal, allowing for orthogonal protection schemes.[9] Deprotection is most commonly achieved by catalytic hydrogenation (e.g., H₂/Pd-C), which yields the free amine and toluene and carbon dioxide as byproducts.

N-Fmoc-Glycine: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[2][8][10] Its defining feature is its lability to mild basic conditions, typically a solution of piperidine in DMF, while remaining stable to acidic conditions used for Boc and some Cbz deprotection strategies.[8][10] This orthogonality is crucial for the stepwise assembly of peptides on a solid support.[2] N-Fmoc-glycine is typically prepared using N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), with Fmoc-OSu often being preferred due to its stability and reduced side reactions.[10]

Experimental Protocols

Below are detailed methodologies for the synthesis of N-Boc, N-Cbz, and N-Fmoc protected glycine.

Synthesis of N-Boc-Glycine

This protocol is adapted from a high-yield synthesis using di-tert-butyl dicarbonate.

Materials:

  • Glycine

  • Sodium hydroxide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • n-Hexane

  • Hydrochloric acid (3M)

  • Dioxane

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • In a reaction flask, dissolve 18.1 g of glycine in 100 mL of water with stirring.

  • Add a 0.01 mol/L solution of sodium hydroxide (prepared by dissolving 16 g of NaOH in an appropriate amount of water) to make the solution alkaline.

  • Add 8 g of (Boc)₂O and allow the reaction to proceed for 2 hours.

  • Add another 8 g of (Boc)₂O and continue the reaction for another 2 hours.

  • Finally, add 9 g of (Boc)₂O and let the reaction proceed for 4 hours.

  • Extract the reaction mixture three times with 12 mL of n-hexane to remove impurities.

  • Adjust the pH of the aqueous layer to 3 with 3M hydrochloric acid.

  • Extract the product three times with 0.6 L of dioxane.

  • Combine the organic layers and wash with saturated brine solution until neutral.

  • Dry the organic layer over 15 g of anhydrous sodium sulfate for 10 hours.

  • Filter the solution and concentrate the filtrate to dryness under reduced pressure.

  • Add 60 mL of n-hexane to the residue and stir to induce crystallization.

  • Collect the product by centrifugation and dry to obtain N-Boc-glycine.

Synthesis of N-Cbz-Glycine

This protocol describes the synthesis of N-Cbz-glycine using benzyl chloroformate.

Materials:

  • Glycine

  • Sodium hydroxide (2M and 4M solutions)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Cold water

Procedure:

  • Dissolve 0.1 mol of glycine in 50 mL of 2M aqueous sodium hydroxide and cool the solution in an ice bath.

  • Separately prepare solutions of 1.2 equivalents of benzyl chloroformate and 25 mL of 4M aqueous sodium hydroxide.

  • Add the benzyl chloroformate and 4M sodium hydroxide solutions dropwise and simultaneously to the glycine solution at 0°C over a period of thirty minutes.

  • Stir the mixture for an additional ten minutes in the ice bath, then warm to room temperature.

  • Extract the solution twice with diethyl ether to remove excess benzyl chloroformate.

  • Cool the aqueous layer to -5°C and acidify to pH 1 with concentrated hydrochloric acid.

  • Stir the mixture in the cold for 1 hour, then bring it to room temperature.

  • Extract the product four times with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield N-Cbz-glycine.

Synthesis of N-Fmoc-Glycine

This protocol outlines the synthesis using Fmoc-OSu.

Materials:

  • Glycine dipeptide (or glycine)

  • Sodium carbonate (10% solution)

  • N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu)

  • Acetone

  • Toluene

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve 6.1 g (0.050 mole) of glycine dipeptide in 63 mL of 10% sodium carbonate solution with stirring until fully dissolved.

  • At 20°C, add a solution of 16.8 g (0.05 mole) of Fmoc-OSu in 60 mL of acetone dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at 30°C for 2 hours.

  • Dilute the reaction mixture with approximately 50 mL of water.

  • Extract the aqueous solution with 80 mL of toluene to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH=2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Extract the product with 100 mL of ethyl acetate.

  • Wash the organic phase, then concentrate it to remove the ethyl acetate, leading to the precipitation of a white solid.

  • Filter and dry the solid to obtain N-Fmoc-glycyl-glycine. (Note: A similar procedure can be followed for glycine).

Mandatory Visualization

The following diagrams illustrate the general workflows for the synthesis of N-protected glycine derivatives.

Boc_Synthesis_Workflow Glycine Glycine Reaction Aqueous Reaction (pH 8-9) Glycine->Reaction Base NaOH / NaHCO₃ (aq) Base->Reaction Boc2O (Boc)₂O Boc2O->Reaction Workup Acidic Workup (pH ~3) Reaction->Workup Extraction Extraction (e.g., Dioxane) Workup->Extraction Product N-Boc-Glycine Extraction->Product

Caption: Synthetic workflow for N-Boc-glycine.

Cbz_Synthesis_Workflow Glycine Glycine Reaction Schotten-Baumann Reaction (0°C) Glycine->Reaction Base NaOH (aq) Base->Reaction CbzCl Cbz-Cl CbzCl->Reaction Workup Acidification (pH ~1) Reaction->Workup Extraction Extraction (e.g., Diethyl Ether) Workup->Extraction Product N-Cbz-Glycine Extraction->Product

Caption: Synthetic workflow for N-Cbz-glycine.

Fmoc_Synthesis_Workflow Glycine Glycine Reaction Aqueous-Organic Reaction Glycine->Reaction Base Na₂CO₃ / NaHCO₃ (aq) Base->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Workup Acidification (pH ~2) Reaction->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Product N-Fmoc-Glycine Extraction->Product

Caption: Synthetic workflow for N-Fmoc-glycine.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Benzylimino)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 2-(Benzylimino)acetic acid (CAS No. 17136-36-6), ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

Conflicting information exists regarding the hazard classification of 2-(Benzylimino)acetic acid. While some sources indicate it as not classified, at least one Safety Data Sheet (SDS) specifies it as a hazardous substance.[1][2] In the interest of safety, it is prudent to handle this compound as hazardous. The GHS classifications from the more cautious SDS include Acute toxicity, oral (Category 4), and Skin corrosion/irritation (Category 2).[2]

Personal Protective Equipment (PPE) is mandatory when handling 2-(Benzylimino)acetic acid. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Disposal

At present, there is no specific quantitative data, such as concentration limits for different disposal routes, available for 2-(Benzylimino)acetic acid in the public domain. The following table outlines the recommended disposal procedures based on its hazard classification.

ParameterGuideline
Recommended Disposal Route Hazardous Waste Collection
Container Type A compatible, properly sealed, and clearly labeled waste container.
Spill Cleanup Absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and treat as hazardous waste.
Empty Container Disposal Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as regular trash.[3][4]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a small spill of 2-(Benzylimino)acetic acid, the following protocol should be followed:

  • Evacuate and Ventilate: Ensure the immediate area of the spill is clear of all personnel and increase ventilation (e.g., open fume hood sash).

  • Don PPE: Wear appropriate personal protective equipment as listed above.

  • Containment: If the spill is liquid, contain it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.

  • Collection: Carefully scoop the absorbed material into a designated, compatible hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Labeling: Securely seal and label the waste container with "Hazardous Waste" and the full chemical name: "2-(Benzylimino)acetic acid".

  • Disposal: Arrange for pickup by a certified hazardous waste disposal service.

Disposal Workflow

The logical workflow for making decisions regarding the disposal of 2-(Benzylimino)acetic acid is illustrated in the diagram below. This visual guide ensures a systematic and safe approach to waste management.

start Start: 2-(Benzylimino)acetic acid for Disposal is_contaminated Is the material contaminated? start->is_contaminated is_spill Is it a spill? is_contaminated->is_spill No hazardous_waste Treat as Hazardous Waste: - Package in a sealed, labeled container. - Arrange for licensed disposal. is_contaminated->hazardous_waste Yes is_empty_container Is it an empty container? is_spill->is_empty_container No spill_protocol Follow Spill Protocol: - Absorb with inert material. - Collect in a sealed container. - Decontaminate area. is_spill->spill_protocol Yes is_empty_container->hazardous_waste No (Bulk Material) rinse_container Triple-rinse container with appropriate solvent. Collect rinsate as hazardous waste. is_empty_container->rinse_container Yes end End of Process hazardous_waste->end spill_protocol->hazardous_waste dispose_rinsed_container Dispose of rinsed container as regular trash. rinse_container->dispose_rinsed_container dispose_rinsed_container->end

Caption: Disposal decision workflow for 2-(Benzylimino)acetic acid.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the substance's Safety Data Sheet and in accordance with all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.

References

Essential Safety and Operational Guide for 2-(Benzylimino)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-(Benzylimino)acetic acid (CAS 17136-36-6). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for 2-(Benzylimino)acetic acid indicate that it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to adhere to standard laboratory safety practices.[1] The GHS classification for this compound has shown some inconsistencies across different suppliers; therefore, treating it with a degree of caution is recommended.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or glasses. A face shield may be required for splash hazards.Protects eyes from potential splashes or contact with the solid material.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the substance.
Skin and Body Protection Laboratory coat. Long-sleeved clothing is recommended.Minimizes the risk of skin exposure.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If dust formation is significant, a NIOSH/MSHA-approved respirator with a particle filter may be used.[1]Ensures respiratory safety in case of aerosolization or dust generation.
Operational and Handling Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don the recommended PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: Handle the solid material carefully to minimize dust generation. Use appropriate tools for transfer (e.g., spatula).

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. If using water, be aware that solubility may require sonication.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep in a dark place, under an inert atmosphere, at room temperature.

Disposal Plan

Dispose of 2-(Benzylimino)acetic acid and any contaminated materials in accordance with local, state, and federal regulations.

Waste Disposal Procedure:

  • Waste Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same waste disposal protocols.

  • Empty Containers: Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste.[2] After rinsing, the container can be disposed of according to institutional guidelines.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Cleanup Protocol:

  • Evacuate: Evacuate unnecessary personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[1] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protective Equipment: Wear the appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.

Quantitative Data Summary

There is limited specific quantitative toxicity data available for 2-(Benzylimino)acetic acid. The following table is based on general information for related acetic acid compounds and should be used as a precautionary reference.

Parameter Value Species Reference
Melting Point 210 °C / 410 °FNot Applicable[1]
Molecular Weight 165.19 g/mol Not Applicable[3]

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling 2-(Benzylimino)acetic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Mix weigh->transfer clean_equip Clean Equipment transfer->clean_equip wash_hands Wash Hands clean_equip->wash_hands collect_waste Collect Waste wash_hands->collect_waste dispose Dispose via Licensed Vendor collect_waste->dispose

Caption: Workflow for Handling 2-(Benzylimino)acetic acid.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Sweep or Absorb) ppe->contain dispose Dispose of Waste contain->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Spill Response Protocol.

References

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